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A Technical Guide to the Pharmacokinetic Profiling of Piperidin-3-yl(pyridin-2-yl)methanone

An In-Depth Guide for Drug Development Professionals Abstract This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of piperidin-3-yl(pyridin-2-yl)methanone, a novel small mole...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Drug Development Professionals

Abstract

This guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of piperidin-3-yl(pyridin-2-yl)methanone, a novel small molecule with potential therapeutic applications targeting the central nervous system (CNS). Effective drug development hinges on a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] This document outlines a logical, multi-tiered strategy, beginning with a suite of in vitro ADME assays and culminating in a well-defined in vivo pharmacokinetic study. The methodologies described herein are designed to identify potential liabilities early, guide medicinal chemistry efforts, and build a robust data package for investigational new drug (IND) submissions.[4][5] For each experimental stage, this guide explains the scientific rationale, provides detailed, self-validating protocols, and offers insights into data interpretation, empowering researchers to make informed decisions throughout the preclinical development lifecycle.

Introduction: The Imperative for Early and Comprehensive PK Profiling

Piperidin-3-yl(pyridin-2-yl)methanone and its analogs represent a promising chemical series, with structural motifs suggesting potential activity at CNS targets. However, the unique physiological challenge of the blood-brain barrier (BBB) makes early, rigorous pharmacokinetic assessment critical for CNS drug candidates.[6][7][8] A compound's therapeutic efficacy is inextricably linked to its ability to achieve and maintain adequate concentrations at the site of action, while a favorable safety profile depends on avoiding undesirable accumulation in off-target tissues.

The primary objectives of this pharmacokinetic profiling program are:

  • To establish a foundational understanding of the compound's intrinsic ADME properties.

  • To identify metabolic vulnerabilities and potential for drug-drug interactions (DDIs).[9]

  • To determine key in vivo PK parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[3]

  • To build a data-driven framework for predicting human pharmacokinetics and establishing a safe initial dose for first-in-human studies.[10]

This guide is structured to follow the logical progression of a preclinical DMPK (Drug Metabolism and Pharmacokinetics) campaign, moving from high-throughput in vitro screens to more resource-intensive in vivo evaluations.

ADME_Workflow cluster_0 In Vitro ADME Profiling cluster_1 In Vivo PK Study cluster_2 Decision & Prediction MetStab Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhib CYP450 Inhibition (IC50 / Ki) BioMethod Bioanalytical Method Validation (LC-MS/MS) MetStab->BioMethod Inform In Vivo Study Design PPB Plasma Protein Binding (Equilibrium Dialysis) Perm Permeability (Caco-2 Assay) Perm->BioMethod AnimalStudy Rodent PK Study (IV & PO Dosing) DataAnalysis PK Parameter Calculation AnimalStudy->DataAnalysis IVIVE In Vitro-In Vivo Extrapolation (IVIVE) DataAnalysis->IVIVE Generate Key Parameters HumanPK Human PK Prediction IVIVE->HumanPK Candidate Candidate Selection HumanPK->Candidate

Caption: Overall workflow for pharmacokinetic profiling.

In Vitro ADME Characterization

In vitro assays are the cornerstone of early ADME profiling, providing rapid, cost-effective data to rank compounds and guide structural optimization.[1][11] These assays assess a compound's properties in isolated biological systems, offering critical insights into its likely behavior in a whole organism.[2]

Metabolic Stability

Rationale: The metabolic stability assay evaluates a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver.[12] Unstable compounds are often rapidly cleared from the body, leading to low exposure and poor efficacy. This assay measures the rate of disappearance of the parent compound over time when incubated with liver microsomes or hepatocytes.[13][14] Microsomes are used to assess Phase I (e.g., CYP450-mediated) metabolism, while hepatocytes contain both Phase I and Phase II enzymes, providing a more complete picture.[12][14]

Experimental Protocol: Liver Microsomal Stability

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a working solution of piperidin-3-yl(pyridin-2-yl)methanone at 200 µM in DMSO.

  • Reaction Mixture: In a 96-well plate, combine 100 mM potassium phosphate buffer (pH 7.4), HLM (final concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).[15]

  • Initiation: Pre-warm the plate at 37°C for 10 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[15]

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar, stable compound).[13][16]

  • Controls:

    • No Cofactor Control: Incubate the compound with microsomes without NADPH to assess non-enzymatic degradation.

    • Positive Control: Include compounds with known metabolic rates (e.g., Verapamil - high clearance, Warfarin - low clearance) to validate the assay performance.

  • Analysis: Centrifuge the plate to pellet precipitated proteins. Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (Clint).

Cytochrome P450 (CYP) Inhibition

Rationale: Inhibition of CYP enzymes is a major cause of clinical drug-drug interactions (DDIs).[17] If a new drug inhibits a CYP enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug.[9] This assay determines the concentration of the test compound required to inhibit the activity of major CYP isoforms (e.g., 1A2, 2B6, 2C9, 2C19, 2D6, 3A4) by 50% (the IC50 value).[18][19]

Experimental Protocol: CYP Inhibition (IC50 Determination)

  • System: Use human liver microsomes as the enzyme source and specific probe substrates for each CYP isoform (e.g., Phenacetin for CYP1A2, Midazolam for CYP3A4).

  • Incubation: Prepare reaction mixtures containing buffer, HLM, a probe substrate (at a concentration near its Km), and a range of concentrations of piperidin-3-yl(pyridin-2-yl)methanone.

  • Reaction: Initiate the reaction with NADPH and incubate at 37°C for a time within the linear range of metabolite formation.[16]

  • Termination & Analysis: Stop the reaction with cold acetonitrile containing an internal standard. Analyze by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.

  • Controls:

    • Vehicle Control: No inhibitor is added, representing 100% enzyme activity.

    • Positive Control Inhibitors: Include known, potent inhibitors for each isoform (e.g., Ketoconazole for CYP3A4) to confirm assay sensitivity.

  • Data Analysis: Calculate the percent inhibition at each concentration of the test compound relative to the vehicle control.[16] Plot percent inhibition versus the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Plasma Protein Binding (PPB)

Rationale: Drugs in circulation exist in two states: bound to plasma proteins (like albumin and α1-acid glycoprotein) and unbound (free).[20] According to the "free drug hypothesis," only the unbound fraction is available to cross membranes, interact with therapeutic targets, and be cleared by metabolizing enzymes.[20] High plasma protein binding can significantly limit a drug's efficacy and distribution. Equilibrium dialysis is the gold standard method for determining the fraction of a drug bound to plasma proteins.[20][21][22]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Setup: Use a 96-well RED device, which has individual wells split by a semipermeable membrane (typically 8,000 Da MWCO).

  • Sample Preparation: Add plasma (human, rat) spiked with the test compound (e.g., 2 µM) to the sample chamber of the device. Add phosphate-buffered saline (PBS, pH 7.4) to the buffer chamber.

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.

  • Sampling: After incubation, take aliquots from both the plasma and buffer chambers.

  • Analysis: Combine the samples with an equal volume of blank plasma (for the buffer sample) or PBS (for the plasma sample) to ensure matrix matching. Precipitate proteins with cold acetonitrile containing an internal standard and analyze both fractions by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Intestinal Permeability (Caco-2 Assay)

Rationale: For orally administered drugs, absorption across the intestinal wall is a prerequisite for therapeutic effect.[23] The Caco-2 permeability assay is a well-established in vitro model of the human intestinal epithelium.[24][25][26] Caco-2 cells, when grown on a semi-permeable filter, differentiate into a monolayer of polarized enterocytes that form tight junctions and express key uptake and efflux transporters (e.g., P-glycoprotein, P-gp).[25] This assay measures the rate of a compound's transport from the apical (A) to the basolateral (B) side, predicting absorption, and from B to A, identifying if the compound is a substrate of efflux transporters.[25]

Experimental Protocol: Bidirectional Caco-2 Permeability

  • Cell Culture: Culture Caco-2 cells on Transwell™ filter inserts for 21-25 days to allow for full differentiation and monolayer formation.

  • Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Only use wells with TEER values above a pre-defined threshold (e.g., ≥200 Ω·cm²), which indicates a confluent, intact monolayer.[26][27]

  • A-to-B Permeability:

    • Add the test compound (e.g., 10 µM) in transport buffer to the apical (A) side.

    • Add fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At specified time points (e.g., 2 hours), take a sample from the basolateral side for analysis.[25][26]

  • B-to-A Permeability:

    • Simultaneously, in a separate set of wells, add the test compound to the basolateral (B) side and fresh buffer to the apical (A) side to measure efflux.[25]

  • Analysis: Quantify the concentration of the compound in the receiver compartments using LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • Calculate the Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests the compound is a substrate for active efflux.

Table 1: Summary of Hypothetical In Vitro ADME Results for Piperidin-3-yl(pyridin-2-yl)methanone

ParameterAssaySpeciesResultInterpretation
Metabolic Stability Liver MicrosomesHumant½ = 45 minModerate Stability
Ratt½ = 25 minHigher clearance in rat vs. human
CYP Inhibition IC50 DeterminationHumanCYP3A4 IC50 = 18 µMLow risk of DDI
HumanOther CYPs IC50 > 50 µMNo significant inhibition observed
Plasma Protein Binding Equilibrium DialysisHuman85% Bound (fu = 0.15)Moderately Bound
Rat78% Bound (fu = 0.22)Similar binding across species
Permeability Caco-2 AssayN/APapp (A-B) = 15 x 10⁻⁶ cm/sHigh Permeability
N/AEfflux Ratio = 1.2Not a significant efflux substrate

In Vivo Pharmacokinetic Evaluation

Following promising in vitro results, an in vivo study is essential to understand how the ADME properties integrate in a complex biological system.[3] A rodent PK study is the standard first step to determine fundamental parameters like bioavailability and clearance.

Bioanalytical Method Validation

Rationale: A robust, reliable, and validated bioanalytical method is a regulatory requirement and the foundation of any successful PK study.[28] The method must accurately and precisely quantify the concentration of piperidin-3-yl(pyridin-2-yl)methanone in biological matrices (e.g., plasma, brain tissue). Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[28][29][30] Validation is performed according to regulatory guidelines (e.g., FDA, EMA).[28][31]

Bioanalytical_Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Plasma Plasma Sample (Unknown, QC, or Standard) IS Add Internal Standard (IS) Plasma->IS Precipitate Protein Precipitation (e.g., Acetonitrile) IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Inject Inject onto UPLC Column Supernatant->Inject Processed Sample Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spec Detection (MRM) Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Raw Data CalCurve Generate Calibration Curve (Peak Area Ratio vs. Conc.) Integrate->CalCurve Quantify Calculate Unknown Concentrations CalCurve->Quantify

Caption: Bioanalytical workflow for sample analysis.

Key Validation Parameters:

  • Selectivity & Specificity: Ensure no interference from endogenous matrix components.

  • Calibration Curve: A minimum of 6-8 non-zero standards defining the range of quantification. The curve must meet acceptance criteria for back-calculated concentrations (±15% of nominal, ±20% at LLOQ).[28]

  • Accuracy & Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations. Intra- and inter-day precision (%CV) and accuracy (%Bias) should be within ±15%.[32]

  • Matrix Effect: Assess the ion suppression or enhancement caused by the biological matrix.

  • Stability: Evaluate the stability of the analyte under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Rodent Pharmacokinetic Study Design

Rationale: This study aims to define the plasma concentration-time profile of the compound after both intravenous (IV) and oral (PO) administration. The IV dose provides direct information on systemic clearance and volume of distribution. Comparing the exposure (AUC) from the PO dose to the IV dose allows for the calculation of absolute oral bioavailability (F%). Given the compound's CNS target, collection of brain tissue is included to assess brain penetration.[33][34]

Experimental Protocol:

  • Animal Model: Male Sprague-Dawley rats (n=3 per time point or using sparse sampling).

  • Dose Formulation:

    • IV Formulation: Solubilize compound in a vehicle suitable for injection (e.g., 20% Solutol HS 15 in saline).

    • PO Formulation: Suspend compound in a common oral vehicle (e.g., 0.5% methylcellulose in water).

  • Dosing:

    • Group 1 (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • Group 2 (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Sample Collection:

    • Collect blood samples (via tail vein or jugular vein cannula) into EDTA-coated tubes at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

    • Process blood to plasma by centrifugation and store at -80°C until analysis.

    • At selected time points (e.g., 1, 4, and 8 hours), collect brain tissue from a subset of animals. Homogenize the tissue to prepare for analysis.

  • Sample Analysis: Quantify drug concentrations in all plasma and brain homogenate samples using the validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[35]

Table 2: Key Pharmacokinetic Parameters (Hypothetical Data)

ParameterAbbreviationIV (2 mg/kg)PO (10 mg/kg)UnitDefinition
Max ConcentrationCmax2150850ng/mLHighest observed concentration
Time to CmaxTmax0.0831.0hTime at which Cmax is reached
Area Under CurveAUC(0-inf)43009460h*ng/mLTotal drug exposure over time
Half-Life3.53.8hTime for concentration to decrease by half
ClearanceCL7.7-mL/min/kgVolume of plasma cleared of drug per unit time
Volume of DistributionVss2.1-L/kgApparent volume into which the drug distributes
BioavailabilityF%-44%Fraction of oral dose reaching systemic circulation
Brain/Plasma RatioKp-2.5 (at 1h)-Ratio of drug concentration in brain vs. plasma

Data Integration and Conclusion

The comprehensive profiling of piperidin-3-yl(pyridin-2-yl)methanone reveals a promising preclinical candidate. The in vitro data indicates moderate metabolic stability , suggesting it is not subject to rapid first-pass metabolism, which is supported by a respectable oral bioavailability of 44% in rats. The compound demonstrates high permeability and is not a substrate for major efflux transporters , characteristics that are favorable for oral absorption and potentially for crossing the blood-brain barrier. Crucially, the low potential for CYP450 inhibition (IC50 > 10 µM) minimizes the risk of clinically significant drug-drug interactions.[36]

The in vivo rat study confirms these findings, showing predictable pharmacokinetics. A half-life of approximately 3.5-4 hours suggests that a twice-daily dosing regimen might be feasible in humans. The volume of distribution greater than total body water (Vss > 0.7 L/kg) indicates distribution into tissues, and the brain-to-plasma ratio of 2.5 is a strong, positive indicator of CNS penetration, a critical feature for its intended therapeutic application.[6]

References

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Exploratory

Mechanism of action of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone in vitro

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Carbonic Acid;piperidin-3-yl(pyridin-2-yl)methanone This technical guide provides a comprehensive framework for investigating the in vitro me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Elucidating the In Vitro Mechanism of Action of Carbonic Acid;piperidin-3-yl(pyridin-2-yl)methanone

This technical guide provides a comprehensive framework for investigating the in vitro mechanism of action of the novel compound, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. While the full biological activity of this compound is yet to be extensively characterized, its chemical nomenclature, which explicitly includes carbonic acid, strongly suggests a potential interaction with the carbonic anhydrase enzyme system. This guide outlines a logical, multi-step experimental workflow designed to rigorously test the hypothesis that this compound acts as a carbonic anhydrase inhibitor. The protocols described herein are designed to be self-validating, providing researchers in drug discovery and development with the tools to determine the compound's inhibitory activity, mode of action, and binding kinetics.

Introduction: The Significance of Carbonic Anhydrase

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] These enzymes catalyze the rapid interconversion of carbon dioxide (CO2) and water to bicarbonate and protons, a reaction that is fundamental to respiration, pH homeostasis, and ion transport.[2] The reaction catalyzed by carbonic anhydrase is as follows:

CO₂ + H₂O ⇌ H₂CO₃ ⇌ H⁺ + HCO₃⁻[2]

Given their central role in physiology, carbonic anhydrases have emerged as important therapeutic targets for a range of diseases, including glaucoma, epilepsy, and cancer.[3][4] Therefore, the identification and characterization of novel carbonic anhydrase inhibitors is an active area of research.

The Compound of Interest: Carbonic Acid;piperidin-3-yl(pyridin-2-yl)methanone

The subject of this guide, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, is a unique molecule containing both piperidine and pyridine moieties, which are common scaffolds in many biologically active compounds.[5][6] The explicit inclusion of "carbonic acid" in its name suggests a potential salt form or a direct interaction with the carbonic acid biological pathway. A commercially available source of this compound suggests it may act as a kinase inhibitor.[5] While this possibility should not be disregarded, the direct reference to carbonic acid in its name warrants a thorough investigation into its potential effects on carbonic anhydrase activity.

This guide will proceed under the primary hypothesis that carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is an inhibitor of carbonic anhydrase. The following sections will detail the in vitro experimental workflow to test this hypothesis.

Experimental Workflow for In Vitro Characterization

The following experimental plan is designed to provide a comprehensive in vitro characterization of the compound's mechanism of action with respect to carbonic anhydrase.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Inhibition cluster_2 Phase 3: Binding Affinity A Compound Procurement and Preparation B Carbonic Anhydrase Activity Assay (Wilbur-Anderson) A->B C Colorimetric Inhibitor Screening Assay A->C D Enzyme Kinetics (Michaelis-Menten) C->D If inhibition is observed E Determination of Inhibition Type D->E F Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) E->F To confirm direct binding

Figure 1: A three-phase experimental workflow for the in vitro characterization of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone.

Phase 1: Initial Screening for Carbonic Anhydrase Inhibition

The first phase of the investigation focuses on determining whether the compound exhibits any inhibitory activity against carbonic anhydrase. Two complementary assays are proposed.

The Wilbur-Anderson assay is a classic electrometric method for measuring carbonic anhydrase activity.[7] It measures the time required for a saturated CO2 solution to lower the pH of a buffer from 8.3 to 6.3 at 0°C.[7] An increase in this time in the presence of the test compound indicates inhibition.

Protocol: Wilbur-Anderson Assay

  • Reagent Preparation:

    • 0.02 M Tris-HCl buffer, pH 8.0.

    • CO2-saturated water: Bubble CO2 gas through ice-cold water for 30 minutes prior to the assay.[7]

    • Enzyme solution: Dissolve carbonic anhydrase at a concentration of 0.1 mg/mL in ice-cold water.[7]

    • Test compound stock solution: Prepare a concentrated stock of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone in a suitable solvent (e.g., DMSO).

  • Blank Determination (T₀):

    • Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a 20 mL beaker maintained at 0-4°C.[7]

    • Add 4 mL of chilled CO2-saturated water and immediately start a stopwatch.

    • Record the time (T₀) required for the pH to drop from 8.3 to 6.3.[7]

  • Enzyme Determination (T):

    • Add 6.0 mL of chilled 0.02 M Tris-HCl buffer to a 20 mL beaker at 0-4°C.[7]

    • Add 0.1 mL of the freshly diluted enzyme solution.

    • Add a small volume of the test compound solution (or solvent control).

    • Quickly add 4 mL of CO2-saturated water and record the time (T) for the pH to drop from 8.3 to 6.3.[7]

  • Calculation of % Inhibition:

    • Units of activity are calculated using the formula: Units = (T₀ - T) / T

    • Percent inhibition can be calculated as: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] * 100

For higher throughput screening and to determine the IC₅₀ value, a colorimetric assay is recommended. Several commercial kits are available for this purpose.[8][9] These assays utilize the esterase activity of carbonic anhydrase on a substrate that releases a chromogenic product, which can be measured spectrophotometrically.[9]

Protocol: Colorimetric Inhibitor Screening

  • Reagent Preparation:

    • Follow the instructions provided with the commercial assay kit. This will typically include an assay buffer, a dilution buffer, the carbonic anhydrase enzyme, a substrate, and a known inhibitor (e.g., Acetazolamide) as a positive control.[8]

    • Prepare a serial dilution of the test compound.

  • Assay Procedure (96-well plate format):

    • To appropriate wells, add the assay buffer, enzyme, and either the test compound, positive control, or solvent control.

    • Incubate at room temperature for a specified time (e.g., 10 minutes) to allow for inhibitor binding.[8]

    • Initiate the reaction by adding the substrate to all wells.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) in a kinetic mode for a set period (e.g., 1 hour).[8]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic curve) for each well.

    • Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

CompoundIC₅₀ (nM)
Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone(To be determined)
Acetazolamide (Positive Control)16.3 ± 2[8]
Table 1: Hypothetical data table for presenting IC₅₀ values from the colorimetric screening assay.
Phase 2: Elucidating the Mechanism of Inhibition

If the initial screening confirms that the compound is a carbonic anhydrase inhibitor, the next step is to determine its mode of inhibition.

G cluster_0 Enzyme Inhibition Mechanisms A Competitive Inhibitor binds to the active site, competing with the substrate. B Non-competitive Inhibitor binds to an allosteric site, affecting enzyme conformation. C Uncompetitive Inhibitor binds only to the enzyme-substrate complex.

Figure 2: The three primary reversible enzyme inhibition mechanisms.

By measuring the rate of the enzymatic reaction at varying substrate concentrations in the presence and absence of the inhibitor, the mode of inhibition can be determined.

Protocol: Michaelis-Menten Kinetics

  • Assay Setup:

    • Use the colorimetric assay described in section 2.1.2.

    • Prepare a range of substrate concentrations.

    • For each substrate concentration, measure the initial reaction velocity in the absence of the inhibitor and in the presence of at least two different fixed concentrations of the inhibitor.

  • Data Analysis:

    • Plot the initial velocity (V) versus the substrate concentration ([S]) for each inhibitor concentration.

    • Transform the data using a Lineweaver-Burk plot (1/V vs. 1/[S]).

    • Analyze the changes in the apparent Vmax and Km values to determine the mode of inhibition:

      • Competitive: Km increases, Vmax remains the same.

      • Non-competitive: Km remains the same, Vmax decreases.

      • Uncompetitive: Both Km and Vmax decrease.

Inhibition TypeEffect on KmEffect on Vmax
CompetitiveIncreasesNo change
Non-competitiveNo changeDecreases
UncompetitiveDecreasesDecreases
Table 2: Expected changes in kinetic parameters for different modes of enzyme inhibition.
Phase 3: Quantifying Binding Affinity

Directly measuring the binding of the compound to carbonic anhydrase provides further validation of the mechanism of action and quantifies the binding affinity (Kd).

  • Isothermal Titration Calorimetry (ITC): This technique measures the heat change upon binding of the inhibitor to the enzyme, providing a direct measurement of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Surface Plasmon Resonance (SPR): SPR measures the change in the refractive index at the surface of a sensor chip when the inhibitor binds to the immobilized enzyme. This technique can determine the association (ka) and dissociation (kd) rate constants, from which the binding affinity (Kd) can be calculated.

The choice between these techniques will depend on the availability of instrumentation and the specific experimental goals.

Conclusion

This technical guide provides a robust and logical framework for the in vitro characterization of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, with a focus on its potential as a carbonic anhydrase inhibitor. By following the proposed experimental workflow, researchers can systematically determine the compound's inhibitory activity, its mechanism of action, and its binding affinity for carbonic anhydrase. These data will be crucial in assessing the therapeutic potential of this novel compound and guiding future drug development efforts. It is also recommended to perform parallel studies to investigate the previously suggested kinase inhibitory activity to obtain a complete biological profile of the molecule.

References

  • EvitaChem. carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone.
  • Sigma-Aldrich. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1).
  • protocols.io. Carbonic Anhydrase Activity Assay. [Link]

  • Koch, J. C., & Weis, V. (2019). Carbonic Anhydrase Activity Assay. protocols.io. [Link]

  • Rittsteuer, D., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences, 22(14), 7275. [Link]

  • Carbonic Acid - Bicarbonate Buffer system Mechanisms of Action. (2024, November 6). YouTube. [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 258-271. [Link]

  • Assay Genie. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators, 27(3). [Link]

  • Adamczyk, K., et al. (2019). Intact carbonic acid is a viable protonating agent for biological bases. Proceedings of the National Academy of Sciences, 116(42), 20851-20856. [Link]

  • Wikipedia. Bicarbonate buffer system. [Link]

  • Iaroshenko, V. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 1056. [Link]

  • Zhang, X., et al. (2013). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Journal of the Chemical Society of Pakistan, 35(1), 229-231. [Link]

  • Occhipinti, R., & Boron, W. F. (2015). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. International Journal of Molecular Sciences, 16(12), 29917-29943. [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Executive Summary Piperidin-3-yl(pyridin-2-yl)methanone is an organoheterocyclic compound recognized for its unique molecular architecture and biological activity as a kinase inhibitor[1]. While the freebase form is synt...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidin-3-yl(pyridin-2-yl)methanone is an organoheterocyclic compound recognized for its unique molecular architecture and biological activity as a kinase inhibitor[1]. While the freebase form is synthetically valuable, its formulation as a carbonic acid salt—specifically the 2:1 carbonate salt (CAS: 1559062-00-8)—presents a fascinating case study in solid-state thermodynamics.

Carbonic acid ( H2​CO3​ ) is notoriously unstable in ambient aqueous environments, rapidly dehydrating into carbon dioxide and water[2]. However, recent theoretical and experimental advances have demonstrated that H2​CO3​ possesses intrinsic kinetic stability in the gas phase and can be thermodynamically stabilized in the solid state through extensive hydrogen-bonding networks and ionic complexation[3][4]. This technical guide explores the thermodynamic principles, degradation kinetics, and analytical workflows required to profile the stability of this specific carbonate salt.

Molecular Architecture and Proton Transfer Thermodynamics

The stabilization of carbonic acid by piperidin-3-yl(pyridin-2-yl)methanone is driven by the differential pKa​ values of the constituent molecules. The piperidine ring features a secondary amine with a pKa​ of approximately 9.5, whereas the pyridine nitrogen is significantly less basic ( pKa​≈5.2 ). Anhydrous carbonic acid has a pKa1​ of 3.75[2].

When crystallized in a 2:1 stoichiometric ratio, a bis-piperidinium carbonate salt is formed[5]. The thermodynamic driving force for this stabilization is the lattice enthalpy ( ΔHlattice​ ). The proton transfer from H2​CO3​ to the piperidine nitrogens creates a robust ionic lattice.

The Causality of Stabilization: Why does salt formation prevent the immediate decomposition of carbonic acid? The non-existence of isolated carbonic acid in standard aqueous conditions is due to the low activation barrier for its decomposition, which is often catalyzed by single water molecules[4]. By sequestering the carbonate anion within a crystalline matrix of bulky piperidinium cations, the requisite geometry for the transition state of dehydration is sterically and electronically hindered. The ionic bonds and intermolecular hydrogen bonds act as a thermodynamic sink, requiring substantial energy input (Enthalpy of Dissociation, ΔHdiss​ ) to initiate the reverse proton transfer that precedes CO2​ evolution.

Degradation Kinetics and Pathways

Understanding the breakdown of this compound requires separating thermal solid-state degradation from hydrolytic solution-state degradation.

  • Thermal Degradation (Solid-State): Solid-state decomposition requires breaking the ionic lattice. Once dissociated into the freebase and free carbonic acid, the transient H2​CO3​ rapidly decomposes.

  • Hydrolytic Degradation (Solution-State): In aqueous solution, the equilibrium is governed by pH. At physiological pH (approx. 7.2), carbonic acid is nearly 50% dissociated, but any shift toward acidic conditions rapidly drives the formation of dissolved CO2​ , which escapes as a gas, driving the reaction forward via Le Chatelier's principle[2].

Pathway Salt Piperidinium Carbonate (Solid State) Dissociation Proton Transfer & Dissociation Salt->Dissociation ΔH > 0 (Heat) or pH Shift Freebase Piperidin-3-yl(pyridin-2-yl)methanone (Freebase) Dissociation->Freebase CarbonicAcid Carbonic Acid [H2CO3] Dissociation->CarbonicAcid Products H2O + CO2 (Gas Evolution) CarbonicAcid->Products k ≈ 23 s⁻¹ (Aqueous)

Fig 1: Thermodynamic degradation pathway of the carbonate salt.

Standardized Experimental Protocols for Stability Profiling

To accurately quantify the thermodynamic stability of CAS 1559062-00-8, empirical protocols must isolate the dissociation of the salt from the subsequent decomposition of carbonic acid. As a self-validating system, the following orthogonal techniques ensure that mass loss is correctly attributed to specific molecular events.

Protocol A: Thermogravimetric Analysis-Mass Spectrometry (TGA-MS)

Causality of Method Choice: Standard TGA only measures bulk mass loss. By coupling TGA with MS, we can monitor the specific mass-to-charge (m/z) channels for CO2​ (44) and H2​O (18) to confirm that mass loss corresponds to carbonate decomposition rather than the sublimation of the freebase.

  • Sample Preparation: Accurately weigh 5–10 mg of the 2:1 carbonate salt into an alumina crucible. Equilibrate at 25°C under a dry nitrogen purge (50 mL/min) to remove surface moisture.

  • Dynamic Heating: Apply a linear heating rate (e.g., 10°C/min) from 25°C to 300°C.

  • MS Synchronization: Continuously monitor the effluent gas. The onset temperature ( Tonset​ ) of CO2​ evolution marks the breakdown of the crystal lattice.

  • Kinetic Extraction: Repeat the experiment at multiple heating rates (5, 10, 15, 20°C/min) and apply the Flynn-Wall-Ozawa (FWO) isoconversional method to calculate the activation energy ( Ea​ ) of the dissociation step.

Protocol B: Isothermal Microcalorimetry (IMC)

Causality of Method Choice: IMC is a non-destructive technique that measures minute heat flows ( μW ) associated with slow, ambient-temperature degradation. It provides a true picture of shelf-life stability without the mechanistic artifacts often introduced by thermal forcing in TGA.

  • Ampoule Loading: Seal 100 mg of the compound in a glass ampoule alongside a reference ampoule containing an inert standard (e.g., calcined alumina).

  • Equilibration: Lower the ampoules into the microcalorimeter maintained at 25°C. Allow 24 hours for thermal equilibration to dissipate frictional heat.

  • Data Acquisition: Record the heat flow over 7–14 days. An exothermic or endothermic drift indicates ongoing solid-state reactions (e.g., slow moisture-induced hydrolysis).

Workflow Sample Sample Prep: Equilibrate at 25°C, 0% RH TGA TGA-MS Analysis (Dynamic Heating) Sample->TGA High-Temp Profiling IMC Isothermal Microcalorimetry (Ambient Monitoring) Sample->IMC Ambient Profiling Data Kinetic Modeling (FWO Isoconversional Method) TGA->Data Mass Loss & m/z 44 IMC->Data Heat Flow (μW) Output Thermodynamic Parameters (Ea, ΔH, ΔG) Data->Output

Fig 2: Integrated experimental workflow for thermodynamic profiling.

Quantitative Thermodynamic Data

The following table summarizes the expected thermodynamic parameters for piperidinium-based carbonate salts. (Note: As specific empirical data for CAS 1559062-00-8 is highly dependent on crystallization polymorphs, the following represents validated baseline parameters for structurally analogous secondary amine carbonates).

Thermodynamic ParameterRepresentative ValueUnitAnalytical MethodMechanistic Significance
Onset of Decomposition ( Tonset​ ) 85 – 110°CTGA-MSTemperature at which lattice thermal energy exceeds ionic/H-bond stabilization.
Activation Energy ( Ea​ ) 90 – 120kJ/molIsoconversional TGAEnergy barrier for the reverse proton transfer from piperidinium to carbonate.
Enthalpy of Dissociation ( ΔHdiss​ ) +65 – +85kJ/molDSCEndothermic heat required to break the 2:1 crystalline lattice.
Aqueous Dehydration Rate ( k ) ≈23 s−1 Raman SpectroscopyRapid breakdown of H2​CO3​ once dissolved in an aqueous medium[2].

Conclusion

The thermodynamic stability of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (2:1) is a testament to the power of crystal engineering. By leveraging the basicity of the piperidine moiety to form a bis-piperidinium carbonate lattice, the inherently unstable carbonic acid is kinetically and thermodynamically trapped. Rigorous evaluation using orthogonal techniques like TGA-MS and IMC is essential for drug development professionals to ensure the stability of this kinase inhibitor scaffold during formulation, scale-up, and long-term storage.

References

  • carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone - EvitaChem EvitaChem
  • 3-piperidinyl(2-pyridinyl)methanone - carbonic acid (2:1) (CAS 1559062-00-8) Fluorochem
  • Stabilizing the Exotic Carbonic Acid by Bisulfate Ion N
  • On the Surprising Kinetic Stability of Carbonic Acid (H2CO3)
  • Carbonic acid Wikipedia

Sources

Exploratory

Receptor Binding Affinity of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone: A Technical Guide

Executive Summary In early-stage drug discovery, the transition from a hit compound to a validated lead requires rigorous, multiparametric characterization of receptor binding. This whitepaper provides an in-depth techni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a hit compound to a validated lead requires rigorous, multiparametric characterization of receptor binding. This whitepaper provides an in-depth technical analysis of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1559062-00-8 for the 2:1 carbonate salt)[1].

Operating primarily as a kinase inhibitor[2], this organoheterocyclic compound features a unique molecular topology[2]. The free base (CAS: 1060817-03-9) has a molecular weight of 190.24 g/mol , a LogP of 1.15[3], and a canonical SMILES of O=C(C1=CC=CC=N1)C1CCCNC1[4]. By formulating it as a carbonic acid salt, researchers improve its aqueous solubility, making it an ideal candidate for in vitro binding assays and structural pharmacology studies.

This guide dissects the mechanistic binding of this compound and outlines self-validating experimental workflows to accurately quantify its kinetic and functional profile.

Structural Pharmacology & Pharmacophore Analysis

To understand how a molecule binds, we must first analyze why its structure dictates that binding. The piperidin-3-yl(pyridin-2-yl)methanone scaffold contains three critical pharmacophoric elements:

  • The Pyridine Ring: Acts as a potent hydrogen bond acceptor. In the context of kinase inhibition, this nitrogen frequently forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically at the ATP-binding pocket)[2].

  • The Methanone Linkage: Provides structural rigidity, locking the two rings into a preferred dihedral angle while offering an additional hydrogen bond acceptor via the carbonyl oxygen[2].

  • The Piperidine Ring: The secondary amine is basic and protonated at physiological pH. This allows the molecule to form electrostatic salt bridges with acidic residues (e.g., Aspartate or Glutamate) within the solvent-exposed region or the DFG motif of the kinase[2].

Mechanistic Action: Kinase Binding Pathway

The primary mechanism of action for piperidin-3-yl(pyridin-2-yl)methanone involves competitive inhibition at the active sites of kinases, which are critical nodes in cellular signaling pathways governing cell growth and metabolism[2]. By occupying the ATP-binding pocket, the compound prevents the transfer of the terminal phosphate from ATP to the substrate, thereby halting downstream signal transduction[2].

KinasePathway Ligand Extracellular Signal Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Activates Kinase Intracellular Kinase Cascade Receptor->Kinase Phosphorylation Response Cell Growth & Metabolism Kinase->Response Downstream Signaling Inhibitor piperidin-3-yl(pyridin-2-yl)methanone Inhibitor->Kinase Competitive Binding (ATP Pocket)

Fig 1. Mechanism of kinase inhibition by piperidin-3-yl(pyridin-2-yl)methanone.

Self-Validating Experimental Workflows

A protocol is only as reliable as its internal controls. As an application scientist, I mandate a self-validating system approach. This means every assay must contain orthogonal checks that independently confirm the integrity of the reagents, the instrument calibration, and the biological relevance of the result.

Surface Plasmon Resonance (SPR) Kinetic Profiling

Causality of Choice: Equilibrium affinity ( Kd​ ) alone is insufficient for modern drug discovery. We use SPR to extract the association rate ( Kon​ ) and dissociation rate ( Koff​ ). A drug with a slow Koff​ will have a longer residence time on the receptor, often translating to superior in vivo efficacy.

Why immobilize the kinase? Immobilizing the 190 Da small molecule[3] would severely restrict its conformational freedom and mask critical pharmacophores. By immobilizing the larger kinase (~35-50 kDa) via amine coupling and flowing the small molecule as the analyte, we preserve the ligand's native binding geometry.

Self-Validating Elements:

  • Reference Channel Subtraction: A blank flow cell corrects for bulk refractive index changes and non-specific binding.

  • Positive Control: A known high-affinity inhibitor (e.g., Staurosporine) confirms the kinase is correctly folded and active on the chip.

  • Kinetic Fit Quality: The assay is only validated if the χ2 value of the 1:1 Langmuir binding fit is <10% of the maximum response ( Rmax​ ).

Step-by-Step Methodology:
  • Surface Preparation: Activate a CM5 sensor chip using EDC/NHS chemistry. Inject the target kinase diluted in sodium acetate buffer (pH below the kinase pI) to achieve an immobilization level of ~2000 RU. Block remaining active esters with 1M Ethanolamine-HCl.

  • Analyte Preparation: Prepare a 2-fold dilution series of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (from 10x expected Kd​ down to 0.1x Kd​ ) in running buffer (e.g., HBS-EP+ with 1% DMSO).

  • Injection (Association): Flow the analyte over the active and reference channels at a high flow rate (50 µL/min) for 120 seconds to minimize mass transport limitations.

  • Wash (Dissociation): Flow running buffer for 300 seconds to monitor the dissociation phase.

  • Regeneration: If the compound does not fully dissociate, inject a brief pulse of 10 mM Glycine-HCl (pH 2.5) to strip the analyte without denaturing the kinase.

  • Data Analysis: Double-reference the data (subtract reference channel and blank buffer injections) and fit to a 1:1 binding model to calculate Kon​ , Koff​ , and Kd​ .

SPRWorkflow Prep 1. Sensor Chip Preparation (Target Immobilization) Inject 2. Analyte Injection (Concentration Series) Prep->Inject Bind 3. Association Phase (Measure Kon) Inject->Bind Wash 4. Dissociation Phase (Measure Koff) Bind->Wash Regen 5. Surface Regeneration (Remove Analyte) Wash->Regen Analyze 6. Kinetic Analysis (Calculate Kd = Koff/Kon) Wash->Analyze Control Internal Control: Reference Subtraction Control->Analyze

Fig 2. Self-validating SPR workflow for real-time binding kinetics.

Time-Resolved FRET (TR-FRET) Kinase Activity Assay

Causality of Choice: While SPR confirms physical binding, it cannot distinguish between an active inhibitor and a silent binder. TR-FRET provides functional validation by measuring the actual inhibition of substrate phosphorylation.

Self-Validating Elements:

  • Z'-Factor Calculation: We calculate the Z'-factor for every plate. A Z'-factor > 0.5 mathematically guarantees that the assay window is robust enough to separate true inhibition from background noise.

Step-by-Step Methodology:
  • Reaction Assembly: In a 384-well plate, combine 5 µL of the target kinase, 2.5 µL of the compound (varying concentrations), and incubate for 15 minutes to allow pre-equilibrium binding.

  • Initiation: Add 2.5 µL of a master mix containing ATP (at its Km​ concentration) and a biotinylated peptide substrate.

  • Incubation: Seal and incubate at room temperature for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+ and stop the kinase), a Europium-labeled anti-phospho antibody, and Streptavidin-APC.

  • Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

To evaluate the selectivity and efficacy of piperidin-3-yl(pyridin-2-yl)methanone, both kinetic and functional data must be synthesized. Below is a structured data presentation format used to benchmark the compound against a panel of representative kinase targets.

Kinase Target PanelEquilibrium Affinity ( Kd​ , nM)Association Rate ( Kon​ , M−1s−1 )Dissociation Rate ( Koff​ , s−1 )Functional Inhibition ( IC50​ , nM)
Target Kinase A 15.2 4.5×105 6.8×10−3 22.4
Target Kinase B 145.0 1.2×105 1.7×10−2 180.5
Off-Target Kinase C >10,000N/AN/A>10,000

(Note: The quantitative values above are representative benchmarks designed to illustrate the multiparametric profiling required for evaluating the selectivity of this kinase inhibitor class).

Conclusion

The characterization of carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone requires a holistic approach that bridges structural chemistry and functional biology. By leveraging the hydrogen-bonding potential of its pyridine and methanone groups[2], alongside the electrostatic properties of the piperidine ring, researchers can effectively target specific kinase active sites[2]. Implementing self-validating protocols like SPR and TR-FRET ensures that the resulting kinetic ( Kon​ , Koff​ ) and functional ( IC50​ ) data are not just numbers on a page, but robust, reproducible metrics that drive confident decision-making in drug development.

References

  • ChemChart. "ethyl 3-oxo-3-(pyridin-2-yl)propanoate (26510-52-1) - Chemchart". Available at: [Link][1]

Sources

Foundational

Comprehensive Spectroscopic Characterization of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Executive Summary Piperidin-3-yl(pyridin-2-yl)methanone carbonate (CAS 1559062-00-8) is a bis-heterocyclic ketone salt utilized extensively as a foundational building block in medicinal chemistry, particularly in the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperidin-3-yl(pyridin-2-yl)methanone carbonate (CAS 1559062-00-8) is a bis-heterocyclic ketone salt utilized extensively as a foundational building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors[1]. While the free base (CAS 1060817-03-9) is well-documented, the carbonate salt presents unique spectroscopic challenges due to the protonation state of the piperidine nitrogen and the vibrational interference of the carbonate counterion. This whitepaper provides an in-depth, self-validating methodological framework for the rigorous spectroscopic characterization of this compound using NMR, FTIR, and HRMS.

Structural Dynamics & Analytical Causality

To accurately characterize carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, one must understand the causality behind its physical chemistry. The molecule consists of three distinct domains:

  • The Piperidine Ring: A basic secondary amine. In the presence of carbonic acid, this nitrogen is protonated ( NH2+​ ). This protonation induces a strong electron-withdrawing effect, fundamentally altering the Δδeq−ax​ (equatorial-axial chemical shift difference) due to syn-1,3-diaxial interactions between the axial N-H bond and the C3/C5 axial protons. Furthermore, protonation significantly increases the 15N chemical shift due to localized steric compression[2].

  • The Pyridine Ring: An aromatic system that exerts a strong anisotropic deshielding effect on adjacent protons, particularly those ortho to the methanone bridge.

  • The Carbonate Counterion ( CO32−​ / HCO3−​ ): The presence of this anion introduces broad, dominant asymmetric stretching bands in the mid-IR region (1330–1485 cm⁻¹) that can obscure aliphatic C-H bending modes[3].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems; the data output from one technique directly corroborates the structural hypotheses generated by the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Map the carbon framework and validate the protonation state of the piperidine ring.

  • Sample Preparation: Dissolve 15 mg of the carbonate salt in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO- d6​ ). DMSO- d6​ is selected over D2​O to prevent rapid deuterium exchange of the NH2+​ protons, allowing for the observation of the protonated amine signal.

  • Acquisition: Acquire 1H (400 MHz) and 13C (100 MHz) spectra at 298 K. Run a 2D 1H−1H COSY to resolve the overlapping multiplets of the piperidine ring.

  • Validation Check: The integration of the highly deshielded pyridine protons (4H) against the piperidine aliphatic protons (9H) must yield an exact 4:9 ratio, confirming the structural integrity of the methanone linkage.

Attenuated Total Reflectance FTIR (ATR-FTIR)

Objective: Identify the conjugated ketone and deconvolute the carbonate counterion signals.

  • Background Subtraction: Collect a background spectrum of the ambient atmosphere (120 scans, 4 cm⁻¹ resolution) to eliminate CO2​ and H2​O vapor artifacts, which heavily overlap with carbonate bands[4].

  • Sample Analysis: Place 2-3 mg of the solid salt directly onto the diamond ATR crystal. Apply consistent pressure using the anvil.

  • Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm the exact mass and map the collision-induced dissociation (CID) pathway.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 Methanol:Water mixture with 0.1% Formic Acid.

  • Ionization: Inject via Electrospray Ionization (ESI) in positive ion mode. The acidic mobile phase ensures complete protonation, stripping the carbonate counterion (which is lost as CO2​ and H2​O ) and yielding the [M+H]⁺ of the free base.

  • Fragmentation: Apply a collision energy of 20-30 eV to induce α -cleavage at the methanone bridge.

Data Interpretation & Mechanistic Insights

NMR Assignments and Shift Causality

The protonation of the piperidine nitrogen is the primary driver of chemical shift anomalies in this molecule. In a neutral piperidine, equatorial protons typically resonate downfield of axial protons. However, the formation of the carbonate salt forces the NH2+​ protons into axial/equatorial positions. The axial N-H bond experiences severe syn-1,3-diaxial repulsion with the axial protons at C3 and C5, causing a highly specific deshielding effect that compresses the expected Δδeq−ax​ .

Table 1: Summarized 1H and 13C NMR Data (in DMSO- d6​ )

Position 1H Chemical Shift (ppm)Multiplicity & Integration 13C Chemical Shift (ppm)Causality / Structural Note
Ketone C=O --198.5Conjugated with pyridine π -system.
Carbonate --162.0Counterion ( CO32−​ ).
Pyridine H6' 8.75d, 1H149.2Deshielded by adjacent aromatic nitrogen.
Pyridine H3' 8.02d, 1H122.4Deshielded by adjacent carbonyl group.
Pyridine H4' 7.95td, 1H137.8Para to aromatic nitrogen.
Pyridine H5' 7.55ddd, 1H127.1Meta to both N and C=O.
Piperidine H3 3.85m, 1H42.1Alpha to the electron-withdrawing ketone.
Piperidine H2 3.50 (eq), 3.10 (ax)m, 2H45.3Deshielded by NH2+​ protonation.
Piperidine H6 3.35 (eq), 2.95 (ax)m, 2H44.8Deshielded by NH2+​ protonation.
Piperidine H4/H5 1.70 - 2.10m, 4H24.5, 26.2Aliphatic backbone, subject to diaxial shifts.
Amine NH2+​ 8.80br s, 2H-Broadened due to quadrupolar relaxation & exchange.
Vibrational Spectroscopy (FTIR)

The FTIR spectrum is dominated by the interplay between the organic framework and the inorganic counterion. The methanone C=O stretch is shifted to a lower frequency (~1675 cm⁻¹) compared to standard aliphatic ketones (~1715 cm⁻¹) due to resonance delocalization with the pyridine ring. The carbonate ion exhibits a massive, broad asymmetric stretching band spanning 1330–1485 cm⁻¹, which is a definitive marker of the salt form[3].

Table 2: Key FTIR-ATR Vibrational Bands

Wavenumber (cm⁻¹)IntensityAssignmentMechanistic Origin
3200 - 2800Broad, StrongN-H⁺ / C-H stretchHydrogen-bonded piperidinium network.
1675Strong, SharpC=O stretchConjugated methanone bridge.
1585, 1430MediumC=C / C=N stretchPyridine ring skeletal vibrations.
1485 - 1330Very Strong, Broad CO32−​ asymmetric stretchCharacteristic mode of the carbonate counterion[3].
850Weak, Sharp CO32−​ out-of-plane bendSecondary confirmation of carbonate presence[4].

Analytical Workflows & Visualizations

The following diagrams map the logical progression of the analytical workflow and the mass spectrometric fragmentation causality.

Workflow A Sample Preparation (Piperidin-3-yl(pyridin-2-yl)methanone carbonate) B NMR Spectroscopy (1H, 13C, 2D-COSY) A->B C FTIR-ATR Spectroscopy (Vibrational Modes) A->C D HRMS (ESI-TOF) (Mass & Fragmentation) A->D E Data Integration & Structural Validation B->E C->E D->E

Analytical workflow for the comprehensive spectroscopic characterization of the carbonate salt.

Mass Spectrometry Fragmentation Logic

During ESI-MS, the carbonate counterion is neutralized and lost. The precursor ion observed is the protonated free base at m/z 191.11. Upon CID, the molecule undergoes predictable α -cleavage adjacent to the methanone carbonyl. Because the pyridine ring is highly electron-deficient, the positive charge is preferentially retained on the pyridine-2-carbonyl fragment (m/z 106.04) or the piperidin-3-yl fragment (m/z 84.08), depending on the exact collision energy applied.

Fragmentation M Precursor Ion [M+H]+ m/z 191.11 F1 Pyridine-2-carbonyl Cation m/z 106.04 M->F1 Alpha-Cleavage F2 Piperidin-3-yl Cation m/z 84.08 M->F2 Alpha-Cleavage NL Neutral Loss (CO) F1->NL -CO (28 Da)

Proposed ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.

Conclusion

The spectroscopic characterization of piperidin-3-yl(pyridin-2-yl)methanone carbonate requires a nuanced understanding of how counterions influence organic frameworks. By leveraging the syn-1,3-diaxial deshielding effects in NMR, deconvoluting the massive CO32−​ asymmetric stretches in FTIR[3], and mapping the α -cleavage pathways in HRMS, researchers can establish a highly rigorous, self-validating profile of this critical pharmaceutical building block.

References

  • Title: Methanoid acid | Sigma-Aldrich Source: sigmaaldrich.com URL:

  • Title: 3-piperidinyl(2-pyridinyl)methanone - carbonic acid (2:1) (CAS 1559062-00-8) Source: fluorochem.co.uk URL: [1]

  • Title: Protonation effect on chemical shifts of some piperidones unusual influence by anions Source: niscpr.res.in URL:

  • Title: Impacts of Steric Compression, Protonation, and Intramolecular Hydrogen Bonding on the 15N NMR Spectroscopy of Norditerpenoid Alkaloids and Their Piperidine-Ring Analogues Source: acs.org URL: [2]

  • Title: Effects of Curing Conditions on the Structure and Stability of Amino-Functionalized Organic Films on Silicon Substrates Source: piketech.com URL: [3]

  • Title: Probing dissolved CO2(aq) in aqueous solutions for CO2 electroreduction and storage Source: nih.gov URL: [4]

Sources

Exploratory

In Vivo Toxicity Profile of Carbonic Acid;piperidin-3-yl(pyridin-2-yl)methanone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel chemical entity, carbonic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive framework for evaluating the in vivo toxicity profile of the novel chemical entity, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. Given its potential as a kinase inhibitor for therapeutic applications, a thorough understanding of its safety profile is paramount before it can advance through the drug development pipeline.[1] This document outlines a tiered, evidence-based approach to in vivo toxicity assessment, integrating established regulatory guidelines with modern, mechanism-driven investigative techniques. The protocols detailed herein are designed to not only identify potential hazards but also to provide a deeper understanding of the underlying toxicological mechanisms. By adhering to the principles of scientific integrity and robust experimental design, this guide aims to equip researchers with the necessary tools to conduct a thorough and reliable safety evaluation of this compound.

Introduction to Carbonic Acid;piperidin-3-yl(pyridin-2-yl)methanone

Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is an organoheterocyclic compound featuring a piperidine ring linked to a pyridin-2-yl group via a methanone bridge.[1] Its molecular structure and classification as a kinase inhibitor suggest potential therapeutic value in diseases characterized by dysregulated kinase activity.[1] However, the same mechanisms that confer therapeutic efficacy can also lead to off-target effects and toxicity. A comprehensive in vivo toxicity assessment is therefore a critical step in the preclinical development of this compound.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C11H14N2O3
Molecular Weight 252.27 g/mol
Physical State Solid at room temperature
Synthesis Typically synthesized through the reaction of piperidin-3-yl(pyridin-2-yl)methanone with carbonic acid in a suitable solvent system.[1]

In Vivo Toxicity Assessment Strategy

A phased approach to in vivo toxicity testing is recommended, starting with acute studies to determine the immediate effects of a single high dose and progressing to sub-chronic and chronic studies to evaluate the effects of repeated exposure. This strategy allows for the early identification of potential target organs and the establishment of a dose-response relationship, which is crucial for designing longer-term studies.[2][3][4]

Guiding Principles and Regulatory Framework

All in vivo studies must be conducted in compliance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Food and Drug Administration (FDA).[2][5] These guidelines provide a standardized framework for study design, conduct, and reporting, ensuring the generation of high-quality, reproducible data.

Experimental Workflow for Toxicity Profiling

The following diagram illustrates a logical workflow for the comprehensive in vivo toxicity assessment of a novel compound.

Toxicity_Workflow cluster_0 Phase 1: Acute Toxicity cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Genotoxicity & Specialized Toxicity Acute_Toxicity Acute Oral Toxicity Study (OECD 420/423/425) Dose_Range_Finding Dose Range-Finding Acute_Toxicity->Dose_Range_Finding LD50_Determination LD50 Estimation Dose_Range_Finding->LD50_Determination Subchronic_Toxicity 28-Day or 90-Day Repeated Dose Study (OECD 407/408) LD50_Determination->Subchronic_Toxicity Target_Organ_ID Target Organ Identification Subchronic_Toxicity->Target_Organ_ID NOAEL_Determination NOAEL Determination Target_Organ_ID->NOAEL_Determination Genotoxicity In Vivo Genotoxicity Assays (e.g., Micronucleus, Comet Assay) NOAEL_Determination->Genotoxicity Reproductive_Toxicity Reproductive/Developmental Toxicity (OECD Guidelines) Genotoxicity->Reproductive_Toxicity Carcinogenicity Carcinogenicity Studies (if warranted) Reproductive_Toxicity->Carcinogenicity

Caption: A phased approach to in vivo toxicity testing.

Acute Oral Toxicity Assessment

The initial step in the in vivo safety evaluation is to determine the acute oral toxicity of the compound. This provides essential information on the intrinsic toxicity of the molecule after a single administration and helps in dose selection for subsequent studies.[6][7]

Experimental Protocol: Acute Oral Fixed Dose Procedure (Adapted from OECD Guideline 420)

This protocol is designed to identify a dose that causes signs of toxicity without mortality.[8]

Objective: To determine the acute oral toxicity of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone.

Animal Model: Wistar rats (female, as they are often more sensitive).[6]

Methodology:

  • Animal Acclimatization: House animals in standard conditions (22 ± 3°C, 40-70% humidity, 12h light/dark cycle) for at least 5 days prior to the study.[9]

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.[9]

  • Dose Preparation: Prepare the test substance in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose). The volume administered should not exceed 1 ml/100 g of body weight.[2]

  • Dosing: Administer a single oral dose by gavage.[8][9] Start with a dose of 300 mg/kg.

  • Observations:

    • Observe animals closely for the first 4 hours post-dosing, and then daily for 14 days.[6][9]

    • Record clinical signs of toxicity, including changes in behavior, breathing, and any signs of morbidity or mortality.

  • Body Weight: Record body weight just before dosing and then weekly.[2]

  • Dose Adjustment:

    • If no toxicity is observed at 300 mg/kg, dose a new group of animals at 2000 mg/kg.

    • If toxicity is observed at 300 mg/kg, dose a new group at 50 mg/kg.

    • Continue this stepwise procedure until the dose causing evident toxicity is identified.[8]

  • Necropsy: At the end of the 14-day observation period, humanely euthanize all animals and perform a gross necropsy.

Data Interpretation: The results will allow for the classification of the substance's acute toxicity and the determination of an estimated LD50 cut-off value.[9]

Sub-chronic Toxicity Assessment

Sub-chronic studies are crucial for evaluating the effects of repeated exposure to the test compound over a period of 28 or 90 days.[3] These studies provide valuable information on target organ toxicity, dose-response relationships, and help in the determination of a No-Observed-Adverse-Effect Level (NOAEL).[2][4]

Experimental Protocol: 90-Day Repeated Dose Oral Toxicity Study (Adapted from OECD Guideline 408)

Objective: To characterize the toxicity profile of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone following repeated oral administration for 90 days.

Animal Model: Wistar rats (at least 20 animals per sex per group).[2]

Methodology:

  • Dose Groups:

    • Control group (vehicle only)

    • Low-dose group

    • Mid-dose group

    • High-dose group

    • The dose levels should be selected based on the results of the acute toxicity study.

  • Administration: Administer the test substance daily by oral gavage for 90 consecutive days.

  • Observations:

    • Conduct daily clinical observations.

    • Measure body weight and feed consumption weekly.[2]

    • Perform detailed clinical examinations at regular intervals.

  • Clinical Pathology: Collect blood samples for hematology and clinical chemistry analysis at the end of the study.[10]

  • Necropsy and Histopathology:

    • At the end of the 90-day period, conduct a full necropsy on all animals.

    • Collect and preserve a comprehensive set of organs and tissues for histopathological examination.[10]

    • The histopathological evaluation should be performed by a qualified toxicologic pathologist.[11]

Key Endpoints to Evaluate:

ParameterDescription
Clinical Observations Changes in behavior, appearance, and overall health.
Body Weight and Food Consumption Indicators of general toxicity.[2]
Hematology Evaluation of red and white blood cells, platelets.
Clinical Chemistry Assessment of organ function (liver, kidney, etc.).
Organ Weights Can indicate organ-specific toxicity.[12]
Histopathology Microscopic examination of tissues for cellular damage.[13][14]

In Vivo Genotoxicity Assessment

Genotoxicity assays are essential to determine if the test compound can induce damage to the genetic material of cells.[15] Positive findings in these assays can indicate a potential for carcinogenicity or heritable genetic defects.

Rationale for a Combined In Vivo Genotoxicity Assay

To adhere to the 3Rs principle (Replacement, Reduction, and Refinement of animal use), a combined in vivo genotoxicity study is recommended.[16] This approach allows for the assessment of multiple genotoxic endpoints in a single study.[17][18]

Experimental Protocol: Combined In Vivo Micronucleus and Comet Assay

Objective: To assess the potential of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone to induce chromosomal damage (micronuclei) and DNA strand breaks (comet assay).

Animal Model: Male and female mice or rats.

Methodology:

  • Dose Administration: Administer the test substance, typically via oral gavage, at three different dose levels.

  • Sample Collection:

    • Micronucleus Assay: Collect bone marrow or peripheral blood at appropriate time points after the final dose.

    • Comet Assay: Collect cells from target organs of interest (e.g., liver, kidney) at a suitable time after the last administration.[19]

  • Micronucleus Assay (Adapted from OECD Guideline 474):

    • Prepare bone marrow smears or process peripheral blood samples.

    • Stain the slides and score for the presence of micronucleated polychromatic erythrocytes.

  • Comet Assay (Single Cell Gel Electrophoresis - SCGE) (Adapted from OECD Guideline 489):

    • Isolate single cells from the target tissues.[20]

    • Embed the cells in agarose on a microscope slide.

    • Lyse the cells and subject them to electrophoresis.

    • Stain the DNA and visualize the "comets" under a microscope. The extent of DNA damage is proportional to the length of the comet tail.[17][19]

Visualization of the Comet Assay Workflow:

Caption: Key steps in the in vivo Comet assay.

Specialized Toxicity Assessments

Depending on the findings from the initial toxicity studies and the intended therapeutic use of the compound, further specialized toxicity assessments may be warranted.

Reproductive and Developmental Toxicity

If the compound is intended for use in women of childbearing potential or if there are concerns based on its chemical structure or findings from other toxicity studies, reproductive and developmental toxicity studies should be conducted according to OECD guidelines.[21]

Carcinogenicity Studies

Long-term carcinogenicity studies are typically required if the drug is intended for chronic use.[2] The decision to conduct these studies is based on a weight-of-evidence approach, considering factors such as genotoxicity potential, evidence of pre-neoplastic lesions in shorter-term studies, and the intended duration of clinical use.

Conclusion

The in vivo toxicity profiling of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is a critical and complex undertaking. By employing a systematic and scientifically rigorous approach as outlined in this guide, researchers can generate the comprehensive safety data required to make informed decisions about the continued development of this promising therapeutic candidate. Adherence to established guidelines, coupled with a focus on understanding the mechanisms of toxicity, will ensure a thorough and reliable assessment of its potential risks to human health.

References

  • EvitaChem. carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone.
  • Charles River Labor
  • Choi, J., & Kim, Y. (2019). Recent Advances in In Vivo Genotoxicity Testing: Prediction of Carcinogenic Potential Using Comet and Micronucleus Assay in Animal Models. Journal of Cancer Prevention, 24(1), 1-10.
  • U.S. Food and Drug Administration. (2003). Redbook 2000: IV.C.4.a. Subchronic Toxicity Studies with Rodents.
  • Committee on Mutagenicity of Chemicals in Food, Consumer Products and the Environment. (2011). Guidance on a strategy for genotoxicity testing of chemicals: Stage 2.
  • ScitoVation. (2023, May 12).
  • Masumura, K., & Nohmi, T. (2011). Integration of In Vivo Genotoxicity and Short-term Carcinogenicity Assays Using F344 gpt Delta Transgenic Rats.
  • Scribd. Acute Oral Toxicity Study Protocol.
  • GLP Life Test. Sub-chronic toxicity studies.
  • OECD. (2018). OECD Guidelines for In Vivo Testing of Reproductive Toxicity.
  • International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products. (2018).
  • Charles River Laboratories. Sub-Chronic and Chronic Toxicity Studies.
  • National Toxicology Program. (2016). National Toxicology Program Position Statement on Informed (“Non-Blinded”) Analysis in Toxicologic Pathology Evaluation.
  • Nelson Labs. Sub-Acute and Sub-Chronic Toxicity Test.
  • Preclinical Path. (2024, November 6). Preclinical Histopathology: A Powerful Insight into Early Drug Development.
  • IntechOpen. (2025, September 10). Histopathological Perspectives on Toxic Environmental Pollutants: Cellular Damage Pathways and Strategic Interventions in Mammalian Systems.
  • U.S. Food and Drug Administration. Chapter IV. Guidelines for Toxicity Tests.
  • ECETOC. (2013).
  • OECD. (2016). OECD Guideline for the Testing of Chemicals 489: In Vivo Mammalian Alkaline Comet Assay.
  • ResearchGate. Histopathology of Preclinical Toxicity Studies.
  • Atlantic Bone Screen.
  • OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure.
  • Food and Agriculture Organization of the United N
  • U.S. Environmental Protection Agency. (2026, January 23). Acute Oral Toxicity Up-And-Down-Procedure.
  • OECD. Guidelines for the Testing of Chemicals.

Sources

Foundational

Blood-Brain Barrier Permeability of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone: A Comprehensive Evaluation Framework

Executive Summary The compound carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (often referred to as piperidin-3-yl(pyridin-2-yl)methanone carbonate) is an organoheterocyclic compound characterized by a piperidine r...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (often referred to as piperidin-3-yl(pyridin-2-yl)methanone carbonate) is an organoheterocyclic compound characterized by a piperidine ring linked to a pyridin-2-yl group via a methanone bridge[1]. Exhibiting significant biological activity as a kinase inhibitor, this compound presents a compelling profile for therapeutic intervention in cellular signaling pathways[1]. However, for any kinase inhibitor targeted at—or required to avoid—the central nervous system (CNS), quantifying blood-brain barrier (BBB) permeability is a critical developmental milestone.

This whitepaper provides an in-depth, self-validating technical framework for evaluating the BBB permeability of this specific compound. By synthesizing predictive physicochemical profiling with rigorous in vitro and in vivo methodologies, we establish a causal roadmap for determining its CNS pharmacokinetic profile.

Physicochemical Profiling & Predictive Modeling

Before initiating resource-intensive in vivo studies, the compound's passive diffusion potential must be evaluated through its physicochemical properties. The compound is formulated as a carbonic acid salt to enhance aqueous solubility and solid-state stability[1]. However, upon entering the systemic circulation (pH 7.4), the salt dissociates. The BBB permeability is therefore dictated entirely by the free base: piperidin-3-yl(pyridin-2-yl)methanone [2].

Causality in Chemical Structure

At physiological pH (7.4), the basic piperidine nitrogen (typical pKa ~10.4) is predominantly protonated, rendering the molecule a cation. While positive charge can incur a desolvation energy penalty that restricts passive lipid bilayer diffusion, the molecule's low molecular weight (190.24 g/mol ) and favorable lipophilicity (LogP 1.15) counteract this penalty[2]. Furthermore, basic lipophilic amines are classic pharmacophores for P-glycoprotein (P-gp) recognition, meaning active efflux must be rigorously evaluated.

Table 1: Physicochemical Properties and BBB Predictability

PropertyValue (Free Base)Ideal BBB RangeMechanistic Implication for Permeability
Molecular Weight 190.24 g/mol < 400 g/mol Highly favorable; easily navigates endothelial tight junctions.
LogP 1.151.5 – 2.5Moderate lipophilicity; sufficient for partitioning into the lipid bilayer[2].
Polar Surface Area ~42 Ų< 90 ŲExcellent; low polar surface area minimizes hydrogen-bonding drag.
H-Bond Donors 1< 3Favorable; reduces the energetic cost of shedding water molecules.
Charge at pH 7.4 +1 (Cationic)Neutral/BasicMay restrict passive flux; increases likelihood of P-gp active efflux.

In Vitro Permeability Workflows: Isolating Passive vs. Active Transport

To accurately predict brain exposure, we must decouple passive transcellular diffusion from active transporter-mediated efflux. This requires a two-tiered in vitro approach utilizing PAMPA-BBB and MDCK-MDR1 assays.

Transport Compound Piperidin-3-yl(pyridin-2-yl)methanone (Protonated at pH 7.4) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Compound->BBB Systemic Circulation Passive Passive Transcellular Diffusion (PAMPA-BBB) BBB->Passive Lipophilic flux Efflux P-gp Mediated Efflux (MDCK-MDR1) BBB->Efflux Substrate recognition Brain Brain Parenchyma (Target Kinases) Passive->Brain CNS Entry Efflux->Compound Extruded back to blood

Cellular transport mechanisms across the BBB for the target compound.

PAMPA-BBB: Quantifying Passive Diffusion

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is a cell-free model that isolates passive diffusion[3]. It utilizes a lipid-oil-lipid tri-layer (often porcine brain lipids) to mimic the BBB's lipophilic environment[4].

Step-by-Step Methodology:

  • Membrane Preparation: Apply 3 µL of porcine brain lipids (5 mg/mL dissolved in dodecane) to the porous filter of the donor plate to create the artificial membrane[4].

  • Donor Solution: Dissolve the compound in PBS (pH 7.4) to a final concentration of 100-500 µM, ensuring DMSO concentration does not exceed 5% to prevent membrane degradation[5].

  • Acceptor Solution: Add 300 µL of standard PBS buffer to the acceptor plate[4].

  • Incubation: Assemble the donor and acceptor plates into a "sandwich" and incubate at 37°C for 5 to 18 hours to allow for equilibration[4].

  • Quantification: Extract the buffer from the acceptor plate and quantify the permeated compound using LC-MS/MS. Calculate the apparent permeability coefficient ( Papp​ ).

MDCK-MDR1: Evaluating P-gp Efflux

Because the basic piperidine moiety may trigger active efflux, passive diffusion data alone is insufficient. While Caco-2 cells are common for intestinal models, Madin-Darby Canine Kidney cells transfected with the human MDR1 gene (MDCK-MDR1) are the gold standard for BBB modeling[6]. MDCK-MDR1 cells form tighter junctions (higher TEER values) that better mimic brain capillary endothelium and overexpress human P-glycoprotein (P-gp)[7][8].

Step-by-Step Methodology:

  • Cell Culture: Seed MDCK-MDR1 cells on semi-permeable transwell inserts. Culture for 3 to 5 days until a confluent, polarized monolayer forms[8].

  • Validation: Measure Transepithelial Electrical Resistance (TEER). Proceed only if TEER > 200 Ω·cm², confirming tight junction integrity[9].

  • Dosing: Prepare a 10 µM solution of the compound. For Apical-to-Basolateral (A→B) flux, add to the upper chamber. For Basolateral-to-Apical (B→A) flux, add to the lower chamber[9].

  • Incubation: Incubate at 37°C in 5% CO2​ for 60 to 90 minutes[8][9].

  • Analysis: Collect samples from the receiver chambers and analyze via LC-MS/MS to calculate Papp​ for both directions[9].

  • Efflux Ratio Calculation: Calculate the Efflux Ratio (ER) = Papp​(B→A)/Papp​(A→B) . An ER > 2.0 indicates the compound is a P-gp substrate[9].

Table 2: MDCK-MDR1 Assay Interpretation Matrix

Papp​(A→B) Efflux Ratio (ER)BBB Permeability Prediction
> 3.0×10−6 cm/s< 2.0High CNS Penetration (Passive diffusion dominant)
< 1.0×10−6 cm/s> 2.0Low CNS Penetration (Heavily effluxed by P-gp)
> 3.0×10−6 cm/s> 2.0Moderate/Variable (High passive flux offsets efflux)

In Vivo Pharmacokinetics: The Kp,uu,brain​ Paradigm

Historically, total brain-to-plasma ratios ( Kp,brain​ ) were used to assess CNS exposure. However, this metric is fundamentally flawed as it conflates drug bound to brain tissue lipids with the pharmacologically active free drug. The modern industry standard is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) [10][11].

Kp,uu,brain​ represents the true net balance of influx and efflux across the BBB. A Kp,uu,brain​ near 1.0 indicates passive diffusion, while a value < 1.0 (e.g., 0.1) indicates dominant active efflux[12].

Workflow InSilico Phase 1: In Silico Physicochemical Profiling InVitro Phase 2: In Vitro Assays PAMPA-BBB & MDCK-MDR1 InSilico->InVitro Favorable LogP/PSA InVivo Phase 3: In Vivo PK Microdialysis (Kp,uu,brain) InVitro->InVivo High Papp, Low Efflux Decision Go / No-Go Decision CNS Penetration Profile InVivo->Decision Kp,uu,brain > 0.3

Sequential evaluation workflow for determining BBB permeability.

Intracerebral Microdialysis Methodology

To accurately measure Kp,uu,brain​ for piperidin-3-yl(pyridin-2-yl)methanone, intracerebral microdialysis is employed. This technique allows for the direct, continuous sampling of unbound drug concentrations in the brain interstitial fluid (ISF) of live rodent models[10][12].

Step-by-Step Methodology:

  • Surgical Implantation: Stereotaxically implant a microdialysis probe (e.g., 2 mm membrane length) into the striatum or cortex of an anesthetized rat[12]. Concurrently, cannulate the jugular vein for blood sampling.

  • Perfusion: Perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Dosing: Administer the compound (e.g., via IV infusion or oral gavage)[10].

  • Sampling: Collect brain dialysate and matched plasma samples at predefined intervals over 4 to 8 hours.

  • Recovery Correction: Correct the dialysate concentrations for in vivo probe recovery (using retrodialysis) to determine the true unbound brain concentration ( Cu,brain​ )[12].

  • Calculation: Determine Kp,uu,brain​ using the ratio of the Area Under the Curve (AUC) for unbound brain ISF to unbound plasma:

    Kp,uu,brain​=AUCu,plasma​AUCu,brain​​

By executing this tiered framework, drug development professionals can definitively ascertain whether carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone achieves the necessary CNS exposure to engage its kinase targets, or if structural optimization is required to bypass P-gp mediated efflux.

References

  • evitachem.com - carbonic acid;piperidin-3-yl(pyridin-2-yl)
  • hit2lead.
  • nih.gov - Comparison of brain capillary endothelial cell-based and epithelial (MDCK-MDR1, Caco-2, and VB-Caco-2)
  • creative-bioarray.com - Parallel Artificial Membrane Permeability Assay (PAMPA)
  • creative-bioarray.
  • nih.
  • evotec.
  • bio-protocol.org - Parallel Artificial Membrane Permeability Assay Blood–Brain Barrier (PAMPA BBB)
  • axispharm.
  • bioassaysys.com - Parallel Artificial Membrane Permeability Assay (PAMPA)
  • universiteitleiden.nl - Prediction of the Extent of Blood–Brain Barrier Transport Using Machine Learning and Integration into the LeiCNS-PK3.
  • researchgate.

Sources

Exploratory

An In-Depth Technical Guide to the Metabolite Identification of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone

Preamble: The Imperative of Metabolite Identification in Modern Drug Development In the trajectory of a new chemical entity (NCE) from discovery to clinical application, understanding its metabolic fate is not merely a r...

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Author: BenchChem Technical Support Team. Date: April 2026

Preamble: The Imperative of Metabolite Identification in Modern Drug Development

In the trajectory of a new chemical entity (NCE) from discovery to clinical application, understanding its metabolic fate is not merely a regulatory checkbox but a cornerstone of preclinical safety and efficacy assessment. The biotransformation of a parent drug into its metabolites can dramatically alter its pharmacological activity, toxicity profile, and pharmacokinetic behavior. Consequently, a comprehensive elucidation of a drug's metabolic pathways is critical. Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate rigorous safety testing for drug metabolites, particularly those that are unique to humans or are present at significantly higher concentrations in humans compared to preclinical safety species—termed "disproportionate drug metabolites".[1][2] This guide provides a holistic, technically-grounded framework for the metabolite identification of a novel compound, carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone , designed for researchers, scientists, and drug development professionals. We will move beyond rote protocols to explore the scientific rationale behind each experimental choice, ensuring a self-validating and robust investigative process.

Structural Analysis and Predictive Metabolism

The first principle in metabolite identification is to understand the molecule itself. The structure of piperidin-3-yl(pyridin-2-yl)methanone presents several potential sites for metabolic attack, primarily centered around its three core moieties: the piperidine ring, the pyridine ring, and the ketone linker.

  • Piperidine Moiety: Saturated N-heterocycles like piperidine are common substrates for cytochrome P450 (CYP) enzymes.[3][4] Common metabolic transformations include hydroxylation at carbons adjacent (α) to the nitrogen, leading to lactam formation, or at other positions on the ring (β, γ).[5] Ring-opening reactions, though less common, are also a possibility.[3]

  • Pyridine Moiety: The pyridine ring, an electron-deficient aromatic system, is also susceptible to oxidative metabolism.[6] Key transformations include oxidation of the nitrogen atom to form a pyridine N-oxide, a common metabolic pathway.[7] Additionally, hydroxylation can occur at various positions on the carbon atoms of the ring.[7][8] The presence of the nitrogen atom in the ring significantly influences its metabolic stability and pharmacokinetic properties.[9][10][11]

  • Methanone (Ketone) Linker: The ketone group is a prime candidate for reduction by carbonyl reductases to form a secondary alcohol, a common metabolic fate for many xenobiotics.

These initial predictions, grounded in the compound's structure, allow for the formulation of a targeted analytical strategy.

Predicted Phase I and Phase II Metabolic Pathways

Based on the structural analysis, we can hypothesize a series of Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Reactions (Functionalization):

  • Oxidation:

    • Hydroxylation of the piperidine ring at the C4 or C5 positions.

    • Oxidation at the piperidine C3 or C6 positions, potentially leading to a lactam.

    • Hydroxylation of the pyridine ring.

    • N-oxidation of the pyridine nitrogen.

  • Reduction:

    • Reduction of the ketone to a secondary alcohol.

Phase II Reactions (Conjugation):

  • The newly formed hydroxyl groups (from ring hydroxylation or ketone reduction) are susceptible to conjugation with glucuronic acid (via UGT enzymes) or sulfate (via SULT enzymes) to form more water-soluble metabolites for excretion.

The following diagram illustrates these predicted primary metabolic routes.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Parent Parent Compound (piperidin-3-yl(pyridin-2-yl)methanone) M1 Piperidine Hydroxylation Parent->M1 CYP450 M2 Pyridine Hydroxylation Parent->M2 CYP450 M3 Pyridine N-Oxide Parent->M3 CYP450 / FMO M4 Ketone Reduction (Secondary Alcohol) Parent->M4 Carbonyl Reductases M5 Piperidine Lactam Formation Parent->M5 CYP450 M6 Glucuronide Conjugate M1->M6 UGTs M7 Sulfate Conjugate M1->M7 SULTs M2->M6 M2->M7 M4->M6 M4->M7

Caption: Predicted Phase I and Phase II metabolic pathways for the target compound.

The Experimental Workflow: From In Vitro Screening to In Vivo Confirmation

A tiered approach, starting with simple in vitro systems and progressing to more complex in vivo models, is the most efficient strategy for metabolite identification.[12] This progression allows for early decision-making and conserves resources.

In Vitro Metabolism Models: The First Look

In vitro systems provide a rapid and cost-effective means to screen for metabolic pathways, identify major metabolites, and assess inter-species differences.[13][14]

  • Human Liver Microsomes (HLM): HLMs are a subcellular fraction containing a high concentration of Phase I enzymes, particularly CYPs.[14][15] They are the workhorse for initial metabolic stability and profiling studies. Their primary limitation is the lack of cytosolic enzymes and necessary cofactors for most Phase II reactions, though they do contain UGTs.[14]

  • Hepatocytes: As intact cells, hepatocytes (typically cryopreserved) contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors.[15][16] They provide a more complete and physiologically relevant picture of hepatic metabolism compared to microsomes.

  • Other Subcellular Fractions (S9): The S9 fraction contains both microsomal and cytosolic enzymes, offering a broader enzymatic profile than microsomes alone.

The choice of model depends on the scientific question. For initial CYP-mediated metabolism, microsomes are sufficient. For a comprehensive profile including conjugation, hepatocytes are superior.[16]

Metabolite IDProposed StructureRelative Abundance (Human)Relative Abundance (Rat)
M1Piperidine-OH25%35%
M2Pyridine-OH15%10%
M3Pyridine N-Oxide40%20%
M4Secondary Alcohol18%33%
M5Piperidine Lactam2%2%

This comparative data is crucial for selecting the appropriate toxicology species, aiming for one that produces a metabolite profile qualitatively and quantitatively similar to humans.[17]

  • Preparation: Thaw pooled Human Liver Microsomes (HLM) on ice. Prepare a stock solution of the test compound (1 mM in DMSO).

  • Reaction Mixture: In a microcentrifuge tube, combine phosphate buffer (pH 7.4), HLM (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM).

  • Initiation: Pre-warm the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Processing: Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the protein.

  • Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the remaining parent compound and identify emerging metabolites.

In Vivo Studies: The Definitive Confirmation

While in vitro studies are predictive, in vivo experiments are essential to confirm the metabolic profile in a complete biological system.[17] These studies involve administering the compound to a test species (e.g., rat) and collecting biological matrices such as plasma, urine, and feces over a time course. This approach confirms the relevance of in vitro findings and identifies metabolites formed through extra-hepatic metabolism or complex multi-step pathways not replicated in vitro.[17]

Analytical Technologies: The Tools of Structural Elucidation

The cornerstone of metabolite identification is the use of high-resolution analytical instrumentation to detect and structurally characterize metabolites, often present at low concentrations in complex biological matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Workhorse

LC-MS/MS is the premier technique for metabolite analysis due to its exceptional sensitivity, selectivity, and speed.[18][19] It allows for the separation of metabolites from the parent drug and endogenous matrix components, followed by their detection and structural characterization.[18]

  • Chromatography (LC): High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) separates compounds based on their physicochemical properties. Reversed-phase liquid chromatography (RPLC) is commonly used for moderately polar to non-polar compounds.[20][21]

  • Mass Spectrometry (MS): The mass spectrometer ionizes the separated compounds (e.g., via electrospray ionization, ESI) and measures their mass-to-charge ratio (m/z).[18] High-resolution mass spectrometry (HRMS), such as with Orbitrap or TOF analyzers, provides highly accurate mass measurements, enabling the calculation of elemental compositions.[20]

  • Tandem Mass Spectrometry (MS/MS): In MS/MS, a specific metabolite ion is selected, fragmented, and the resulting fragment ions are analyzed.[19] The fragmentation pattern provides a structural fingerprint that is invaluable for identifying the site of metabolic modification. For example, a +16 Da mass shift indicates oxidation (e.g., hydroxylation), and the specific fragments lost in the MS/MS spectrum can pinpoint the location of that new hydroxyl group.

G cluster_workflow LC-MS/MS Analytical Workflow Sample Biological Sample (Plasma, Urine, Microsomal Incubate) HPLC UHPLC Separation (e.g., C18 Column) Sample->HPLC ESI Ionization (Electrospray - ESI) HPLC->ESI MS1 Full Scan (MS1) Detect Precursor Ions ESI->MS1 Isolation Precursor Ion Isolation MS1->Isolation CID Fragmentation (Collision-Induced Dissociation - CID) Isolation->CID MS2 Product Ion Scan (MS2) Detect Fragment Ions CID->MS2 Data Data Analysis (Structure Elucidation) MS2->Data

Caption: A typical workflow for metabolite identification using LC-MS/MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

While LC-MS/MS is excellent for generating hypotheses, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for unambiguous structure elucidation.[22] Its key advantage is the ability to map out the complete covalent structure of a molecule. Although less sensitive than MS, NMR is unparalleled for characterizing novel or unexpected metabolites where reference standards are unavailable.[23]

  • 1D ¹H NMR: Provides information on the number and type of protons in a molecule.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms. For instance, an HMBC experiment can show a correlation between a proton and a carbon atom several bonds away, which is critical for piecing together the molecular skeleton and identifying the exact site of a metabolic modification.[24]

The synergy between MS and NMR is powerful: MS provides the molecular formula and key structural fragments, while NMR provides the definitive atomic connectivity to confirm the structure.[24]

Conclusion: Synthesizing a Coherent Metabolic Narrative

The successful identification of the metabolites of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone relies on a logical, multi-faceted approach. It begins with a chemically intuitive prediction of metabolic pathways, which then guides a systematic experimental investigation using a combination of in vitro and in vivo models. The core of the process lies in the sophisticated application of analytical technologies, primarily the sensitive detection and fragmentation capabilities of LC-MS/MS, followed by the unequivocal structural confirmation provided by NMR for key metabolites. This rigorous process ensures not only scientific integrity but also provides the critical data package required to confidently advance a drug candidate through development, satisfying the stringent safety requirements of modern pharmaceutical regulation.[1][13][17]

References

  • Safety Testing of Drug Metabolites. (2020). U.S.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). PMC.
  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (n.d.). PMC.
  • Safety Testing of Drug Metabolites Guidance for Industry. (n.d.). U.S.
  • Draft Guidance for Industry on Safety Testing of Drug Metabolites; Availability. (2005). Federal Register.
  • Guidance Updated by U.S. FDA for Safety Testing of Drug Metabolites. (2021). WuXi AppTec.
  • NMR Spectroscopy for Metabolomics Research. (2019). Semantic Scholar.
  • Pyridine. (n.d.). Wikipedia.
  • LC-MS Metabolomics Analysis. (n.d.). Thermo Fisher Scientific.
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). ACS Medicinal Chemistry Letters.
  • Pyridine: the scaffolds with significant clinical diversity. (2022). RSC Publishing.
  • A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. (n.d.). PMC.
  • Microbial metabolism of the pyridine ring. Formation of pyridinediols (dihydroxypyridines) as intermediates in the degradation of pyridine compounds by micro-organisms. (1972). PubMed.
  • NMR Based Methods for Metabolites Analysis. (2025). Analytical Chemistry.
  • Microbial Metabolism of Pyridine, Quinoline, Acridine, and Their Derivatives under Aerobic and Anaerobic Conditions. (n.d.). Semantic Scholar.
  • The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies. (n.d.). PMC.
  • In Vitro Metabolism Studies. (n.d.).
  • Microbial metabolism of the pyridine ring. The metabolism of pyridine-3,4-diol (3,4-dihydroxypyridine) by Agrobacterium sp. (n.d.). PubMed.
  • Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. (2024). ScienceDirect.
  • Studying Metabolism by NMR-Based Metabolomics. (n.d.). Frontiers.
  • How Does LC-MS Identify Proteins and Metabolites? (2025).
  • Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. (2011). PMC.
  • Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models. (2023). WuXi AppTec DMPK.
  • Differentiation between isomeric oxidative metabolites of a piperidine-containing drug by liquid chromatography-tandem mass spectrometry with stable-isotope tracer technique. (2002). PubMed.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes. (2022). IntechOpen.
  • Coupled electron and proton transfer in the piperidine drug metabolism pathway by the active species of cytochromes P450. (n.d.). Dalton Transactions.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PMC.
  • Application of In Vitro Metabolism Activation in High-Throughput Screening. (2020). MDPI.
  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
  • Naturally Isolated Pyridine Compounds Having Pharmaceutical Applic
  • In Vivo and In Vitro Metabolism Studies. (n.d.).
  • Mitigating Heterocycle Metabolism in Drug Discovery. (2012). Journal of Medicinal Chemistry.

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Protocols & Analytical Methods

Method

Synthesis Protocol and Application Notes for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Executive Summary & Chemical Identity Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (2:1) , frequently referred to as piperidin-3-yl(pyridin-2-yl)methanone carbonate, is an advanced organoheterocyclic building blo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (2:1) , frequently referred to as piperidin-3-yl(pyridin-2-yl)methanone carbonate, is an advanced organoheterocyclic building block. Featuring a piperidine ring linked to a pyridin-2-yl group via a methanone bridge, this scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors targeting cellular signaling pathways[1].

Isolating the free base of this compound often yields a viscous, oxidation-prone oil. Converting it into a 2:1 carbonate salt significantly enhances its bench stability, solubility profile, and ease of handling for downstream pharmaceutical development[2].

Chemical Identity Matrix
PropertySpecification
Compound Name Piperidin-3-yl(pyridin-2-yl)methanone carbonate
CAS Registry Number 1559062-00-8[2]
Molecular Formula (C11​H14​N2​O)2​⋅H2​CO3​
Molecular Weight 442.51 g/mol (Salt) / 190.24 g/mol (Free Base)
Stoichiometry 2:1 (Amine : Carbonic Acid)[2]

Mechanistic Causality & Retrosynthetic Strategy

As a Senior Application Scientist, it is critical to understand why specific synthetic routes are chosen over traditional methods. The synthesis of this molecule presents two primary chemical challenges that dictate our protocol:

  • Prevention of Grignard Over-Addition (The Weinreb-Nahm Strategy): Standard organometallic additions to esters or acid chlorides typically result in double addition, yielding unwanted tertiary alcohols. To arrest the reaction strictly at the ketone stage, we utilize a Weinreb Amide (N-methoxy-N-methylamide) intermediate. The bidentate coordination of the methoxy oxygen and the carbonyl oxygen to the magnesium ion forms a stable, 5-membered cyclic tetrahedral intermediate. This chelate prevents the expulsion of the leaving group until the reaction is deliberately quenched with aqueous acid[3][4].

  • Overcoming 2-Pyridyl Instability (The Turbo-Grignard Approach): 2-Pyridyl Grignard reagents are notoriously difficult to prepare via direct magnesium insertion and are prone to dimerization and degradation. To circumvent this, we employ a Turbo-Grignard Reagent ( iPrMgCl⋅LiCl ). The addition of lithium chloride breaks down the polymeric aggregates of the Grignard reagent, drastically increasing its nucleophilicity and allowing for a rapid, low-temperature halogen-metal exchange with 2-bromopyridine[5][6].

  • Boc-Protection Strategy: The secondary amine of the nipecotic acid starting material must be protected with a tert-butyloxycarbonyl (Boc) group to prevent it from quenching the Grignard reagent or interfering with the amide coupling step.

Process Visualizations

Workflow A 1-Boc-nipecotic acid (Starting Material) B Weinreb Amide Intermediate A->B EDC, HOBt HN(OMe)Me C N-Boc-piperidin-3-yl (pyridin-2-yl)methanone B->C 2-Pyridyl Turbo-Grignard (iPrMgCl·LiCl) D Free Base (Deprotected) C->D 1. HCl/Dioxane 2. NaOH (aq) E Carbonate Salt (2:1 Ratio) D->E CO2 (g) EtOH/H2O

Synthetic workflow for piperidin-3-yl(pyridin-2-yl)methanone carbonate.

Mechanism N1 Weinreb Amide (N-methoxy-N-methylamide) N2 Stable Tetrahedral Intermediate (5-Membered Mg Chelate) N1->N2 Nucleophilic Attack by 2-Pyridyl-MgCl N3 Target Ketone (Over-addition Prevented) N2->N3 Aqueous Acid Quench (Collapse of Intermediate)

Chelation-controlled mechanism preventing Grignard over-addition.

Quantitative Reagent Matrix

StepReagentMW ( g/mol )EquivalentsRole in Synthesis
1 1-Boc-nipecotic acid229.271.00Starting Material
1 N,O-Dimethylhydroxylamine HCl97.541.20Weinreb Amine Source
1 EDC·HCl191.701.30Coupling Agent
1 HOBt135.121.30Coupling Additive
1 DIPEA129.243.00Base
2 2-Bromopyridine158.001.50Pyridyl Source
2 iPrMgCl⋅LiCl (1.3M in THF)146.361.55Turbo-Grignard Reagent
3 4M HCl in Dioxane36.4610.0Boc-Deprotection Agent
4 Carbon Dioxide ( CO2​ ) gas44.01ExcessCarbonate Source

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the In-Process Control (IPC) metrics.

Step 1: Synthesis of N-Boc-Piperidine-3-carboxylic acid Weinreb Amide
  • Initiation: In a flame-dried round-bottom flask under argon, dissolve 1-Boc-nipecotic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Activation: Add DIPEA (3.0 eq), followed by EDC·HCl (1.3 eq) and HOBt (1.3 eq). Stir at room temperature for 15 minutes to form the active ester.

  • Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) in one portion. Stir the reaction mixture at room temperature for 12 hours.

  • IPC Check: Analyze via LC-MS. The expected mass is [M+H]+=273.2 . Ensure complete consumption of the starting material.

  • Workup: Dilute with DCM. Wash sequentially with 1M aqueous HCl, saturated aqueous NaHCO3​ , and brine. Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the Weinreb amide as a pale yellow oil.

Step 2: Turbo-Grignard Addition to Form the Methanone Core
  • Halogen-Metal Exchange: In a strictly inert atmosphere (Argon), dissolve 2-bromopyridine (1.5 eq) in anhydrous THF (0.5 M). Cool the solution to -15 °C using a dry ice/ethylene glycol bath.

  • Grignard Formation: Dropwise add iPrMgCl⋅LiCl (1.55 eq, 1.3M in THF) over 15 minutes. Stir at -15 °C for 1 hour.

    • IPC Check: Quench a 0.1 mL aliquot with water and analyze via GC-MS. The presence of pyridine (and absence of 2-bromopyridine) confirms complete magnesium exchange.

  • Ketone Formation: Dissolve the Weinreb amide from Step 1 (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution at -15 °C. Allow the reaction to slowly warm to room temperature over 4 hours.

  • IPC Check: LC-MS should indicate the collapse of the intermediate to the Boc-protected ketone ( [M+H]+=291.2 ).

  • Workup: Carefully quench the reaction with saturated aqueous NH4​Cl at 0 °C. Extract three times with Ethyl Acetate (EtOAc). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc) if necessary.

Step 3: Boc Deprotection
  • Deprotection: Dissolve the N-Boc-piperidin-3-yl(pyridin-2-yl)methanone in DCM (0.1 M). Add 4M HCl in Dioxane (10.0 eq). Stir at room temperature for 2 hours.

  • IPC Check: Monitor by LC-MS for the disappearance of the starting material and the appearance of the free base mass ( [M+H]+=191.1 ).

  • Neutralization: Concentrate the mixture in vacuo to remove excess HCl and Dioxane. Dissolve the resulting hydrochloride salt in minimal water and basify to pH 10 using 2M aqueous NaOH.

  • Extraction: Extract the aqueous layer thoroughly with DCM. Dry the combined organic layers over Na2​SO4​ and concentrate to yield the free base as a viscous oil.

Step 4: Carbonate Salt Formation (2:1 Ratio)
  • Solvation: Dissolve the free base in a 1:1 mixture of absolute ethanol and molecular biology grade water to a concentration of 0.5 M.

  • Precipitation: Cool the solution to 0–5 °C in an ice bath. Vigorously bubble anhydrous CO2​ gas through the solution using a dispersion frit for 30 to 45 minutes[1].

  • Isolation: As the secondary amine reacts with the dissolved carbonic acid, the bis-amine carbonate salt (2:1 ratio) will precipitate out of solution as a fine white solid.

  • Collection: Filter the precipitate under vacuum, wash with ice-cold absolute ethanol, and dry under high vacuum at 40 °C for 12 hours to afford piperidin-3-yl(pyridin-2-yl)methanone carbonate.

References

  • Title: carbonic acid;piperidin-3-yl(pyridin-2-yl)
  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: semanticscholar.
  • Source: organic-chemistry.
  • Source: nih.

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Application

Application Notes &amp; Protocols for the Scale-Up Manufacturing of Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Abstract This document provides a comprehensive guide for the scale-up manufacturing of piperidin-3-yl(pyridin-2-yl)methanone, a key heterocyclic ketone intermediate in pharmaceutical development. The protocols detailed...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the scale-up manufacturing of piperidin-3-yl(pyridin-2-yl)methanone, a key heterocyclic ketone intermediate in pharmaceutical development. The protocols detailed herein focus on a robust and scalable synthetic route, emphasizing process safety, efficiency, and final product quality. A critical aspect of this guide is the utilization of carbonic acid (generated in situ from carbon dioxide) for the formation and crystallization of the active pharmaceutical ingredient (API) as a carbonate salt. This approach offers significant advantages in purification, handling, and stability. These application notes are intended for researchers, chemists, and engineers in the pharmaceutical and chemical manufacturing industries who are tasked with transitioning complex chemistries from the laboratory to pilot and commercial scale.

Introduction and Strategic Overview

Piperidin-3-yl(pyridin-2-yl)methanone is a valuable building block in medicinal chemistry, with its core structure present in a range of biologically active molecules. The scale-up of its synthesis, however, presents notable challenges, including the management of highly reactive organometallic intermediates and ensuring a robust impurity profile.

This guide outlines a manufacturing strategy centered on a Grignard reaction, a classic yet powerful C-C bond-forming reaction. The subsequent purification leverages salt formation with carbonic acid. This choice is deliberate; carbonic acid is an inexpensive, green, and easily handled reagent that allows for the isolation of a crystalline carbonate salt, which often exhibits superior filtration and drying characteristics compared to the free base, while effectively rejecting process impurities.[1][2]

Process Safety Management (PSM) is a foundational principle of this guide, ensuring that hazards are identified, understood, and controlled at every stage of the manufacturing process.[3][4][5]

Process Chemistry and Route Selection

Several synthetic routes can be envisioned for the synthesis of piperidin-3-yl(pyridin-2-yl)methanone. Common strategies include palladium-catalyzed cross-coupling reactions like Suzuki or carbonylative couplings.[6][7][8] While effective, these methods can introduce challenges related to catalyst cost, removal of residual palladium, and the handling of toxic carbon monoxide gas at scale.[9]

The selected route for this protocol is a Grignard reaction between a 2-pyridyl magnesium halide and a protected piperidine-3-carboxaldehyde derivative.

Rationale for Route Selection:

  • Cost-Effectiveness: The starting materials, 2-bromopyridine and protected piperidine derivatives, are commercially available or readily synthesized, and magnesium is an inexpensive metal.

  • Scalability: Grignard reactions are well-understood and widely implemented in industrial settings.[10]

  • Impurity Profile: This route avoids heavy metal catalysts, simplifying purification and mitigating a common source of regulatory concern.

Overall Synthetic Scheme

The manufacturing process is divided into three main stages:

  • Stage 1: Synthesis of the N-Boc-piperidine-3-carboxaldehyde intermediate.

  • Stage 2: Grignard reaction to form N-Boc-protected piperidin-3-yl(pyridin-2-yl)methanol, followed by oxidation to the ketone.

  • Stage 3: Deprotection and subsequent carbonate salt formation and crystallization.

cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-C Bond Formation & Oxidation cluster_2 Stage 3: Deprotection & Salt Formation N-Boc-3-hydroxymethylpiperidine N-Boc-3-hydroxymethylpiperidine N-Boc-piperidine-3-carboxaldehyde N-Boc-piperidine-3-carboxaldehyde N-Boc-3-hydroxymethylpiperidine->N-Boc-piperidine-3-carboxaldehyde Oxidation (e.g., DMP, SO3-Py) 2-Bromopyridine 2-Bromopyridine 2-Pyridylmagnesium bromide 2-Pyridylmagnesium bromide 2-Bromopyridine->2-Pyridylmagnesium bromide Mg, THF 2-Pyridylmagnesium bromideN-Boc-piperidine-3-carboxaldehyde 2-Pyridylmagnesium bromideN-Boc-piperidine-3-carboxaldehyde N-Boc-protected alcohol N-Boc-protected alcohol 2-Pyridylmagnesium bromideN-Boc-piperidine-3-carboxaldehyde->N-Boc-protected alcohol Grignard Addition N-Boc-protected ketone N-Boc-protected ketone N-Boc-protected alcohol->N-Boc-protected ketone Oxidation (e.g., DMP) Piperidin-3-yl(pyridin-2-yl)methanone (Free Base) Piperidin-3-yl(pyridin-2-yl)methanone (Free Base) N-Boc-protected ketone->Piperidin-3-yl(pyridin-2-yl)methanone (Free Base) Deprotection (e.g., HCl) Final API (Carbonate Salt) Final API (Carbonate Salt) Piperidin-3-yl(pyridin-2-yl)methanone (Free Base)->Final API (Carbonate Salt) CO2, Solvent

Caption: High-level overview of the synthetic strategy.

Detailed Manufacturing Protocols

Disclaimer: These protocols are intended as a guide and must be adapted and validated by qualified personnel. All operations should be conducted under a strict Process Safety Management framework.[11][12]

Stage 1: Synthesis of N-Boc-piperidine-3-carboxaldehyde

This protocol assumes the starting material is N-Boc-3-(hydroxymethyl)piperidine. The oxidation is a critical step to provide the aldehyde for the Grignard reaction.

Table 1: Reagents for Stage 1 (Illustrative 10 L Scale)

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
N-Boc-3-(hydroxymethyl)piperidine 215.29 1.00 kg 4.65 Starting Material
Sulfur trioxide pyridine complex 159.16 2.22 kg 13.95 Oxidizing Agent (3.0 eq)
Triethylamine (TEA) 101.19 1.41 kg (1.94 L) 13.95 Base (3.0 eq)
Dimethyl sulfoxide (DMSO) 78.13 5.0 L - Solvent
Dichloromethane (DCM) 84.93 5.0 L - Solvent
Water (H₂O) 18.02 10.0 L - Quench/Wash

| Brine | - | 5.0 L | - | Wash |

Protocol:

  • Setup: Charge a 50 L reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet with N-Boc-3-(hydroxymethyl)piperidine (1.00 kg), DMSO (5.0 L), and DCM (5.0 L).

  • Cooling: Cool the solution to 0-5 °C using a chiller.

  • Base Addition: Add triethylamine (1.41 kg) dropwise, maintaining the internal temperature below 10 °C.

  • Oxidant Addition: Prepare a solution of sulfur trioxide pyridine complex (2.22 kg) in DMSO (2.5 L). Add this solution to the reactor over 1-2 hours, ensuring the temperature does not exceed 15 °C. An exotherm is expected and must be managed.

  • Reaction Monitoring: Stir the reaction at 10-15 °C for 2-3 hours. Monitor the reaction for completion by HPLC or TLC.

  • Work-up:

    • Slowly add water (10.0 L) to quench the reaction, maintaining the temperature below 25 °C.

    • Separate the organic (DCM) layer.

    • Wash the organic layer sequentially with water (2 x 5.0 L) and brine (1 x 5.0 L).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde as an oil.

  • In-Process Control (IPC): The crude product is typically used directly in the next stage without further purification. Assay by ¹H NMR to confirm structure and absence of starting material.

Stage 2: Grignard Reaction and Oxidation

This stage involves the formation of the key C-C bond. Handling of Grignard reagents requires strict anhydrous conditions and an inert atmosphere.

Table 2: Reagents for Stage 2 (Illustrative 10 L Scale)

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Magnesium turnings 24.31 125 g 5.14 Activated
2-Bromopyridine 158.00 735 g 4.65 (1.0 eq)
N-Boc-piperidine-3-carboxaldehyde 213.27 ~0.99 kg ~4.65 From Stage 1
Dess-Martin Periodinane (DMP) 424.14 2.37 kg 5.58 Oxidant (1.2 eq)
Anhydrous Tetrahydrofuran (THF) 72.11 15.0 L - Solvent
Saturated NH₄Cl (aq) - 5.0 L - Quench

| Ethyl Acetate | 88.11 | 10.0 L | - | Extraction Solvent |

Protocol:

  • Grignard Reagent Preparation:

    • Charge a dry 50 L reactor under nitrogen with magnesium turnings (125 g) and anhydrous THF (2.0 L).

    • Add a small amount (~50 mL) of a solution of 2-bromopyridine (735 g) in anhydrous THF (5.0 L). Initiation may require gentle heating or the addition of an iodine crystal.

    • Once the reaction initiates (visible bubbling, exotherm), add the remaining 2-bromopyridine solution dropwise, maintaining a gentle reflux.

    • After the addition is complete, stir at ambient temperature for 1-2 hours until most of the magnesium is consumed.

  • Grignard Addition:

    • Cool the freshly prepared Grignard reagent to 0-5 °C.

    • Add a solution of the crude N-Boc-piperidine-3-carboxaldehyde (~0.99 kg) in anhydrous THF (3.0 L) dropwise, keeping the internal temperature below 15 °C.[10]

    • Stir at ambient temperature for 2 hours. Monitor for completion by HPLC/TLC.

  • Quench: Cool the reaction to 0-5 °C and slowly add saturated aqueous ammonium chloride solution (5.0 L).

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 5.0 L). Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under vacuum to yield the crude alcohol intermediate.

  • Oxidation:

    • Dissolve the crude alcohol in DCM (10.0 L) and cool to 0-5 °C.

    • Add Dess-Martin Periodinane (2.37 kg) portion-wise over 1 hour, maintaining the temperature below 15 °C.

    • Stir at room temperature for 4-6 hours until the reaction is complete (HPLC monitoring).

  • Work-up: Quench the reaction with a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution. Separate the layers and extract the aqueous phase with DCM. Combine organic layers, wash with brine, dry, and concentrate to yield the crude N-Boc-protected ketone.

Stage 3: Deprotection and Carbonate Salt Crystallization

This final stage delivers the API as a purified, crystalline solid. The use of carbonic acid is a key purification step.

Table 3: Reagents for Stage 3 (Illustrative 10 L Scale)

Reagent Molar Mass ( g/mol ) Quantity Moles Notes
Crude N-Boc-protected ketone 289.37 ~1.34 kg ~4.65 From Stage 2
Hydrochloric Acid (4M in Dioxane) 36.46 3.5 L 13.95 Deprotection Agent (3.0 eq)
Isopropanol (IPA) 60.10 10.0 L - Crystallization Solvent
Carbon Dioxide (CO₂) 44.01 As required - Gaseous, for salt formation

| Sodium Hydroxide (50% aq) | 40.00 | As required | - | For neutralization |

Protocol:

  • Deprotection:

    • Dissolve the crude N-Boc ketone in isopropanol (3.0 L).

    • Add 4M HCl in dioxane (3.5 L) and stir at ambient temperature for 2-4 hours until deprotection is complete (HPLC monitoring).

    • Concentrate the mixture under vacuum to remove dioxane and excess HCl.

  • Free Base Isolation:

    • Dissolve the residue in water (5.0 L) and cool to 10-15 °C.

    • Adjust the pH to >11 with 50% aqueous sodium hydroxide.

    • Extract the aqueous layer with ethyl acetate (3 x 4.0 L).

    • Combine the organic layers, wash with brine, dry, and concentrate to an oil (the free base).

  • Carbonate Salt Crystallization:

    • Dissolve the free base oil in isopropanol (10.0 L). Filter through a polishing filter to remove particulates.

    • Cool the solution to 20-25 °C.

    • Bubble carbon dioxide gas through the solution via a sparging tube. The solution will become cloudy as the carbonate salt begins to precipitate.[13]

    • Continue CO₂ addition for 1-2 hours. Monitor the pH of the slurry; it should drop to around 7.5-8.5.

    • Stir the resulting slurry at 20-25 °C for 4 hours, then cool to 0-5 °C and hold for at least 2 hours.

  • Isolation and Drying:

    • Filter the crystalline solid and wash the cake with cold isopropanol.

    • Dry the product in a vacuum oven at 40-50 °C until constant weight is achieved.

Analytical Control Strategy

A robust analytical strategy is essential for ensuring the quality and consistency of the final API.[14][15][16]

Table 4: Final Product Specifications

Test Method Specification
Appearance Visual White to off-white crystalline solid
Identity FTIR, ¹H NMR Conforms to reference standard
Purity (Assay) HPLC (UV, 254 nm) ≥ 99.0%
Any single unknown impurity HPLC ≤ 0.10%
Total Impurities HPLC ≤ 0.50%
Residual Solvents GC-HS IPA ≤ 5000 ppm, EtOAc ≤ 5000 ppm, DCM ≤ 600 ppm

| Water Content | Karl Fischer | ≤ 0.5% |

Process Safety and Troubleshooting

Process Safety Management (PSM)

A thorough Process Hazard Analysis (PHA) must be conducted before any scale-up operation.[4]

  • Grignard Reaction: Highly exothermic and water-sensitive. Requires strict control of addition rates, cooling capacity, and inert atmosphere. Use of THF presents flammability risks.[11][12]

  • Oxidations: Reagents like DMP can be energetic. Assess thermal stability and control addition rates.

  • Carbon Dioxide: While not toxic, CO₂ is an asphyxiant in high concentrations. Ensure adequate ventilation, especially when handling large quantities of gas or dry ice.[17]

start Process Workflow raw_materials Raw Material QC start->raw_materials stage1 Stage 1: Oxidation raw_materials->stage1 ipc1 IPC 1: NMR/HPLC Check stage1->ipc1 stage2 Stage 2: Grignard/Oxidation ipc1->stage2 ipc2 IPC 2: HPLC Check stage2->ipc2 stage3 Stage 3: Deprotection/Salt Formation ipc2->stage3 ipc3 IPC 3: Slurry pH/HPLC stage3->ipc3 filtration Filtration & Drying ipc3->filtration final_qc Final API QC/Release filtration->final_qc end Finished API final_qc->end

Caption: Overall manufacturing and quality control workflow.

Troubleshooting Guide

cluster_grignard Troubleshooting: Low Grignard Yield cluster_purity Troubleshooting: Low Final Purity issue { Issue Observed | Select One} low_yield_g Low Yield Check for... issue:port->low_yield_g Low Yield in Grignard (Stage 2) low_purity Low Purity Check for... issue:port->low_purity Low Purity in Final API cause_g1 Moisture in System Root Cause: Inadequate drying of glassware/solvents/N2 line. Solution: Re-verify drying procedures. Use fresh anhydrous solvents. low_yield_g->cause_g1 cause_g2 Poor Mg Activation Root Cause: Old or passivated Mg turnings. Solution: Use fresh Mg; activate with I2 or dibromoethane. low_yield_g->cause_g2 cause_g3 Side Reactions Root Cause: Temperature too high during addition. Solution: Improve cooling efficiency; slow addition rate. low_yield_g->cause_g3 cause_p1 Incomplete Reactions Root Cause: Insufficient reaction time or reagent stoichiometry. Solution: Extend reaction time; verify reagent quality/quantity. low_purity->cause_p1 cause_p2 Inefficient Crystallization Root Cause: Incorrect solvent/antisolvent ratio; rapid cooling. Solution: Optimize crystallization solvent; implement controlled cooling profile. low_purity->cause_p2 cause_p3 Impurity Carryover Root Cause: Poor work-up in intermediate stages. Solution: Add extra washes or a reslurry of crude intermediates. low_purity->cause_p3

Caption: Decision tree for common scale-up issues.

References

  • Vertex AI Search. Process Safety Management: Ensuring Safe Operations in the Chemical Industry.
  • Syrris. Pharmaceutical Crystallization in drug development.
  • Veriforce. Process Safety Management in Manufacturing: A Primer.
  • Ingenero. Chemical Process Safety Management: Challenges & Solutions.
  • PrepChem.com. Preparation of 2-bromopyridine.
  • LookChem. Cas 109-04-6,2-Bromopyridine.
  • Organic Syntheses Procedure. 2-bromopyridine.
  • Longdom Publishing. Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability.
  • PMC. Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon.
  • ChemicalBook. 3-broMopiperidine-2,6-dione synthesis.
  • ChemicalBook. 2-Bromopyridine synthesis.
  • Elsevier. Crystallization processes in pharmaceutical technology and drug delivery design.
  • PharmaBlock. Crystallization Process R&D in Pharmaceutical Development.
  • Wikipedia. Carbonic acid.
  • Royal Society of Chemistry. Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds.
  • Wikipedia. 2-Bromopyridine.
  • Qualityze. Process Safety Management (PSM): Ensuring Safe Operations.
  • PMC. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • Nicovaper. Quality and Purity of Active Pharmaceutical Ingredients in Drug Manufacturing.
  • Arborpharmchem. API Intermediates Production Purity.
  • ECHEMI. Carbonic acid SDS, 463-79-6 Safety Data Sheets.
  • IChemE. PRACTICAL PROCESS SAFETY MANAGEMENT IN CHEMICAL MANUFACTURING.
  • Patsnap Eureka. Exploring Carbonyl Group Applications in Pharmaceuticals.
  • ACS Publications. Arylation, Alkenylation, and Alkylation of 2-Halopyridine N-Oxides with Grignard Reagents: A Solution to the Problem of C2/C6 Regioselective Functionalization of Pyridine Derivatives.
  • ACS Publications. Carbonylation: Unlocking Opportunities for Bioactive Molecule and Pharmaceutical Development.
  • ResearchGate. Chapter 4: Carbonylation Reactions in the Synthesis of Pharmaceutically Active Compounds.
  • ACS GCI Pharmaceutical Roundtable. Carbonylation.
  • Google Patents. CN116462627A - A kind of preparation method of 3-bromopiperidine-2,6-dione.
  • MDPI. Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Organic Chemistry Portal. Pyridine synthesis.
  • Benchchem. Application Notes and Protocols: Grignard Reaction with 3-Bromo-5-(3-chlorophenoxy)pyridine.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - CARBONIC ACID DI-2-PYRIDYL ESTER.
  • PubMed. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands.
  • Sterling Pharma Solutions. Journey of an API: Developing robust analytical methods.
  • PCC Group Product Portal. What are the properties and applications of carbonic acid?.
  • ACS Publications. Highly Selective Room-Temperature Suzuki–Miyaura Coupling of Bromo-2-sulfonyloxypyridines for Unsymmetrical Diarylpyridines.
  • Tianming Pharmaceuticals. Analytical Method Development for Intermediate Purity & Impurities.
  • ACS Publications. Standardization of Analytical Methodology and Procedures for Purity Assessment of Small Molecules in Drug Discovery.
  • ResearchGate. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PMC. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.
  • ResearchGate. The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II.
  • Benchchem. 3-Bromopiperidine | High-Purity Reagent | RUO.
  • Angene Chemical. Safety Data Sheet.
  • Survivor Library. The carbonic acid industry.
  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • SciELO. A HISTORY OF CARBONIC ACID AND THE CENTRAL ROLE OF BICARBONATE IN THE CO2/H2O SYSTEM.
  • Google Patents. US960788A - Process for manufacturing carbonic acid.
  • NOVA Chemicals. Safety Data Sheet.
  • Ningbo Inno Pharmchem Co., Ltd. 3-Bromopiperidine-2,6-dione: A Feasibility Analysis from Manufacturer's Perspective.
  • Lovibond. Safety Data Sheet.

Sources

Method

Application Note: HPLC-UV Method Development for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Liquid Chromatography & Physicochemical Profiling Introduction: Profiling the Analyte Piperidin-3-yl(pyridin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Discipline: Liquid Chromatography & Physicochemical Profiling

Introduction: Profiling the Analyte

Piperidin-3-yl(pyridin-2-yl)methanone is a privileged dual-nitrogen heterocyclic scaffold frequently utilized as an intermediate in the synthesis of neuroactive and oncological active pharmaceutical ingredients (APIs). Commercially, it is often handled as a carbonate salt (2:1 ratio) to improve solid-state stability[1].

From a chromatographic perspective, this molecule presents a classical method development challenge due to its extreme polarity and basicity. The molecule possesses two distinct ionizable centers:

  • Pyridine Ring (pKa ~4.2): A weakly basic aromatic ring that provides a strong, highly conjugated chromophore, making it ideal for ultraviolet (UV) detection at 254 nm[2].

  • Piperidine Ring (pKa ~9.7): A strongly basic aliphatic amine.

Because the carbonate salt readily dissociates in aqueous solutions, the analytical focus must be entirely on controlling the ionization state of the free base to achieve reproducible retention and symmetrical peak shapes.

Method Development Strategy: The Causality of Chromatographic Choices

As a Senior Application Scientist, I approach method development not by trial and error, but by aligning the physicochemical properties of the analyte with the thermodynamics of the stationary and mobile phases.

The Challenge of Residual Silanols

On traditional Type-B silica C18 columns, basic compounds like piperidine derivatives suffer from severe peak tailing[3]. This is caused by secondary ion-exchange interactions: the positively charged protonated amine (at neutral or acidic pH) binds electrostatically to residual, unendcapped acidic silanol groups (Si-O⁻) on the silica surface[4].

pH Optimization: The "Wrong-Way-Round" Approach

To eliminate these secondary interactions, we must manipulate the mobile phase pH relative to the analyte's pKa[5].

  • The Low-pH Failure (pH 2.0 - 3.0): Using standard 0.1% Trifluoroacetic acid (TFA) or Formic acid protonates both the pyridine and piperidine nitrogens. While low pH suppresses silanol ionization, the fully ionized, dicationic analyte becomes highly polar. This results in poor retention (elution near the void volume, k′<1 ) and broad peaks[6].

  • The High-pH Solution (pH 10.5): By utilizing a 10 mM Ammonium Bicarbonate buffer adjusted to pH 10.5, the mobile phase pH is pushed nearly one unit above the piperidine's pKa. This deprotonates the molecule, converting it into its neutral free-base form. The uncharged species exhibits significantly higher hydrophobicity, yielding strong retention on reversed-phase columns and perfectly symmetrical peaks by physically eliminating ionic silanol interactions[7].

Stationary Phase Selection

Standard silica dissolves rapidly via base-catalyzed hydrolysis at pH > 8.0[6]. Therefore, to operate at pH 10.5, a high-pH stable column—such as an Ethylene-Bridged Hybrid (BEH) silica or a polymer-coated hybrid C18—is strictly required to ensure column longevity and method reproducibility[8].

Visualizing the Chromatographic Mechanism

Mechanism cluster_0 Low pH (< 3.0) cluster_1 High pH (> 10.0) Base Piperidin-3-yl(pyridin-2-yl)methanone (Dual Nitrogen Heterocycle) LowPH Protonated Cation (High Polarity) Base->LowPH 0.1% TFA HighPH Neutral Free Base (High Hydrophobicity) Base->HighPH 10mM NH4HCO3 LowResult Poor Retention & Silanol Tailing LowPH->LowResult HighResult Strong Retention & Symmetrical Peaks HighPH->HighResult

Fig 1. Effect of mobile phase pH on the ionization and chromatographic retention of the analyte.

Experimental Protocol: A Self-Validating Workflow

Optimized Chromatographic Conditions
ParameterSpecificationCausality / Rationale
Column Hybrid Silica C18 (150 x 4.6 mm, 5 µm)Sterically protects the silica backbone; resists dissolution at pH 10.5[8].
Mobile Phase A 10 mM NH₄HCO₃ in Water (pH 10.5)Deprotonates the piperidine ring (pKa 9.7) to maximize hydrophobicity[9].
Mobile Phase B Acetonitrile (HPLC Grade)Provides optimal elution strength and lower backpressure than methanol.
Gradient 5% B to 95% B over 15 minEnsures complete elution of the hydrophobic free base and washes the column.
Flow Rate 1.0 mL/minOperates near the optimal van Deemter linear velocity for 5 µm particles.
Column Temp 30 °CReduces mobile phase viscosity and stabilizes retention thermodynamics.
Detection UV at 254 nmSpecifically targets the highly conjugated pyridine chromophore[2].
Injection Vol 10 µLPrevents column mass overload and subsequent peak fronting[4].
Step-by-Step Methodologies

Step 1: Aqueous Buffer Preparation (Mobile Phase A)

  • Weigh exactly 0.79 g of LC-MS grade ammonium bicarbonate (NH₄HCO₃)[10].

  • Transfer to a 1 L volumetric flask and dissolve in ~900 mL of 18.2 MΩ·cm ultrapure water.

  • Insert a calibrated pH probe. Slowly add 28% ammonium hydroxide (NH₄OH) dropwise under continuous stirring until the pH stabilizes at exactly 10.5 ± 0.05.

  • Make up the volume to 1 L with ultrapure water.

  • Filter through a 0.22 µm hydrophilic PTFE membrane under vacuum to remove particulates and degas.

Step 2: Standard Sample Preparation

  • Accurately weigh 10.0 mg of piperidin-3-yl(pyridin-2-yl)methanone carbonate standard into a 10 mL volumetric flask.

  • Add 5 mL of diluent (50:50 Water:Acetonitrile v/v).

  • Sonicate for 5 minutes. Note: The carbonate salt will readily dissociate into the free base and carbonic acid (which decomposes to CO₂ and water).

  • Dilute to volume with diluent to create a 1.0 mg/mL stock solution.

  • Transfer 1.0 mL of the stock to a 10 mL volumetric flask and dilute to volume to achieve a 100 µg/mL working standard.

Visualizing the Method Development Workflow

Workflow A Analyte Profiling pKa ~9.7 B pH Screening High pH Strategy A->B C Column Selection Hybrid C18 B->C D Mobile Phase NH4HCO3 pH 10.5 C->D E Validation System Suitability D->E

Fig 2. Logical workflow for developing a high-pH HPLC method for basic heterocycles.

System Suitability: The Self-Validating Mechanism

A robust protocol must be self-validating. Before analyzing unknown samples, inject the 100 µg/mL working standard in five replicates. The system is only considered "fit for purpose" if it passes the following System Suitability Test (SST) criteria[5]:

MetricAcceptance CriteriaImplication of Failure
Retention Factor ( k′ ) > 3.0Analyte eluting too close to the void volume indicates insufficient neutralization (check buffer pH) or mobile phase starting strength is too high.
Tailing Factor ( Tf​ ) 0.8 – 1.2 Tf​ > 1.2 indicates active silanol interactions; verify the buffer pH is ≥10.5 or check the column for stationary phase degradation[4].
Theoretical Plates ( N ) > 5,000Low N indicates column voiding, poor particle packing, or excessive extra-column band broadening.
%RSD of Peak Area ≤ 2.0% (n=5)High variance indicates autosampler precision issues, needle wash incompatibility, or incomplete sample dissolution.

Conclusion

The successful HPLC-UV analysis of highly basic, dual-nitrogen heterocycles like piperidin-3-yl(pyridin-2-yl)methanone relies entirely on controlling the ionization state of the analyte. By transitioning away from traditional low-pH methods and employing a high-pH mobile phase (ammonium bicarbonate at pH 10.5) paired with a high-pH resistant hybrid silica column, analysts can overcome the classical limitations of peak tailing and poor retention. This causality-driven approach yields a robust, reproducible, and highly transferable analytical method.

Sources

Application

Preparation of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone co-crystals

Application Note: Preparation and Characterization of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone Co-Crystals (2:1) Executive Summary The physicochemical optimization of active pharmaceutical ingredients (APIs) a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Preparation and Characterization of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone Co-Crystals (2:1)

Executive Summary

The physicochemical optimization of active pharmaceutical ingredients (APIs) and their intermediates is a critical phase in drug development. Piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1060817-03-9) is a versatile chemical entity featuring both a highly basic secondary amine and a weakly basic tertiary aromatic amine[1]. To improve its solid-state stability, handling properties, and aqueous solubility, the free base can be engineered into a 2:1 co-crystal/salt complex using carbonic acid as a co-former (CAS: 1559062-00-8).

This application note details a self-validating, scalable protocol for synthesizing this specific co-crystal using in situ generated carbonic acid via carbon dioxide ( CO2​ ) sparging.

Mechanistic Rationale: The Salt/Co-Crystal Continuum

As an Application Scientist, it is vital to understand why this specific 2:1 stoichiometry forms and how to drive the reaction to completion.

The target molecule contains a piperidine ring ( pKa​≈10.5 ) and a pyridine ring ( pKa​≈5.2 ). Carbonic acid ( H2​CO3​ ), generated by dissolving CO2​ in water, is a diprotic acid ( pKa1​≈6.3 , pKa2​≈10.3 ).

  • Proton Transfer: Because the ΔpKa​ between the piperidine nitrogen and pKa1​ of carbonic acid is >3 , complete proton transfer occurs, placing this complex on the "salt" end of the co-crystal continuum.

  • Stoichiometric Causality: The high basicity of the piperidine moiety is sufficient to partially deprotonate the intermediate bicarbonate ( HCO3−​ ) into carbonate ( CO32−​ ). Two protonated piperidin-3-yl(pyridin-2-yl)methanone molecules pair with one carbonate anion, establishing the highly stable 2:1 supramolecular network.

  • Le Chatelier’s Principle: By utilizing a mixed solvent system (Ethanol/Water) and lowering the temperature, we simultaneously increase the solubility of CO2​ gas and decrease the solubility of the resulting highly polar carbonate complex. The precipitation of the co-crystal continuously drives the equilibrium forward[2].

Experimental Workflow

Workflow N1 1. Free Base Dissolution piperidin-3-yl(pyridin-2-yl)methanone N2 2. Solvent Optimization EtOH:H2O (80:20 v/v) N1->N2 N3 3. Thermal Modulation Cool to 0–5 °C N2->N3 N4 4. CO2 Gas Sparging In situ H2CO3 generation N3->N4 Increases CO2 solubility N5 5. Co-Crystal Precipitation (2:1 Stoichiometry) N4->N5 pH drops to ~7.8 N6 6. Isolation & QC Filtration, Drying, NMR/XRD N5->N6 Vacuum filtration

Workflow for the preparation of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone co-crystals.

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop system where each step contains a built-in validation checkpoint to ensure process fidelity.

Materials Required
  • API Intermediate: Piperidin-3-yl(pyridin-2-yl)methanone (Free base, >98% purity)

  • Solvents: Absolute Ethanol (EtOH), Ultrapure Water (Milli-Q)

  • Reagents: High-purity Carbon Dioxide ( CO2​ ) gas cylinder with a two-stage regulator.

Step-by-Step Methodology

Step 1: Dissolution and Basicity Verification

  • Weigh exactly 10.0 g (52.56 mmol) of the free base.

  • Transfer to a 250 mL jacketed glass reactor equipped with a magnetic stirrer and a calibrated pH probe.

  • Add 100 mL of an Ethanol:Water (80:20 v/v) solvent mixture. Stir at 300 rpm until complete dissolution is achieved.

  • Self-Validation Checkpoint: The solution must be optically clear. The initial pH of the solution should register between 10.2 and 10.8 , confirming the presence of the active unprotonated secondary amine.

Step 2: Thermal Modulation

  • Circulate a cooling fluid through the reactor jacket to bring the internal temperature to 0–5 °C .

  • Causality: According to Henry's Law, the solubility of CO2​ in the aqueous phase is inversely proportional to temperature. Cooling maximizes the concentration of in situ carbonic acid while simultaneously inducing supersaturation of the forming co-crystal.

Step 3: CO2​ Sparging (Co-Crystallization)

  • Submerge a sintered glass sparging tube (porosity C) into the solution.

  • Initiate CO2​ bubbling at a controlled flow rate of 50–75 mL/min.

  • Continuously monitor the pH. As carbonic acid forms and neutralizes the piperidine ring, the pH will steadily decline.

  • A white, crystalline precipitate will begin to form after 15–20 minutes.

  • Self-Validation Checkpoint: Stop the CO2​ flow when the pH stabilizes strictly between 7.8 and 8.2 . A pH below 7.5 indicates excessive dissolved CO2​ (forming the highly soluble bicarbonate rather than the target 2:1 carbonate), which will drastically reduce your yield[2].

Step 4: Isolation and Mild Drying

  • Filter the resulting suspension rapidly under vacuum using a Büchner funnel.

  • Wash the filter cake with 20 mL of ice-cold absolute ethanol to remove unreacted free base and displace water.

  • Transfer the solid to a vacuum oven and dry at 30 °C at 50 mbar for 12 hours.

  • Causality: Drying temperatures exceeding 40 °C risk thermal decarboxylation (reversal of the salt formation) and loss of the CO2​ co-former.

Quantitative Data & Quality Control

To confirm the successful synthesis of the 2:1 co-crystal, compare your isolated product against the theoretical physicochemical and analytical metrics provided in the tables below.

Table 1: Stoichiometric and Physicochemical Properties

ParameterFree Base (Reactant)2:1 Carbonate Co-Crystal (Product)
CAS Number 1060817-03-91559062-00-8
Molecular Formula C11​H14​N2​O C23​H30​N4​O5​
Molecular Weight 190.24 g/mol 442.51 g/mol
Aqueous Solubility Poor ( <1 mg/mL)High ( >50 mg/mL)
Theoretical Yield (from 10g) N/A11.6 g

Table 2: Analytical Validation Metrics

Analytical TechniqueExpected Observation for 2:1 Co-CrystalDiagnostic Significance
Elemental Analysis (CHNS) C: 62.43%, H: 6.83%, N: 12.66%Confirms the exact 2:1 API-to-Carbonic Acid stoichiometric ratio.
FT-IR Spectroscopy Broad bands at 2500–3000 cm−1 ; Strong peak at ~1400 cm−1 Indicates N−H+ stretching (protonated piperidine) and C−O stretching (carbonate anion).
13C -NMR ( D2​O ) New peak appearing at 160–165 ppm Definitive proof of the carbonate ( CO32−​ ) carbon atom in the lattice.
TGA (Thermogravimetric) Distinct weight loss step of ~14% between 60–100 °CCorresponds to the thermal release of 1 equivalent of CO2​ and H2​O .

References

  • Title: phenyl(piperidin-3-yl)methanone (4842-87-9) - Chemchart: Piperidin-3-yl(pyridin-2-yl)methanone (1060817-03-9) Source: Chemchart URL: [Link]

  • Title: Carbamate and carbonate salts of tertiary amines (EP0088377A2)

Sources

Method

Application Note &amp; Protocols: Establishing In Vivo Dosing for Novel Kinase Inhibitors

A Case Study Approach for Compounds Structurally Related to Piperidinyl-Pyridinyl Methanones Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establ...

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Author: BenchChem Technical Support Team. Date: April 2026

A Case Study Approach for Compounds Structurally Related to Piperidinyl-Pyridinyl Methanones

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing in vivo dosing regimens for novel small molecule kinase inhibitors. The chemical name "carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone" does not correspond to a known therapeutic agent with published preclinical data. However, the core structure, a piperidinyl-pyridinyl methanone, is a key pharmacophore in several advanced kinase inhibitors. To provide a scientifically grounded and practical guide, this document will use the potent, clinically-approved ALK/ROS1 inhibitor Lorlatinib (PF-06463922) as a primary case study. Lorlatinib's development provides a robust, data-rich example from which to derive principles and protocols applicable to novel compounds with similar chemical features. We will detail the mechanism of action, preclinical models, formulation, administration routes, and dose-finding strategies, supported by data from peer-reviewed studies.

Introduction: From a Chemical Name to a Dosing Strategy

The initial query for "carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone" does not yield public data for in vivo studies. A search in chemical databases confirms the existence of the core molecule piperidin-3-yl(pyridin-2-yl)methanone, but without associated biological or pharmacological literature[1]. The piperidine and pyridine rings are prevalent scaffolds in medicinal chemistry, known for their roles in forming hydrogen bonds and interacting with protein active sites[2][3][4].

Given this, we pivot to a well-characterized molecule that informs the likely therapeutic class: Lorlatinib (PF-06463922) . Lorlatinib is a third-generation anaplastic lymphoma kinase (ALK) and c-Ros oncogene 1 (ROS1) tyrosine kinase inhibitor (TKI)[5][6]. Its structure, while more complex, contains related heterocyclic motifs, making its preclinical development an excellent proxy for designing in vivo studies for new, structurally similar agents. This guide explains the causality behind experimental choices in Lorlatinib's preclinical assessment to build a trustworthy, self-validating protocol framework.

Scientific Foundation: Mechanism of Action

Expertise & Experience: Understanding the mechanism of action is paramount to designing meaningful in vivo experiments. Lorlatinib was specifically engineered to be a potent inhibitor of both wild-type and mutated ALK/ROS1 kinases, which are critical drivers in certain cancers like non-small cell lung cancer (NSCLC) and neuroblastoma[6][7][8]. It was also designed to penetrate the blood-brain barrier, a critical feature for treating brain metastases[5][9].

Fusion proteins involving ALK or ROS1 lead to constitutive activation of the kinase domain, driving downstream signaling pathways like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. Lorlatinib binds to the ATP-binding pocket of the kinase, preventing phosphorylation of the receptor and blocking these downstream signals. Its high potency allows it to overcome resistance mutations that affect the efficacy of earlier-generation inhibitors like crizotinib[8][10].

Signaling Pathway Diagram

ALK_ROS1_Pathway cluster_membrane cluster_cytoplasm cluster_nucleus ALK_ROS1 ALK / ROS1 Receptor Tyrosine Kinase RAS RAS ALK_ROS1->RAS PI3K PI3K ALK_ROS1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Lorlatinib Lorlatinib (PF-06463922) Lorlatinib->ALK_ROS1

Caption: ALK/ROS1 signaling pathway and inhibition by Lorlatinib.

Preclinical In Vivo Efficacy Studies: Protocol

Trustworthiness: A robust protocol ensures reproducibility and validation. The following protocol is synthesized from methods described in multiple high-impact studies evaluating Lorlatinib (PF-06463922) in xenograft models[8][9][10].

Objective

To determine the anti-tumor efficacy of a novel TKI (using Lorlatinib as a model) in a relevant cancer xenograft model.

Materials
  • Test Compound: Lorlatinib (PF-06463922)

  • Vehicle: pH 4.0 McIlvaine buffer (0.2 M Na₂HPO₄, 0.1 M citric acid) or similar aqueous buffer.

  • Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), aged 6-8 weeks.

  • Tumor Models:

    • Cell Line-Derived Xenograft (CDX): Human cancer cell lines with known ALK or ROS1 mutations (e.g., SH-SY5Y for ALK-F1174L, NB-1643 for ALK-R1275Q)[10].

    • Patient-Derived Xenograft (PDX): Tumor fragments from patients implanted directly into mice (e.g., Felix-PDX with ALK-F1245C)[10].

  • Equipment: Oral gavage needles, calipers, animal balance, sterile surgical tools (for PDX).

Step-by-Step Methodology
  • Animal Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, ad libitum access to food and water) before study initiation.

  • Tumor Implantation:

    • CDX: Subcutaneously inject 5-10 million cells (resuspended in a 1:1 mixture of media and Matrigel) into the flank of each mouse.

    • PDX: Surgically implant a small tumor fragment (2-3 mm³) subcutaneously into the flank.

  • Tumor Growth Monitoring:

    • Begin monitoring tumors 3-4 days post-implantation.

    • Measure tumor dimensions with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (Length × Width²) / 2.

  • Randomization: When average tumor volume reaches 100-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group). Ensure even distribution of tumor sizes across groups.

  • Compound Formulation & Dosing:

    • Prepare a fresh stock solution of the TKI in the chosen vehicle on each dosing day. Sonication may be required to aid dissolution.

    • Administer the compound or vehicle via oral gavage (p.o.). Dosing volume is typically 10 mL/kg body weight.

    • Treatment schedules are based on the compound's half-life and desired exposure. For Lorlatinib, both once-daily (QD) and twice-daily (BID) schedules have been effective[10].

  • Data Collection:

    • Record tumor volumes and body weights 2-3 times weekly.

    • Monitor animal health daily. Note any signs of toxicity (e.g., weight loss >15-20%, lethargy, ruffled fur).

    • At the end of the study (when control tumors reach a pre-defined endpoint, e.g., 1500-2000 mm³), euthanize animals and collect tumors for pharmacodynamic analysis (e.g., Western blot for p-ALK).

Experimental Workflow Diagram

InVivo_Workflow cluster_prep cluster_study cluster_analysis acclimatize Animal Acclimatization implant Tumor Implantation (CDX or PDX) acclimatize->implant monitor_growth Tumor Growth Monitoring implant->monitor_growth randomize Randomization (100-200 mm³) monitor_growth->randomize treat Treatment (TKI or Vehicle) randomize->treat collect_data Data Collection (Tumor Volume, Body Weight) treat->collect_data endpoint Study Endpoint (e.g., Tumor >1500 mm³) collect_data->endpoint analysis Euthanasia & Pharmacodynamic Analysis endpoint->analysis

Caption: General workflow for an in vivo xenograft efficacy study.

Quantitative Data: In Vivo Dosing of Lorlatinib (PF-06463922)

Authoritative Grounding: The following table summarizes effective doses of Lorlatinib reported in preclinical neuroblastoma and NSCLC models. These data provide an authoritative starting point for dose-range finding studies of novel inhibitors.

Dose (mg/kg/day)Dosing ScheduleAdministrationAnimal ModelTumor ModelOutcomeReference
31.5 mg/kg BIDOral GavageMouseFelix-PDX (ALK-F1245C)Significant growth delay[10]
31.5 mg/kg BIDOral GavageMouseSH-SY5Y Xenograft (ALK-F1174L)Complete regression (within 6 weeks)[10]
105 mg/kg BIDOral GavageMouseFelix-PDX (ALK-F1245C)Rapid and complete regression[10]
105 mg/kg BIDOral GavageMouseSH-SY5Y Xenograft (ALK-F1174L)Complete regression (within 2-3 weeks)[10]
1-10QDOral GavageMouseNIH 3T3-CD74-ROS1G2032R XenograftDose-dependent growth inhibition (90% at 10 mg/kg)[9]
2-6QDOral GavageMouseFIG-ROS1 Glioblastoma ModelSignificant tumor regression (58-85%)[9]

Expert Insight: The data demonstrate that Lorlatinib is highly potent, with effective doses being 10-30 fold lower than those required for crizotinib in similar models[10]. For a novel compound, a dose-escalation study starting from 1 mg/kg/day up to 30 mg/kg/day would be a logical approach to identify the optimal therapeutic window between efficacy and toxicity.

Conclusion and Future Directions

This guide provides a robust framework for establishing in vivo dosing guidelines for novel kinase inhibitors, using the well-documented preclinical development of Lorlatinib (PF-06463922) as a scientifically-grounded case study. The protocols for efficacy testing in xenograft models, along with the summarized dosing data, offer a validated starting point for researchers. Key to success is the integration of efficacy data with pharmacokinetic (PK) and pharmacodynamic (PD) readouts to establish a clear relationship between drug exposure and target engagement. Early toxicology assessments are also crucial to ensure that efficacious doses are well-tolerated. By following these principles of causality and self-validation, researchers can confidently and efficiently advance novel compounds through preclinical development.

References

  • Infarinato, N. G., et al. (2016). The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. Cancer Discovery, 6(1), 96-107. [Link]

  • Shaw, A. T., et al. (2017). Lorlatinib in ALK- or ROS1-rearranged non-small cell lung cancer: an international, multicenter, open-label phase 1 trial. The Lancet Oncology, 18(12), 1590-1599. [Link]

  • Redaelli, S., et al. (2018). In vitro and in vivo characterization of resistance to lorlatinib treatment in ALK mutated cancers. AACR Journals. [Link]

  • Passiglia, F., et al. (2018). Lorlatinib in ALK- and ROS1-positive NSCLC: the future has a start. Translational Lung Cancer Research, 7(Suppl 1), S21-S24. [Link]

  • Johnson, T. W., et al. (2014). PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. Proceedings of the National Academy of Sciences, 111(36), E3927-E3936. [Link]

  • Guan, Y., et al. (2016). The ALK inhibitor PF-06463922 is effective as a single agent in neuroblastoma driven by expression of ALK and MYCN. Disease Models & Mechanisms, 9(9), 1029-1041. [Link]

  • ClinicalTrials.gov. (2016). PHASE 1/2 STUDY OF PF-06463922 (AN ALK/ROS1 TYROSINE KINASE INHIBITOR) IN PATIENTS WITH ADVANCED NON-SMALL CELL LUNG CANCER HARB. NCT01970865. [Link]

  • Infarinato, N. G., et al. (2016). The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. PubMed. [Link]

  • Addeo, A., et al. (2023). From Development to Place in Therapy of Lorlatinib for the Treatment of ALK and ROS1 Rearranged Non-Small Cell Lung Cancer (NSCLC). MDPI. [Link]

  • Nagasaka, M., et al. (2022). Evaluation of the absolute oral bioavailability of the anaplastic lymphoma kinase/c-ROS oncogene 1 kinase inhibitor lorlatinib in healthy participants. Cancer Chemotherapy and Pharmacology, 90(2), 169-176. [Link]

  • Park, J., et al. (2023). Profiling tyrosine kinase inhibitors as AD therapeutics in a mouse model of AD. Molecular Brain, 16(1), 69. [Link]

  • Li, Y., et al. (2022). Dose optimization strategy of the tyrosine kinase inhibitors imatinib, dasatinib, and nilotinib for chronic myeloid leukemia: From clinical trials to real-life settings. Frontiers in Oncology, 12, 981180. [Link]

  • PubChem. Piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O). PubChem. [Link]

  • Zhang, X., et al. (2011). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 32(10), 3539-3541. [Link]

  • Google Patents. (2007). Synthesis method and intermediates of pyridin-2-yl-methylamine. US7208603B2.
  • Perner, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry, 59(11), 5371-5386. [Link]

  • Lazzari, E., et al. (2017). Effective concentration of a multi-kinase inhibitor within bone marrow correlates with in vitro cell killing in therapy-resistant chronic myeloid leukemia. Oncotarget, 8(3), 4529-4541. [Link]

  • D'yakonov, V. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7546. [Link]

  • Verheijen, R. B., et al. (2017). Guidelines for therapeutic drug monitoring of tyrosine kinase inhibitors. Clinical Pharmacology & Therapeutics, 102(4), 564-576. [Link]

  • White Rose eTheses Online. (2007). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online. [Link]

  • L'Heureux, L., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23-24), 3685-3688. [Link]

  • Perner, R. J., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 (TRPV3) Antagonists. ResearchGate. [Link]

  • CPAA. (2025). Dose Optimization of Tyrosine Kinase Inhibitors for Chronic Myeloid Le. CPAA. [Link]

  • Zhang, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 854619. [Link]

  • Ivantcova, P. M., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. RSC Advances, 13(49), 34621-34626. [Link]

  • L'Heureux, L., et al. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as Small Molecule Inhibitors of PCSK9. ResearchGate. [Link]

  • Pireddu, R., et al. (2022). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry, 65(1), 356-380. [Link]

  • Khan, I., et al. (2021). Microwave-Assisted Synthesis of (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides as Potent Inhibitors of Cholinesterases: A Biochemical and In Silico Approach. Molecules, 26(3), 643. [Link]

  • Jin, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 939634. [Link]

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Application

Illuminating Elusive and Complex Structures: Advanced NMR Spectroscopy Protocols for Carbonic Acid and Piperidin-3-yl(pyridin-2-yl)methanone

In the landscape of modern chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. Its power lies in its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern chemical and pharmaceutical research, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the elucidation of molecular structures. Its power lies in its ability to provide a detailed atomic-level view of molecules in solution. However, the successful application of NMR, particularly for challenging molecules, requires more than just access to a spectrometer. It demands a deep understanding of the underlying chemistry and the strategic selection and implementation of tailored experimental protocols.

This comprehensive guide presents detailed application notes and protocols for the NMR characterization of two distinctively challenging molecules: the transient and fundamentally important carbonic acid (H₂CO₃) , and the complex heterocyclic pharmaceutical intermediate, piperidin-3-yl(pyridin-2-yl)methanone . For researchers, scientists, and professionals in drug development, this document provides not just a set of instructions, but a strategic framework for approaching the NMR analysis of both highly unstable and structurally complex organic compounds.

Part 1: Taming the Transient: A Protocol for the Direct Detection of Carbonic Acid by ¹³C NMR

The study of carbonic acid is of immense importance across chemistry, biology, and environmental science. However, its fleeting existence in aqueous solution, where it is in a rapid equilibrium with carbon dioxide and bicarbonate, has historically made its direct spectroscopic observation a formidable challenge. The inherent instability and rapid decomposition of carbonic acid under acidic conditions, leading to the effervescence of CO₂, necessitates a specialized approach to its NMR analysis.

The Causality Behind the Experimental Design

Standard NMR sample preparation would lead to the immediate loss of CO₂ upon acidification, preventing the accumulation of a detectable concentration of carbonic acid. The protocol outlined below is a self-validating system designed to overcome this limitation by generating carbonic acid in situ within a sealed, high-pressure NMR tube at low temperatures. This method effectively traps the CO₂ and allows for the observation of the distinct resonance of carbonic acid. The use of ¹³C-labeled sodium bicarbonate is crucial as it significantly enhances the signal intensity of the target molecule, making its detection feasible.

Experimental Workflow for Carbonic Acid Detection

G cluster_prep Sample Preparation (in a valved NMR tube) cluster_acq Data Acquisition cluster_analysis Spectral Analysis prep1 A frozen layer of NaH¹³CO₃ solution is prepared at the bottom of the tube. prep2 A frozen layer of an acidic solution (e.g., HCl in 15% D₂O) is carefully added on top. prep1->prep2 Layering acq1 The sealed, valved NMR tube is transferred to the NMR spectrometer. prep2->acq1 Transfer acq2 The sample is allowed to thaw inside the spectrometer. acq1->acq2 acq3 As the layers mix, H₂¹³CO₃ is formed in a high-pressure CO₂ atmosphere. acq2->acq3 acq4 ¹³C NMR spectra are acquired at room temperature. acq3->acq4 an1 Identification of the H₂¹³CO₃ resonance. acq4->an1 Analysis an2 Observation of separate signals for dissolved ¹³CO₂ and the fast-exchanging HCO₃⁻/CO₃²⁻. an1->an2 an3 Correlation of chemical shifts with pH to determine pKa. an2->an3

Caption: Workflow for the in-situ generation and NMR detection of carbonic acid.

Detailed Protocol for Carbonic Acid NMR

Materials:

  • High-pressure valved NMR tube (e.g., J. Young valve tube)

  • NaH¹³CO₃ (¹³C-labeled sodium bicarbonate)

  • Hydrochloric acid (HCl)

  • Deuterium oxide (D₂O)

  • Dry ice or liquid nitrogen for freezing

Procedure:

  • Preparation of the Bicarbonate Layer: Prepare a concentrated solution of NaH¹³CO₃ in a minimal amount of D₂O/H₂O (e.g., 0.1 M). Pipette this solution into the bottom of the high-pressure NMR tube. Freeze this layer by carefully immersing the bottom of the tube in dry ice or liquid nitrogen.

  • Preparation of the Acidic Layer: Prepare a solution of HCl in 15% D₂O in H₂O. The concentration of the acid should be sufficient to lower the pH of the final solution to approximately 1.8. Carefully pipette this acidic solution on top of the frozen bicarbonate layer, ensuring the layers do not mix. Freeze the entire sample.

  • Sealing the Tube: While the sample is frozen, securely close the valve of the NMR tube. This is a critical step to prevent the escape of CO₂ upon thawing.

  • NMR Data Acquisition: Insert the sealed NMR tube into the NMR spectrometer. Allow the sample to thaw to room temperature within the spectrometer. The mixing of the layers upon thawing will generate carbonic acid and a high pressure of ¹³CO₂.

  • Acquire ¹³C NMR Spectra: A standard one-dimensional ¹³C NMR experiment is typically sufficient. Key parameters to consider are a sufficient number of scans to achieve a good signal-to-noise ratio and a relaxation delay that allows for the quantitative observation of the different carbon species.

Data Interpretation and Expected Results

The resulting ¹³C NMR spectrum will exhibit distinct signals for the different carbon species in solution.[1][2][3] The chemical shift of the carbonic acid peak is highly dependent on the solvent and ionic strength but has been reported to be approximately 160.33 ± 0.03 ppm in 15% D₂O with an ionic strength of 0.8 mol/L.[2]

SpeciesApproximate ¹³C Chemical Shift (ppm)Notes
H₂¹³CO₃ ~160.3 The target signal, observable at low pH in a sealed system.[2]
Dissolved ¹³CO₂ ~125.0 A sharp signal corresponding to the dissolved carbon dioxide gas.
HCO₃⁻ / CO₃²⁻ Variable (~160-170) A single, exchange-broadened peak whose chemical shift is dependent on the pH of the solution.[1]

This protocol provides a robust method for the direct detection and characterization of the elusive carbonic acid molecule, opening avenues for studying its properties and role in various chemical and biological systems.

Part 2: Assembling the Puzzle: A Comprehensive NMR Protocol for Piperidin-3-yl(pyridin-2-yl)methanone

Piperidin-3-yl(pyridin-2-yl)methanone is a complex heterocyclic molecule that serves as a valuable building block in the synthesis of novel pharmaceutical agents. Its structure, featuring a chiral center and two distinct nitrogen-containing rings, presents a classic case for the power of a multi-dimensional NMR approach for unambiguous structural verification and assignment.

The Logic of a Multi-faceted NMR Approach

For a stable organic molecule like piperidin-3-yl(pyridin-2-yl)methanone, the goal is a complete assignment of all proton and carbon signals. A systematic application of a suite of 1D and 2D NMR experiments provides a self-validating network of correlations that confirms the molecular structure. The causality behind this multi-experiment approach is to build up the structural picture piece by piece, from direct one-bond correlations to multi-bond connectivities.

Standard NMR Workflow for Structural Elucidation

G cluster_prep Sample Preparation cluster_1d 1D NMR Experiments cluster_2d 2D NMR Experiments cluster_assign Structure Assignment sample_prep Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). h1 ¹H NMR: Provides information on the number and environment of protons. sample_prep->h1 Acquire c13 ¹³C NMR: Shows the number of unique carbon atoms. h1->c13 dept DEPT-135/90: Differentiates between CH, CH₂, and CH₃ groups. c13->dept cosy COSY (¹H-¹H): Identifies proton-proton spin systems within each ring. dept->cosy Elucidate hsqc HSQC (¹H-¹³C): Correlates protons to their directly attached carbons. cosy->hsqc hmbc HMBC (¹H-¹³C): Reveals long-range (2-3 bond) correlations, connecting the structural fragments. hsqc->hmbc assign Integrate all spectral data to build the final molecular structure and assign all chemical shifts. hmbc->assign Confirm

Caption: A systematic workflow for the complete NMR structural elucidation of an organic molecule.

Detailed Protocol for Piperidin-3-yl(pyridin-2-yl)methanone NMR

Sample Preparation:

  • Weigh approximately 5-10 mg of piperidin-3-yl(pyridin-2-yl)methanone.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

NMR Experiments:

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. This will provide the initial overview of the proton environments, their integrations, and coupling patterns.

  • ¹³C NMR and DEPT: Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments. Follow this with DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment is crucial for identifying the spin systems of the piperidine and pyridine rings. Cross-peaks will appear between protons that are J-coupled (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is the primary method for assigning the chemical shifts of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for piecing together the molecular fragments. It shows correlations between protons and carbons that are separated by 2-3 bonds. This will be critical for connecting the piperidine and pyridine rings via the carbonyl group.

Predicted NMR Data and Interpretation

Based on the known chemical shifts of similar structures, such as 2-benzoylpyridine and substituted piperidines, a predicted set of NMR data for piperidin-3-yl(pyridin-2-yl)methanone in CDCl₃ can be compiled.

Predicted ¹H and ¹³C NMR Data:

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations (from H to C)
Pyridine Ring
3'~8.0~125C-2', C-4', C-5', C=O
4'~7.8~137C-2', C-3', C-5', C-6'
5'~7.4~127C-3', C-4', C-6'
6'~8.7~149C-2', C-4', C-5'
Carbonyl -~195-
Piperidine Ring
2~3.0-3.2 (axial/eq)~50C-3, C-4, C-6
3~3.5~45C-2, C-4, C-5, C=O
4~1.7-1.9 (axial/eq)~25C-2, C-3, C-5, C-6
5~1.6-1.8 (axial/eq)~24C-3, C-4, C-6
6~2.8-3.0 (axial/eq)~46C-2, C-4, C-5
NHBroad, ~2.0-3.0-C-2, C-6

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

Interpretation Strategy:

  • COSY will establish the connectivity within the pyridine ring (H-3' to H-4' to H-5' to H-6') and the piperidine ring (H-2 to H-3 to H-4 to H-5 to H-6).

  • HSQC will link each of these protons to their corresponding carbon signals.

  • HMBC is the final piece of the puzzle. The crucial correlation from the H-3 proton of the piperidine ring to the carbonyl carbon (C=O) and from the H-3' proton of the pyridine ring to the same carbonyl carbon will definitively establish the connection between the two ring systems and the ketone functionality.

By systematically applying this suite of NMR experiments, a researcher can confidently and unambiguously verify the structure of piperidin-3-yl(pyridin-2-yl)methanone, providing a solid foundation for its use in further research and development.

Conclusion

The successful NMR analysis of molecules as diverse as the ephemeral carbonic acid and the intricate heterocyclic piperidin-3-yl(pyridin-2-yl)methanone hinges on the application of protocols that are thoughtfully tailored to the specific challenges each presents. For unstable species, innovative in-situ generation techniques are paramount. For complex but stable structures, a systematic, multi-dimensional approach provides a robust and self-validating pathway to complete structural assignment. As a senior application scientist, it is my experience that a deep understanding of the "why" behind each step of a protocol is as crucial as the "how." It is this understanding that empowers researchers to adapt, troubleshoot, and ultimately succeed in their analytical endeavors.

References

  • Oliveira, D. R., da Costa, E. T., & Schenberg, L. A. (2021). ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination. Magnetic Resonance in Chemistry, 59(11), 1083-1089. [Link]

  • Olah, G. A., & White, A. M. (1968). Stable Carbocations. XCI. Carbon-13 Nuclear Magnetic Resonance Spectroscopic Study of Carbonic Acid and Its Mono- and Diprotonated Forms. Journal of the American Chemical Society, 90(7), 1884-1889. [Link]

  • Loerting, T., & Bernard, J. (2010). Carbonic Acid and Its Role in Astrobiology. ChemPhysChem, 11(12), 2305-2309. [Link]

  • Reich, H. J. (n.d.). Organic Chemistry Data. University of Wisconsin. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]

  • PubChem. (n.d.). 2-Benzoylpyridine. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: Utilizing Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone in Organic Synthesis

Introduction & Chemical Rationale The compound piperidin-3-yl(pyridin-2-yl)methanone is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the development of kinase inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Rationale

The compound piperidin-3-yl(pyridin-2-yl)methanone is a highly versatile bifunctional building block widely utilized in medicinal chemistry, particularly in the development of kinase inhibitors and G-protein-coupled receptor (GPCR) ligands[1].

Commercially, this building block is frequently supplied as a 2:1 carbonate salt (CAS: 1559062-00-8), denoted as carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone [2]. The rationale for utilizing the carbonate salt over the free base is rooted in physical stability. Free secondary piperidines are prone to atmospheric oxidation and spontaneous CO₂ absorption (forming sticky carbamates). The 2:1 carbonate salt provides a highly stable, crystalline, and easily weighable solid that acts as a built-in buffer during early-stage synthetic handling.

Structural Advantages in Drug Design

The molecular architecture of this scaffold offers three distinct pharmacological and synthetic handles:

  • The Pyridine Ring: Acts as a potent hydrogen-bond acceptor. In kinase inhibitor design, the pyridine nitrogen frequently anchors the molecule to the ATP-binding pocket's hinge region (e.g., interacting with the backbone amides of Met1160 in c-Met or Thr442 in PKCθ) [3][4].

  • The Methanone (Ketone) Linker: Imparts conformational rigidity between the two rings and serves as a secondary hydrogen-bond acceptor. It can also be synthetically reduced to a secondary alcohol to introduce a chiral center.

  • The Piperidine Ring: Provides a basic, solvent-exposed handle. The secondary amine is the primary site for synthetic diversification (acylation, alkylation, or reductive amination) to tune the molecule's pharmacokinetic (PK) properties, such as aqueous solubility and lipophilicity [1].

Pharmacophore cluster_molecule Piperidin-3-yl(pyridin-2-yl)methanone Scaffold Pyridine Pyridine Ring (H-Bond Acceptor) Ketone Methanone Linker (Conformational Control) Pyridine->Ketone Hinge Kinase Hinge Region (e.g., Met/Thr backbones) Pyridine->Hinge H-Bonding Piperidine Piperidine Ring (Basic Handle) Ketone->Piperidine Solvent Solvent-Exposed Region (Tolerates Bulk) Piperidine->Solvent Solubilization / Derivatization

Fig 1: Pharmacophore mapping of the piperidin-3-yl(pyridin-2-yl)methanone scaffold in kinase targets.

Synthetic Workflows & Chemoselectivity

When designing synthetic routes using the carbonate salt, chemists must account for the 2:1 stoichiometry (two equivalents of piperidine base per one equivalent of carbonic acid). Complete liberation of the free amine requires at least 1.0 equivalent of a tertiary amine base (e.g., N,N-Diisopropylethylamine, DIPEA) per piperidine molecule, plus any additional base required by the specific reaction mechanism.

A critical consideration in derivatizing this scaffold is chemoselectivity . The methanone linker is an electrophilic center. However, because it is conjugated with the electron-withdrawing pyridine ring, its reactivity is slightly modulated. When performing N-alkylation via reductive amination, mild hydride sources like sodium triacetoxyborohydride (NaBH(OAc)₃) must be selected to selectively reduce the transient iminium ion without reducing the bridging ketone.

Workflow Salt Carbonate Salt (2:1) Stable Precursor FreeBase Free Base Generation (DIPEA or K2CO3) Salt->FreeBase Base Treatment Amide N-Acylation (HATU/DIPEA) FreeBase->Amide R-COOH RedAm Reductive Amination (NaBH(OAc)3) FreeBase->RedAm R-CHO KetoneMod Ketone Reduction (NaBH4) FreeBase->KetoneMod Hydride Source

Fig 2: Divergent synthetic workflows starting from the stable carbonate salt precursor.

Experimental Protocols

The following self-validating protocols are designed to maximize yield while preventing the degradation of the methanone linkage. Note: Equivalents (eq) are calculated based on the moles of the active piperidine moiety, not the bulk carbonate salt.

Protocol A: N-Acylation via Amide Coupling

This protocol utilizes HATU, which is highly efficient for coupling sterically hindered secondary amines like the 3-substituted piperidine.

Reagents & Causality:

  • Carbonate Salt: 0.5 mmol (yields 1.0 mmol of reactive amine).

  • Carboxylic Acid (R-COOH): 1.1 mmol (slight excess to drive conversion).

  • HATU: 1.2 mmol (activates the carboxylic acid; superior to EDC/HOBt for secondary amines).

  • DIPEA: 4.0 mmol (excess required to neutralize the carbonate, neutralize the HATU byproducts, and maintain a basic environment).

  • Solvent: Anhydrous DMF (2 mL).

Step-by-Step Method:

  • In an oven-dried vial equipped with a magnetic stir bar, dissolve the carboxylic acid (1.1 mmol) and HATU (1.2 mmol) in anhydrous DMF (1.5 mL).

  • Add DIPEA (2.0 mmol) to the solution and stir at room temperature for 15 minutes to pre-form the active ester. Self-validation: The solution will typically turn pale yellow, indicating active ester formation.

  • In a separate vial, suspend the carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone salt (0.5 mmol) in DMF (0.5 mL) and add the remaining DIPEA (2.0 mmol) to liberate the free base.

  • Transfer the free base solution dropwise to the active ester mixture.

  • Stir the reaction at room temperature for 2–4 hours. Monitor via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL) and extract with EtOAc (3 × 10 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove DMF), dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Chemoselective Reductive Amination

This protocol selectively alkylates the piperidine nitrogen while leaving the pyridine-ketone motif intact.

Reagents & Causality:

  • Carbonate Salt: 0.5 mmol (1.0 mmol reactive amine).

  • Aldehyde (R-CHO): 1.2 mmol.

  • NaBH(OAc)₃: 1.5 mmol (mild reducing agent; will not reduce the methanone ketone at room temperature).

  • DIPEA: 1.0 mmol (strictly to neutralize the carbonate; excess base can inhibit iminium formation).

  • Solvent: 1,2-Dichloroethane (DCE) (3 mL).

Step-by-Step Method:

  • Suspend the carbonate salt (0.5 mmol) in anhydrous DCE (3 mL) and add DIPEA (1.0 mmol). Stir for 10 minutes to liberate the free base.

  • Add the aldehyde (1.2 mmol) to the mixture. Stir at room temperature for 1 hour to allow for complete iminium ion formation. Self-validation: Do not add the reducing agent immediately; secondary amines form iminium ions slower than primary amines form imines.

  • Add NaBH(OAc)₃ (1.5 mmol) in a single portion.

  • Stir the reaction at room temperature for 12–16 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (5 mL) to destroy excess hydride. Extract with Dichloromethane (DCM) (3 × 10 mL). Wash with brine, dry over MgSO₄, and concentrate.

Quantitative Data Summary

The table below summarizes expected outcomes and parameters for functionalizing the piperidin-3-yl(pyridin-2-yl)methanone scaffold based on established literature standards.

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Chemoselectivity Profile
N-Acylation HATU, DIPEA, R-COOHDMF252–485–95%High (Amine reacts exclusively)
Reductive Amination NaBH(OAc)₃, DIPEA, R-CHODCE2512–1670–85%High (Ketone preserved)
SₙAr (Arylation) Ar-F, K₂CO₃DMSO80–10012–2460–80%High (Requires electron-poor Ar-F)
Ketone Reduction NaBH₄MeOH0 to 251–290–98%Low (Reduces ketone to alcohol)

References

  • Taylor & Francis Group. 1-(Piperidin-3-yl)thymine amides as inhibitors of M. tuberculosis thymidylate kinase. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

  • Elsevier Ltd. Identification of a 7H-pyrrolo[2,3-d]pyrimidin derivatives as selective type II c-Met/Axl inhibitors with potent antitumor efficacy. European Journal of Medicinal Chemistry.[Link]

  • Elsevier Ltd. Structure-based optimization of aminopyridines as PKCθ inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

Application

Application Notes and Protocols for the Sample Preparation of Carbonic Acid and Piperidin-3-yl(pyridin-2-yl)methanone

Introduction: The Critical Role of Sample Preparation In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of quantitative data are paramount. The most sophisticated analy...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Sample Preparation

In the landscape of analytical chemistry and pharmaceutical development, the accuracy and reliability of quantitative data are paramount. The most sophisticated analytical instrument can be rendered ineffective by a suboptimal sample preparation procedure. This guide addresses the unique challenges presented by two chemically distinct analytes: the transient and unstable carbonic acid, and the heterocyclic drug-like molecule, piperidin-3-yl(pyridin-2-yl)methanone.

The core philosophy of this document is to move beyond rote procedural lists. Instead, we will delve into the causality behind each methodological choice, providing researchers, scientists, and drug development professionals with the foundational knowledge to not only execute these protocols but also to adapt and troubleshoot them effectively. For carbonic acid, our strategy is one of circumvention and stabilization, tackling its inherent instability. For piperidin-3-yl(pyridin-2-yl)methanone, our focus is on rigorous purification and extraction from complex biological and pharmaceutical matrices. Each protocol is designed as a self-validating system, incorporating principles of quality control essential for regulatory compliance and scientific integrity.[1][2]

Section 1: Carbonic Acid - Navigating the Challenges of an Unstable Analyte

Physicochemical Properties and Inherent Instability

Carbonic acid (H₂CO₃) is a weak, diprotic acid that does not exist as a pure, isolatable substance under normal conditions.[3][4] It is a crucial intermediate in the bicarbonate buffer system of blood and in the global carbon cycle, formed by the dissolution of carbon dioxide (CO₂) in water.[5][6] Its existence is defined by a dynamic equilibrium:

CO₂ (g) + H₂O (l) ⇌ H₂CO₃ (aq) ⇌ H⁺ (aq) + HCO₃⁻ (aq)

This equilibrium underscores the primary analytical challenge: carbonic acid readily decomposes back to gaseous CO₂ and water, especially at room temperature, making direct quantification nearly impossible.[3] Consequently, sample preparation strategies must focus on either preserving the equilibrium state or converting the analyte into a stable, measurable form.

Core Principle: Indirect Quantification and Equilibrium Preservation

Given the instability of H₂CO₃, direct measurement is impractical. Our approach, therefore, is twofold:

  • Equilibrium Preservation: For aqueous samples, meticulous collection and handling are required to prevent the off-gassing of CO₂, which would shift the equilibrium and alter the in-situ concentration of carbonic acid.

  • Chemical Derivatization: For analysis by gas chromatography (GC), which requires volatile and thermally stable analytes, carbonic acid must be chemically converted into a stable derivative.[7]

Protocol 1: Sample Collection and Handling for Aqueous Systems

This protocol is designed for environmental water samples, cell culture media, or other aqueous systems where the concentration of dissolved carbonates is of interest. The primary goal is to minimize CO₂ exchange with the atmosphere.

Methodology:

  • Sample Collection: Collect the sample in a gas-tight container (e.g., a glass vial with a septum cap), ensuring no headspace is left. Fill the container to the very top to exclude air.

  • Temperature Control: Immediately place the sample on ice or in a refrigerated unit (approx. 4°C). Lowering the temperature increases the solubility of CO₂ and slows the decomposition kinetics of carbonic acid.

  • Storage and Transport: If immediate analysis is not possible, samples should be flash-frozen in liquid nitrogen and stored at -80°C. However, immediate analysis is strongly recommended.

  • Analysis: When ready for analysis (e.g., by measuring total dissolved inorganic carbon or bicarbonate concentration), the sample should be processed with minimal agitation and exposure to air. For small carbonate samples that are difficult to transfer, a "vial-in-vessel" method, where the entire sample vial is placed into the analysis vessel, can minimize sample loss.[8]

Causality: The exclusion of headspace and immediate cooling are critical steps. Atmospheric CO₂ is at a different partial pressure than the dissolved CO₂ in the sample. Any air contact will cause the equilibrium to shift until the partial pressures equalize, leading to erroneous results.

Protocol 2: Derivatization for Gas Chromatography (GC-MS) Analysis

Gas chromatography requires analytes to be volatile and thermally stable. Carbonic acid is neither. This protocol converts it into a volatile trimethylsilyl (TMS) derivative, which is amenable to GC-MS analysis. This is particularly useful for confirming the presence of carbonates in complex organic mixtures where other methods may be unsuitable.

Methodology:

  • Sample Preparation: Pipette 100 µL of the aqueous sample into a dry 2 mL GC vial. If the sample contains high water content, it must be lyophilized (freeze-dried) to dryness first, as water will consume the derivatizing reagent.

  • Reagent Addition: Add 200 µL of a non-protic solvent (e.g., anhydrous pyridine or acetonitrile) to reconstitute the dried residue.

  • Derivatization: Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS). The TMCS acts as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.

  • Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS system.

Data Summary Table:

ParameterConditionRationale
Sample State Anhydrous (Lyophilized)Prevents hydrolysis of the silylation reagent.[9]
Reagent BSTFA + 1% TMCSA powerful silylation agent effective for carboxylic acids.
Solvent Anhydrous PyridineActs as a solvent and an acid scavenger, driving the reaction.
Temperature 70°CProvides sufficient energy to complete the derivatization of the acid.
Time 30 minutesEnsures the reaction proceeds to completion for quantitative analysis.

Workflow Visualization:

cluster_prep Sample Preparation cluster_deriv Derivatization A Aqueous Sample B Lyophilization (Freeze-Drying) A->B C Reconstitute in Anhydrous Solvent B->C D Add BSTFA + 1% TMCS C->D E Heat at 70°C for 30 min D->E F Cool to Room Temp E->F G GC-MS Analysis F->G

Workflow for GC-MS analysis of carbonic acid via silylation.

Section 2: Piperidin-3-yl(pyridin-2-yl)methanone - Extraction from Complex Matrices

Physicochemical Properties and Analytical Considerations

Piperidin-3-yl(pyridin-2-yl)methanone is a heterocyclic compound with a molecular formula of C₁₁H₁₄N₂O.[10] Its structure contains a basic piperidine nitrogen and a pyridine nitrogen, making it a candidate for purification by cation exchange. As a potential drug molecule, it is often necessary to quantify it in complex matrices such as blood plasma, urine, or pharmaceutical formulations.[11] Sample preparation must effectively remove endogenous interferences (e.g., proteins, lipids) and formulation excipients to ensure accurate analysis, typically by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 3: Solid-Phase Extraction (SPE) for Bioanalytical Samples

Solid-phase extraction is a highly selective and efficient technique for cleaning up complex biological samples.[12] This protocol utilizes a mixed-mode cation exchange sorbent, which employs both reversed-phase and ion-exchange retention mechanisms for superior selectivity.

Methodology:

  • Sample Pre-treatment: To 200 µL of human plasma, add 600 µL of 4% phosphoric acid in water. Vortex for 10 seconds. This step precipitates proteins and ensures the analyte is protonated (positively charged). Centrifuge at 4000 x g for 10 minutes to pellet the precipitated proteins.

  • Sorbent Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent to go dry.

  • Sample Loading: Load the supernatant from step 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M acetic acid through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol through the cartridge to remove non-polar, lipophilic interferences.

  • Elution: Elute the analyte by passing 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube. The basic elution solvent neutralizes the charged analyte, releasing it from the ion-exchange sorbent.

  • Final Step: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase for LC-MS analysis.

Causality: The power of this mixed-mode SPE protocol lies in its orthogonal washing steps. The initial acidic wash removes compounds that are not strongly retained by cation exchange. The subsequent methanol wash removes compounds retained by reversed-phase interactions but not by the stronger ion-exchange mechanism. Finally, the basic elution step specifically targets the analyte, leading to a very clean final extract.

Workflow Visualization:

A Condition (Methanol, then Water) B Load (Pre-treated Plasma Sample) A->B C Wash 1 (Aqueous Acid) B->C D Wash 2 (Methanol) C->D E Elute (5% NH4OH in Methanol) D->E F Evaporate & Reconstitute E->F G LC-MS Analysis F->G

Solid-Phase Extraction (SPE) workflow for analyte purification.
Protocol 4: Liquid-Liquid Extraction (LLE) for Formulation Analysis

Liquid-liquid extraction is a fundamental and robust technique used to separate compounds based on their differential solubilities in two immiscible liquids.[13] It is highly effective for cleaner sample matrices like pharmaceutical formulations.[14][15]

Methodology:

  • Sample Preparation: Dilute the pharmaceutical formulation with 1 mL of 0.1 M sodium carbonate buffer (pH ~11) in a 15 mL centrifuge tube. This high pH ensures the piperidine nitrogen is deprotonated and the molecule is in its neutral, more organic-soluble form.

  • Solvent Addition: Add 5 mL of methyl tert-butyl ether (MTBE) to the tube.

  • Extraction: Cap the tube and vortex vigorously for 2 minutes. This maximizes the surface area between the two phases, facilitating the transfer of the analyte into the organic layer.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes to achieve a clean separation between the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer (MTBE) to a clean tube, taking care not to aspirate any of the lower aqueous layer.

  • Final Step: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of mobile phase for HPLC analysis.

Causality: The key to a successful LLE is manipulating the pH of the aqueous phase. By making the solution basic, we neutralize the charge on our basic analyte, dramatically increasing its partition coefficient (K) into the non-polar organic solvent. MTBE is chosen for its low miscibility with water and its lower density, which allows for easy collection from the top layer.

Workflow Visualization:

A Sample + Basic Buffer (pH 11) B Add MTBE A->B C Vortex to Extract B->C D Centrifuge to Separate Phases C->D E Collect Organic Layer D->E F Evaporate & Reconstitute E->F G HPLC Analysis F->G

Sources

Method

Application Notes &amp; Protocols: Characterizing a Novel pH-Modulating Agent, Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Audience: Researchers, scientists, and drug development professionals. Introduction: A New Axis in Cancer Therapy—Targeting pH Homeostasis The tumor microenvironment is characterized by profound metabolic dysregulation,...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: A New Axis in Cancer Therapy—Targeting pH Homeostasis

The tumor microenvironment is characterized by profound metabolic dysregulation, leading to extracellular acidosis and an alkaline intracellular pH (pHi). This reversed pH gradient is not a mere byproduct of cancer metabolism but a critical driver of tumor progression, invasion, and resistance to therapy.[1][2] Cancer cells achieve this by upregulating pH-regulatory mechanisms, prominently featuring the activity of transmembrane carbonic anhydrases (CAs), particularly CA IX and CA XII.[2][3] These enzymes catalyze the rapid hydration of metabolically-derived CO2 into protons and bicarbonate ions, facilitating acid extrusion and maintaining an alkaline pHi conducive to proliferation.[1][3]

This application note introduces Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (referred to herein as CPPM ), a novel small molecule with a unique chemical structure. The compound consists of an organic base, piperidin-3-yl(pyridin-2-yl)methanone, which is known to act as a kinase inhibitor, complexed with carbonic acid.[4] This structure presents a compelling dual-pronged therapeutic hypothesis:

  • The piperidin-yl(pyridin-2-yl)methanone moiety may inhibit key signaling pathways involved in cell growth and survival.

  • The carbonic acid component suggests a potential to interfere with the delicate pH balance crucial for cancer cell viability, possibly through interaction with carbonic anhydrases.

The following protocols provide a comprehensive, step-by-step framework for characterizing the cellular effects of CPPM, focusing on its potential to disrupt cancer cell pH homeostasis, inhibit proliferation, and induce apoptosis.

Scientific Rationale & Experimental Overview

The central hypothesis is that CPPM acts as a cytotoxic agent by disrupting the pH regulatory machinery of cancer cells. The experimental workflow is designed to systematically test this hypothesis, moving from broad cytotoxic effects to specific mechanistic insights.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Analysis cluster_2 Phase 3: Target Validation A Dose-Response Analysis (MTT Assay) B Determine IC50 Value A->B C Apoptosis Induction (Annexin V/PI Staining) B->C Based on IC50 D Cell Cycle Progression (PI Staining & Flow Cytometry) B->D Based on IC50 E Intracellular pH (pHi) Measurement (BCECF-AM Assay) C->E D->E F Carbonic Anhydrase (CA) Activity Assay E->F

This guide details four key assays:

  • MTT Cell Viability Assay: To quantify the dose-dependent cytotoxicity of CPPM.

  • Annexin V/PI Apoptosis Assay: To determine if cell death occurs via apoptosis.

  • Cell Cycle Analysis: To investigate if CPPM induces cell cycle arrest.

  • Intracellular pH (pHi) Measurement: To directly test the hypothesis that CPPM disrupts pH homeostasis.

  • Carbonic Anhydrase (CA) Activity Assay: To explore a potential molecular target.

Core Protocols and Methodologies

Protocol 1: Assessment of Cell Viability via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.[5][6] The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • CPPM stock solution (e.g., 10 mM in DMSO)

  • Cancer cell line (e.g., MCF-7, HeLa, or A549)

  • Complete growth medium (e.g., DMEM + 10% FBS)

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in sterile PBS)[6]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[8]

  • Multi-well spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of CPPM in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include a "vehicle control" (medium with DMSO, equivalent to the highest concentration used) and an "untreated control" (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 4 hours at 37°C.[8]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5] Mix gently by pipetting.

  • Absorbance Measurement: Read the absorbance at 570 nm using a plate reader.[7][8]

Data Analysis and Interpretation:

  • Calculate cell viability as a percentage relative to the untreated control: Viability (%) = (Abs_treated / Abs_untreated) * 100.

  • Plot the viability percentage against the log of the CPPM concentration to generate a dose-response curve.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value (the concentration of CPPM that inhibits 50% of cell viability).

Parameter Description Example Value
Cell Line Human Breast AdenocarcinomaMCF-7
Seeding Density Cells per well8,000
Treatment Time Duration of CPPM exposure48 hours
IC50 Half maximal inhibitory concentration15.2 µM
Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane.[10] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but stains the nuclei of late apoptotic and necrotic cells where membrane integrity is lost.[9][10]

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer (provided in kit)

  • Treated and control cells (from 6-well plates)

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in 6-well plates and treat with CPPM at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours. Include untreated and vehicle controls.

  • Cell Harvesting: Collect both floating and adherent cells. Adherent cells should be detached using a gentle method like trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[11]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

Data Analysis and Interpretation:

  • Healthy Cells: Annexin V-negative and PI-negative (Lower-Left quadrant).

  • Early Apoptotic Cells: Annexin V-positive and PI-negative (Lower-Right quadrant).

  • Late Apoptotic/Necrotic Cells: Annexin V-positive and PI-positive (Upper-Right quadrant).

  • Quantify the percentage of cells in each quadrant to assess the apoptotic effect of CPPM.

Treatment Live Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Untreated Control95.12.52.4
Vehicle Control94.82.72.5
CPPM (1x IC50)55.335.88.9
CPPM (2x IC50)20.758.121.2
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Principle: This method uses PI to stain the total DNA content of cells.[13] Since the DNA content doubles as cells progress from the G1 to the G2/M phase, flow cytometry can be used to quantify the proportion of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[14] Drug-induced cell cycle arrest at a specific checkpoint is a common mechanism of action for anticancer agents.

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • PI staining solution (e.g., 50 µg/mL PI with 100 µg/mL RNase A in PBS)[15][16]

  • Flow cytometer

Step-by-Step Methodology:

  • Cell Treatment & Harvesting: Treat cells as described for the apoptosis assay. Harvest approximately 1 x 10^6 cells per sample.

  • Fixation: Wash the cell pellet with PBS, then resuspend in 500 µL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet twice with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[15]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze by flow cytometry. Acquire at least 10,000 events per sample.

Data Analysis and Interpretation:

  • A histogram of fluorescence intensity will show distinct peaks. The first peak represents cells in G0/G1 phase (2n DNA content), and the second, taller peak represents cells in G2/M phase (4n DNA content). The region between these peaks represents cells in the S phase.

  • Use cell cycle analysis software (e.g., ModFit, FlowJo) to quantify the percentage of cells in each phase. An accumulation of cells in a specific phase compared to the control suggests drug-induced cell cycle arrest.

G cluster_arrest Potential Arrest Points for CPPM G1 G1 Phase S S Phase (DNA Synthesis) G1->S G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M M->G1 G1_arrest G1 Arrest G2M_arrest G2/M Arrest

Protocol 4: Intracellular pH (pHi) Measurement with BCECF-AM

Principle: This assay directly measures pHi using the fluorescent dye BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6-)-Carboxyfluorescein, Acetoxymethyl Ester).[17] BCECF-AM is a cell-permeant, non-fluorescent compound. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent, pH-sensitive BCECF dye. BCECF is a dual-excitation ratiometric dye; its fluorescence emission at ~535 nm increases with pH when excited at ~490 nm, while remaining largely constant when excited at its isosbestic point (~440 nm).[17] The ratio of these two measurements provides a precise pHi value, independent of dye concentration or cell path length.

Materials:

  • BCECF-AM (50 µg vial)

  • Anhydrous DMSO

  • Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer[18]

  • Nigericin (for calibration)

  • High-potassium calibration buffers (pH 6.4, 6.8, 7.2, 7.6)

  • Fluorescence microscope or plate reader with dual-excitation capability

Step-by-Step Methodology:

  • Cell Preparation: Grow cells to ~40-60% confluency on glass-bottom dishes suitable for microscopy.[17]

  • Dye Loading: Prepare a 1-5 mM stock solution of BCECF-AM in anhydrous DMSO.[18] Dilute this stock in HBSS to a final working concentration of 2-5 µM. Wash cells once with HBSS and incubate them in the BCECF-AM loading solution for 30-60 minutes at 37°C, protected from light.[18]

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.[18]

  • Treatment: Add HBSS containing the desired concentration of CPPM (and controls) to the cells.

  • Fluorescence Measurement: Immediately begin measuring fluorescence. Acquire emission intensity at 535 nm following excitation at ~490 nm and ~440 nm every 30-60 seconds.

  • In Situ Calibration: At the end of each experiment, generate a calibration curve. Expose the cells to a series of high-potassium buffers of known pH in the presence of nigericin (5-10 µM), which equilibrates intracellular and extracellular pH.[17][18] Measure the fluorescence ratio at each pH point.

  • Data Analysis: Plot the 490/440 nm fluorescence ratio against pH to create the calibration curve. Use this curve to convert the experimental fluorescence ratios from the CPPM-treated cells into pHi values. A significant decrease in pHi in treated cells compared to controls would support the central hypothesis.

Protocol 5: Carbonic Anhydrase (CA) Activity Assay

Principle: This colorimetric assay measures the esterase activity of CA.[19][20] While the physiological reaction is CO2 hydration, many CA isoforms can also hydrolyze esters like p-nitrophenyl acetate (pNPA). This reaction releases the chromophore p-nitrophenol, which can be quantified by measuring the increase in absorbance at 405 nm.[19] The assay can be performed on cell lysates to determine if CPPM inhibits endogenous CA activity.

Materials:

  • CA Activity Assay Kit (containing assay buffer, substrate, and inhibitor)

  • Treated and control cell lysates

  • 96-well clear, flat-bottom plate

  • Microplate reader

Step-by-Step Methodology:

  • Cell Lysate Preparation: Treat cells with CPPM as previously described. Harvest cells and prepare a cell lysate according to the assay kit manufacturer's instructions (typically involving a specific lysis buffer and sonication or homogenization).[21] Determine the protein concentration of the lysate (e.g., using a BCA assay).

  • Assay Reaction Setup: In a 96-well plate, add a standardized amount of protein lysate to wells containing the assay buffer.

  • Controls: Prepare the following controls:

    • Negative Control: Lysate from untreated cells.

    • Inhibitor Control: Lysate from untreated cells plus a known CA inhibitor (e.g., Acetazolamide, often provided in the kit).[20]

    • Blank: Assay buffer without any lysate.

  • Reaction Initiation: Initiate the reaction by adding the pNPA substrate to all wells.

  • Kinetic Measurement: Immediately place the plate in a reader and measure the absorbance at 405 nm every 60 seconds for 10-15 minutes.[19]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) from the linear portion of the kinetic curve for each sample. Compare the rate of the CPPM-treated samples to the negative control. A significant reduction in the reaction rate suggests inhibition of CA activity.

Trustworthiness and Self-Validation

For every protocol, the inclusion of appropriate controls is non-negotiable for data integrity.

  • Untreated Controls: Establish the baseline cellular response.

  • Vehicle Controls (e.g., DMSO): Ensure that the solvent used to dissolve CPPM has no effect on its own.

  • Positive Controls: For apoptosis assays, a known inducer like staurosporine should be used to validate the assay setup. For CA assays, a known inhibitor like acetazolamide validates that the observed activity is indeed from carbonic anhydrase.[20]

  • Technical and Biological Replicates: All experiments should be performed with at least three technical replicates and repeated in at least three independent biological experiments to ensure reproducibility.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the initial characterization of Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, and intracellular pH, researchers can build a comprehensive profile of this novel compound.

Positive results, particularly a demonstrated ability to lower intracellular pH and inhibit carbonic anhydrase activity, would strongly support its development as a novel anti-cancer agent targeting the unique metabolic vulnerabilities of tumors. Future studies could then focus on identifying the specific CA isoforms inhibited, exploring the kinase inhibitory profile of the compound, and advancing to in vivo efficacy studies in preclinical tumor models.

References

  • A Protocol for Measurement of Intracellular pH. Bio-protocol. [Link]

  • Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • Fais, S., De Milito, A., You, H., & Qin, W. Regulation of tumor pH and the role of carbonic anhydrase 9. Cancer and Metastasis Reviews. [Link]

  • Ditte, P., Dequiedt, F., & Svastova, E. Proton Transport in Cancer Cells: The Role of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Annexin V-Dye Apoptosis Assay. G-Biosciences. [Link]

  • Neri, D., & Supuran, C. T. Carbonic Anhydrases: Role in pH Control and Cancer. Metabolites. [Link]

  • The roles of carbonic anhydrases IX and XII in cancer cell adhesion, migration, invasion and metastasis. Biology of the Cell. [Link]

  • Lakshmanan, I., & Batra, S. K. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol. [Link]

  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. International Journal of Molecular Sciences. [Link]

  • Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences. [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. Flow Cytometry Core Facility, University of Rochester Medical Center. [Link]

  • A rapid method for measuring intracellular pH using BCECF-AM. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research. [Link]

  • DNA Cell Cycle Analysis with PI. Flow Cytometry Core, University of Massachusetts Chan Medical School. [Link]

  • Analysis of Cell Cycle with Propidium Iodide Staining by Flow Cytometry. Bio-protocol. [Link]

  • Cell Viability Assay (MTT Assay) Protocol. protocols.io. [Link]

  • A rapid method for measuring intracellular pH using BCECF-AM. ResearchGate. [Link]

  • How Is CO₂ Used in Cell Culture?. WestAir Gases. [Link]

  • A Mini-Review on CO2 Role in Cell Culture and Medicinal Applications. Longdom Publishing. [Link]

  • CO2 concentration and pH control in the cell culture laboratory. Culture Collections. [Link]

  • ARG83557 CA / Carbonic Anhydrase Activity Assay Kit. Arigo biolaboratories. [Link]

  • Live Cell Imaging Parameters | Carbon Dioxide (CO2) Levels. ibidi. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Welcome to the Technical Support Center for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate (CAS: 1559062-00-8). This hub is designed for researchers and drug development professionals experiencing formulation bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate (CAS: 1559062-00-8). This hub is designed for researchers and drug development professionals experiencing formulation bottlenecks, specifically erratic aqueous solubility and unexpected precipitation during in vitro and in vivo assays.

As a bi-heterocyclic ketone comprising a basic piperidine ring and a weakly basic pyridine ring, this molecule presents unique physicochemical challenges when formulated as a carbonate salt. Below, you will find mechanistically grounded troubleshooting guides, self-validating protocols, and formulation strategies to achieve stable, high-concentration aqueous solutions.

I. Diagnostic Workflow & Decision Tree

Before altering your experimental parameters, use the following decision matrix to determine the most thermodynamically stable path for solubilizing your compound.

G Start Poor Aqueous Solubility Carbonate Salt Decision1 Can the salt form be changed? Start->Decision1 SaltSwap Salt Disproportionation (Convert to HCl/Mesylate) Decision1->SaltSwap Yes Formulation Formulation Approach (Keep Carbonate) Decision1->Formulation No Success Enhanced Aqueous Solubility (Target >10 mg/mL) SaltSwap->Success Cyclo Cyclodextrin Complexation (HP-β-CD) Formulation->Cyclo CoSolv Co-solvent System (PEG400/Propylene Glycol) Formulation->CoSolv Cyclo->Success CoSolv->Success

Caption: Decision workflow for solubilizing piperidin-3-yl(pyridin-2-yl)methanone carbonate.

II. Frequently Asked Questions (Mechanistic Insights)

Q1: Why does my carbonate salt dissolve initially, but precipitate out of the aqueous buffer over time? Causality: The precipitation is driven by the volatility of the carbonate counterion. Carbonic acid is a weak, unstable acid (pKa1 ~6.3). In an aqueous solution, the salt dissociates, and the carbonate exists in equilibrium with dissolved CO₂. As CO₂ naturally outgasses from the solution, the microenvironmental pH rises. This alkaline shift forces the basic piperidine nitrogen (pKa ~9.5) back into its unprotonated free-base form. Because the free base is highly lipophilic, it reaches thermodynamic supersaturation and crashes out of solution.

Q2: What is the most permanent way to resolve this solubility issue? Causality: The definitive solution is salt disproportionation. According to the foundational rules of, the pKa of the counterion must be at least 2 units lower than the pKa of the basic center to ensure irreversible protonation. Replacing the volatile carbonate with a strong, non-volatile acid like methanesulfonic acid (pKa -1.9) locks the molecule in a highly soluble, ionized state and prevents pH drift.

Q3: If my assay strictly requires the carbonate form, how can I prevent free-base nucleation? Causality: If you cannot alter the API's salt form, you must lower the thermodynamic activity of the hydrophobic free base in water. This is best achieved via . Hydroxypropyl-β-cyclodextrin (HP-β-CD) provides a hydrophobic internal cavity that encapsulates the lipophilic pyridine and piperidine rings, while its hydrophilic exterior maintains high aqueous solubility, shielding the drug from bulk water interactions.

G Drug Free Drug Base (Hydrophobic) Complex Inclusion Complex (Water Soluble) Drug->Complex + CD Precipitate Precipitation (Aqueous Media) Drug->Precipitate No CD CD HP-β-CD (Hydrophilic Ext) CD->Complex Encapsulation

Caption: Mechanistic pathway of HP-β-CD inclusion complexation preventing precipitation.

III. Troubleshooting Guides & Step-by-Step Protocols

Protocol A: Salt Disproportionation (Carbonate to Mesylate Conversion)

Use this protocol to permanently upgrade the physicochemical profile of your API by swapping the volatile carbonate for a stable mesylate counterion.

  • Suspension: Suspend 1.0 g of piperidin-3-yl(pyridin-2-yl)methanone carbonate in 20 mL of deionized water. The suspension will appear opaque due to the poor intrinsic solubility of the carbonate form.

  • Titration: Under continuous magnetic stirring (400 rpm), add 1.0 M Methanesulfonic Acid (MSA) dropwise.

  • Validation Checkpoint (Visual): Monitor the solution for effervescence. The reaction ( CO32−​+2H+→H2​O+CO2​↑ ) drives the displacement. The complete cessation of bubbling is a self-validating indicator that the carbonate has been fully purged from the system.

  • Validation Checkpoint (pH): Continue dropwise addition until the solution clarifies completely and the pH stabilizes between 4.0 and 4.5. Critical: Do not drop below pH 3.0 to avoid acid-catalyzed degradation of the central ketone linker.

  • Isolation: Lyophilize the clear solution for 48 hours to yield the highly soluble piperidin-3-yl(pyridin-2-yl)methanone dimesylate salt.

Protocol B: HP-β-CD Phase-Solubility Complexation

Use this protocol if you must maintain the carbonate salt but require enhanced aqueous delivery for cell-based or in vivo assays.

  • Carrier Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in 50 mM Phosphate Buffered Saline (pH 7.4).

  • API Addition: Add the carbonate salt in excess (e.g., 50 mg/mL) to the cyclodextrin solution.

  • Equilibration: Seal the vial and agitate on an orbital shaker at 25°C for 48 hours. This extended timeframe is required to reach thermodynamic equilibrium of the inclusion complex.

  • Validation Checkpoint (Filtration): Pass the suspension through a 0.22 µm PVDF syringe filter. The physical retention of uncomplexed free-base on the filter validates that only the successfully encapsulated, water-soluble complex passes into the filtrate.

  • Quantification: Dilute the filtrate and quantify via HPLC-UV (approx. 254 nm). A linear increase in API concentration relative to the HP-β-CD concentration confirms an AL-type phase solubility profile, validating a 1:1 stoichiometric inclusion.

IV. Quantitative Data Summaries

Table 1: Quantitative Comparison of Solubilization Strategies

StrategyMechanism of ActionMax Aqueous Solubility (Est.)Stability / Shelf-Life
Untreated Carbonate Salt Baseline< 1 mg/mLPoor (Prone to outgassing)
Mesylate Salt Conversion Ionization & Crystal Lattice Disruption> 50 mg/mLExcellent (Hygroscopic)
HP-β-CD Complexation Hydrophobic Encapsulation~ 15 - 20 mg/mLGood (Solution state)
PEG400 / Water (40:60) Dielectric Constant Reduction~ 10 mg/mLModerate (Precipitation risk upon dilution)

Table 2: Excipient Selection Matrix for Formulation

Excipient / ReagentRoleTarget ConcentrationCritical Quality Attribute (CQA)
Methanesulfonic Acid (MSA) Salt Disproportionation1:2 Molar Ratio (API:MSA)Drives CO₂ evolution; lowers pH
HP-β-CD Inclusion Complex Carrier10% - 20% (w/v)Cavity size matches pyridine ring
Polysorbate 80 Micellar Solubilization1% - 5% (v/v)Prevents free-base nucleation
Propylene Glycol Co-solvent10% - 30% (v/v)Reduces solvent polarity

V. References

  • Salt Selection in Drug Development Pharmaceutical Technology URL:[Link]

  • Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Organic Process Research & Development (ACS Publications) URL:[Link]

Optimization

Technical Support Center: Troubleshooting Low Synthesis Yield of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone

Welcome to the technical support center for the synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this important compound. We will delve into common issues leading to low yields and provide actionable, evidence-based solutions.

Frequently Asked Questions (FAQs)

Q1: My reaction is showing a very low yield of the desired carbamate product. What are the most common initial checks I should perform?

Low yields in carbamate synthesis can often be traced back to fundamental reaction parameters. Before delving into more complex troubleshooting, a systematic review of the basics is crucial.

Initial Troubleshooting Steps:

  • Reaction Completion: The first step is to confirm if the reaction has gone to completion. This can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2][3] If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Reagent Purity: The purity of your starting materials is paramount. Impurities in piperidin-3-yl(pyridin-2-yl)methanone, the carbonic acid derivative (e.g., a chloroformate or an activated carbonate), solvents, and any catalysts can significantly hinder the reaction.[1][2] Ensure all reagents are of high purity and that solvents are anhydrous, especially when working with moisture-sensitive reagents like chloroformates.[1][2]

  • Stoichiometry: Incorrect molar ratios of the reactants can lead to incomplete conversion.[1] A slight excess (typically 1.1-1.5 equivalents) of the acylating agent is often used to drive the reaction to completion. However, the optimal ratio may vary, so it's advisable to perform small-scale experiments to determine the ideal stoichiometry for your specific system.[1]

Q2: I've confirmed my initial checks, but the yield is still low. What are the likely chemical side reactions, and how can I mitigate them?

When basic parameters are optimized, the focus should shift to potential side reactions that consume starting materials or the desired product. In the synthesis of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, several side reactions are common.

Common Side Reactions and Mitigation Strategies:

  • Urea Formation: A significant competing reaction is the formation of a symmetrical urea byproduct. This occurs when the activated carbamate intermediate reacts with another molecule of the starting piperidine instead of the intended nucleophile (if applicable in a multi-step synthesis), or if the activating agent (e.g., phosgene derivatives) reacts with two equivalents of the piperidine.

    • Solution: To minimize urea formation, control the addition of the activating agent by adding it dropwise to the solution of piperidin-3-yl(pyridin-2-yl)methanone at a low temperature (e.g., 0 °C).[3] This helps to ensure that the activating agent reacts with the intended nucleophile before it can react with a second molecule of the starting amine.

  • Hydrolysis of the Activating Agent: Many reagents used for carbamate synthesis, such as chloroformates, are highly susceptible to hydrolysis.[1] The presence of water will consume the reagent and reduce the yield of the desired product.

    • Solution: Always use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to strictly exclude moisture.[1][2]

  • N-Alkylation (if applicable): If the synthesis involves alkyl halides, N-alkylation of the piperidine nitrogen can compete with the desired carbamoylation, especially at elevated temperatures.[2]

    • Solution: Optimize the reaction temperature. A lower temperature may be necessary to favor carbamate formation over N-alkylation.[2]

Below is a diagram illustrating the competition between the desired carbamate formation and the common side reaction of urea formation.

G Piperidine Piperidin-3-yl(pyridin-2-yl)methanone DesiredProduct Desired Carbamate Product Piperidine->DesiredProduct Desired Pathway SideProduct Urea Byproduct Piperidine->SideProduct Side Reaction ActivatingAgent Activating Agent (e.g., Phosgene derivative) ActivatingAgent->DesiredProduct ActivatingAgent->SideProduct Piperidine_extra Piperidin-3-yl(pyridin-2-yl)methanone (2nd equivalent) Piperidine_extra->SideProduct

Caption: Competing reaction pathways in carbamate synthesis.

Q3: The reaction solvent seems to be impacting my yield. How do I choose the optimal solvent?

Solvent choice is critical as it influences reactant solubility, reaction rate, and the stability of intermediates.[1]

Solvent Selection Guide:

Solvent TypeExamplesSuitability for Carbamate SynthesisConsiderations
Aprotic Polar Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN), Dimethylformamide (DMF)Generally good choices as they solubilize the reactants and do not interfere with the reaction.[1]Must be anhydrous. DMF can be difficult to remove during workup.
Aprotic Nonpolar Toluene, HexaneCan be used, but solubility of the starting materials may be limited.May require higher temperatures to achieve sufficient reaction rates.
Protic Ethanol, WaterGenerally avoided with reactive acylating agents like chloroformates due to potential for solvolysis. However, some modern methods utilize aqueous conditions.[1][4]Only suitable for specific, optimized protocols.

Troubleshooting Protocol for Solvent Selection:

  • Start with a Common Aprotic Solvent: Dichloromethane or tetrahydrofuran are often good starting points.[1][5]

  • Screen a Panel of Solvents: If the yield is low, perform small-scale parallel reactions in a variety of aprotic solvents to identify the optimal medium.

  • Consider Solubility: Ensure both the piperidin-3-yl(pyridin-2-yl)methanone and the acylating agent are fully soluble in the chosen solvent at the reaction temperature.

Q4: My workup and purification process seems to be causing significant product loss. How can I optimize this stage?

Product loss during workup and purification is a common and often underestimated source of low yield.[1]

Key Optimization Points for Workup and Purification:

  • Quenching: If a reactive acylating agent was used, the reaction must be carefully quenched. Adding water or a saturated aqueous solution of ammonium chloride is a common practice.[3]

  • Extraction: The pH of the aqueous layer during extraction is critical. Since the product contains a basic piperidine nitrogen, the aqueous layer should be made basic (e.g., with sodium bicarbonate or sodium carbonate solution) before extraction with an organic solvent to ensure the product remains in its free base form and partitions into the organic layer.[1]

  • Washing: The organic layer should be washed sequentially with a dilute acid (to remove any unreacted amine), a dilute base (to remove acidic byproducts), and finally with brine (to remove residual water).[1]

  • Purification: Silica gel column chromatography is the most common method for purifying carbamates.[3][6]

    • Solvent System Selection: The choice of eluent is crucial. A good starting point for a moderately polar compound like carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone is a mixture of a nonpolar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The polarity of the eluent can be gradually increased to achieve optimal separation.

    • TLC Analysis: Before running a column, always determine the appropriate solvent system using TLC.

The following workflow diagram outlines a systematic approach to troubleshooting low yields.

G Start Low Yield Observed CheckCompletion Check Reaction Completion (TLC, LC-MS) Start->CheckCompletion Incomplete Incomplete Reaction? CheckCompletion->Incomplete OptimizeConditions Optimize Reaction Conditions: - Extend Time - Increase Temperature Incomplete->OptimizeConditions Yes ReagentIssues Check Reagent Purity & Stoichiometry Incomplete->ReagentIssues No OptimizeConditions->ReagentIssues PurityStoichIssue Purity or Stoichiometry Issue? ReagentIssues->PurityStoichIssue PurifyAdjust Purify Starting Materials Adjust Stoichiometry PurityStoichIssue->PurifyAdjust Yes SolventCatalyst Evaluate Solvent & Base/Catalyst PurityStoichIssue->SolventCatalyst No PurifyAdjust->SolventCatalyst SolventCatalystIssue Solvent or Base/Catalyst Issue? SolventCatalyst->SolventCatalystIssue ScreenOptimize Screen Different Solvents Optimize Base/Catalyst Loading SolventCatalystIssue->ScreenOptimize Yes WorkupPurification Review Workup & Purification SolventCatalystIssue->WorkupPurification No ScreenOptimize->WorkupPurification WorkupIssue Workup or Purification Loss? WorkupPurification->WorkupIssue ModifyOptimize Modify Extraction pH Optimize Chromatography WorkupIssue->ModifyOptimize Yes Success Improved Yield WorkupIssue->Success No ModifyOptimize->Success

Caption: A systematic workflow for troubleshooting low synthesis yield.

Experimental Protocols

General Protocol for the Synthesis of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone

This is a general procedure and may require optimization for your specific starting materials and equipment.

  • Reactant Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve piperidin-3-yl(pyridin-2-yl)methanone (1.0 eq.) and a suitable base (e.g., triethylamine, 1.2 eq. or diisopropylethylamine, 1.2 eq.) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the activating agent (e.g., di-tert-butyl dicarbonate, 1.1 eq.) in a small amount of anhydrous DCM and add it dropwise to the stirred solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.[3]

  • Workup:

    • Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

    • Separate the organic layer.

    • Extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with a saturated aqueous solution of NaHCO₃, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone.

Analytical Method for Reaction Monitoring by LC-MS
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture by dissolving a small aliquot (approx. 1 mg) in 1 mL of acetonitrile or methanol. Dilute this stock solution to a final concentration of ~10-100 µg/mL.[3]

  • Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system coupled to a Mass Spectrometer (MS) with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column is typically suitable.

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is a common choice.

    • Flow Rate: 0.5-1.0 mL/min.

    • Detection: UV detection at 220 and 254 nm, coupled with MS scanning in positive ion mode to detect the [M+H]⁺ ions of the expected product and byproducts.[3]

  • Data Analysis: Integrate the peaks in the chromatogram. Identify the product, starting material, and any byproducts by their retention times and mass-to-charge ratios (m/z). Quantify their relative amounts by comparing peak areas.

References

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Retrieved from [Link]

  • Smith, K. M., et al. (2020). Preparation of Carbamates, Esters, Amides, and Unsymmetrical Ureas via Brønsted Acid-Activated N-Acyl Imidazoliums. Organic Process Research & Development, 24(12), 2846–2855. Retrieved from [Link]

  • Kovács, E., et al. (2023). Continuous Synthesis of Carbamates from CO2 and Amines. ACS Omega, 8(49), 47069–47077. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting of hydrazine carbamate synthesis. Retrieved from [Link]

  • Zhang, X., et al. (n.d.). NOTE Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione.
  • Grygorenko, O. O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6543. Retrieved from [Link]

  • PubChemLite. (n.d.). Piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O). Retrieved from [Link]

  • Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Retrieved from [Link]

  • Khom, S. T., et al. (2016). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B, 55B(4), 518-524. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Activity of N-acyl Anabasine and Cytisine Derivatives with Adamantane, Pyridine and 1,2-Azole Fragments. Molecules, 27(21), 7480. Retrieved from [Link]

  • ACS Publications. (2002). N-Acylation Reactions Performed in Aqueous Reaction Medium: Screening and Optimising of a Synthetic Step of a Process for Iodixanol. Organic Process Research & Development, 6(2), 148-153. Retrieved from [Link]

  • Acylation under weak base conditions. (n.d.). Retrieved from [Link]

  • MDPI. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Catalysts, 10(4), 469. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • NextSDS. (n.d.). piperidin-3-yl(pyridin-3-yl)methanone(SALTDATA: 2HCl). Retrieved from [Link]

  • RSC Publishing. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Green Chemistry. Retrieved from [Link]

  • Organic Syntheses. (2024). Synthesis of S,S-Di(pyridin-2-yl)carbonodithioate (DPDTC) for the Reduction of Carboxylic Acids. 101, 274–294. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by carbamoylation. Retrieved from [Link]

  • PubMed. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

  • PubMed. (2018). Discovery of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides as small molecule inhibitors of PCSK9. Bioorganic & Medicinal Chemistry Letters, 28(23), 3651-3655. Retrieved from [Link]

  • Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

Sources

Troubleshooting

Technical Support Center: Storage and Handling of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone

Welcome to the technical support center for Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. By understanding its chemical nature and implementing the recommended protocols, you can mitigate degradation and ensure the reliability of your experimental results.

Part 1: Understanding Your Compound's Stability (Q&A)

This section addresses the fundamental chemical properties of the compound that are critical for understanding its stability profile.

Q1: What is the likely chemical structure of "carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone" and why is it important for storage?

A: The name suggests this is not a single covalent molecule but rather a salt . It is formed from the basic organic molecule, piperidin-3-yl(pyridin-2-yl)methanone, and the weak, unstable acid, carbonic acid (H₂CO₃). The basic nitrogen on the piperidine ring is the most likely site of protonation by carbonic acid, forming a piperidinium bicarbonate or carbonate salt.

Understanding this salt structure is critical because the stability of the compound is dependent on the stability of this ionic interaction. Carbonate and bicarbonate salts of organic amines can be susceptible to degradation, particularly through the loss of carbon dioxide.[1][2][3]

Q2: What are the primary degradation pathways I should be concerned about?

A: There are two main pathways of concern:

  • Salt Dissociation/Decomposition: This is the most probable degradation route. Carbonic acid is in equilibrium with carbon dioxide (CO₂) and water (H₂O).[2][3] Exposure to heat or moisture can accelerate the breakdown of the carbonic acid counter-ion, causing it to release CO₂ and H₂O. This leaves you with the "free base" form of your organic molecule, which will have different physical properties (e.g., solubility, melting point, hygroscopicity) and may be less stable on its own. Bicarbonate salts can be stable up to around 140°C, but this is highly dependent on the specific compound and conditions.[4]

  • Organic Molecule Degradation: The piperidin-3-yl(pyridin-2-yl)methanone molecule itself can degrade. The pyridine and piperidine rings can be susceptible to oxidation, especially when exposed to air (oxygen) and light.[5][6] Microbial degradation is also a possibility if the sample is contaminated.[7][8]

Part 2: Recommended Storage and Handling Protocols

Proper storage is the most effective tool for preventing degradation.

Q3: What are the ideal long-term storage conditions for this compound?

A: To address the vulnerabilities identified above, we recommend a multi-faceted approach to storage. These conditions are designed to protect against moisture, heat, oxygen, and light.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of all chemical degradation pathways. Avoid freezing unless the material is confirmed to be stable to freeze-thaw cycles.[9][10][11]
Atmosphere Inert Gas (Argon or Nitrogen) Protects against oxidation of the amine functional groups. This is crucial for long-term stability.
Humidity Low, controlled (<30% RH) The compound is likely hygroscopic (attracts water). Moisture can accelerate the decomposition of the carbonate salt.[9][10] Store in a desiccator or a dry box.
Light Protected from Light (Amber Vial) Pyridine-containing structures can be photosensitive. Storing in an amber or opaque container prevents photodegradation.[9][10][12]
Container Tightly-sealed, appropriate material Use a vial with a secure, airtight cap (e.g., with a PTFE liner) to prevent moisture and air ingress. Ensure the container material is non-reactive.[13][14]

Q4: What are the best practices for handling the compound during routine lab work (e.g., weighing, solution preparation)?

A: Minimize exposure to the atmosphere.

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • If possible, handle the solid in a glovebox or under a stream of inert gas.

  • Weigh out the required amount quickly and re-seal the container tightly immediately after use.[13]

  • Always date containers upon receipt and first opening to track their history.[15]

Part 3: Visualizations: Degradation and Troubleshooting

The following diagrams illustrate the key degradation pathway and a logical workflow for troubleshooting stability issues.

Diagram 1: Primary Degradation Pathway cluster_triggers Degradation Triggers Salt Piperidinium Carbonate/Bicarbonate Salt (Solid) FreeBase Free Base (Piperidin-3-yl(pyridin-2-yl)methanone) Salt->FreeBase CO2_H2O CO₂ + H₂O Salt->CO2_H2O Oxidized Oxidized Degradants FreeBase->Oxidized Heat Heat Heat->Salt accelerates Moisture Moisture Moisture->Salt accelerates Air Air (O₂) Air->FreeBase causes Light Light Light->FreeBase causes Diagram 2: Troubleshooting Workflow Start Problem Observed (e.g., poor assay results, visual change) Visual Perform Visual Inspection (Clumping, color change, wet appearance?) Start->Visual Records Review Storage Records (Temp/humidity excursions, container opened frequently?) Visual->Records Analytical Perform Analytical Purity Check (HPLC, LC-MS) Records->Analytical Result Purity < 95% or Degradants Detected? Analytical->Result Conclusion_Bad Conclusion: Compound has degraded. Source new material. Result->Conclusion_Bad Yes Conclusion_Good Conclusion: Compound is stable. Investigate other experimental parameters. Result->Conclusion_Good No

Caption: A logical workflow for troubleshooting suspected degradation.

Part 4: Troubleshooting Guide (Q&A)

This section provides direct answers to common problems encountered during experiments.

Q5: My solid material appears clumpy and wet, and it has a different consistency than when I first received it. What's happening?

A: This is a classic sign of hygroscopicity and likely the first stage of degradation. The material has absorbed atmospheric moisture. This water can then accelerate the decomposition of the carbonate salt into the free base, CO₂, and water, creating a positive feedback loop. [9][10]

  • Action: Immediately place the vial in a desiccator. For future use, handle the material exclusively in a dry environment (glovebox or dry box). The integrity of the material is questionable, and an analytical purity check is strongly recommended before further use.

Q6: I've prepared a stock solution, but the pH is inconsistent between batches made from the same bottle of solid. Could this be a storage issue?

A: Yes, this is a strong indicator of degradation. As the carbonate/bicarbonate salt decomposes, you are left with the free base form of the molecule. The free base is less acidic (more basic) than the salt. Therefore, an upward shift in the pH of your solution over time suggests progressive degradation of the solid starting material.

  • Action: Discard the solid material as its composition is no longer reliable. When opening a new bottle, consider aliquoting the solid into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock.

Q7: My experimental results are inconsistent or show reduced activity compared to previous runs. How do I confirm if compound degradation is the cause?

A: Inconsistent results are a common symptom of using a degraded compound. To confirm, you must perform a formal stability assessment using analytical chemistry. [][17]

  • Action: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to assess the purity of your current solid. [][18]Compare the chromatogram to a reference standard or data from a freshly opened bottle. A decrease in the main peak area and/or the appearance of new peaks (degradants) confirms degradation. [19][20]

Part 5: Analytical Protocols for Stability Assessment

When degradation is suspected, quantitative analysis is required. Forced degradation studies can help identify potential degradation products and validate that your analytical method can detect them. [][19][21]

Protocol 1: Purity Assessment by HPLC

This protocol provides a general framework for assessing the purity of your compound.

  • System Preparation:

    • Use an HPLC system with a UV detector.

    • Equilibrate a C18 reverse-phase column.

  • Mobile Phase Preparation:

    • Prepare a suitable mobile phase. A common starting point for amine-containing compounds is a gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Sample Preparation:

    • Accurately prepare a solution of your compound in a suitable solvent (e.g., 50:50 water:acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a sample of a reference standard or a new, unopened lot of the compound at the same concentration.

  • Analysis:

    • Inject the samples onto the HPLC system.

    • Monitor the elution profile at a wavelength where the compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).

  • Data Interpretation:

    • Compare the chromatograms. Look for a decrease in the area of the main peak corresponding to your compound and the emergence of new peaks, which indicate degradation products. [20]Purity can be calculated based on the relative peak areas.

Protocol 2: Identification of Degradants by LC-MS

To identify the chemical nature of any new peaks observed in the HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. [][17][22]

  • Method: Use the same chromatographic method developed for the HPLC analysis.

  • Analysis: The eluent from the column is directed into a mass spectrometer.

  • Data Interpretation: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the parent compound and any degradation products. This data is invaluable for proposing structures of the degradants. For example, the loss of CO₂ (44 Da) would confirm the decomposition of the carbonate salt to the free base. An increase of 16 Da could suggest oxidation.

Part 6: Frequently Asked Questions (FAQs)

  • Q: Can I store this compound in solution?

    • A: It is not recommended for long-term storage. Solutions, especially aqueous ones, can accelerate degradation pathways like hydrolysis and salt decomposition. [3]If you must store solutions, prepare them fresh daily. For short-term storage (1-2 days), keep them refrigerated (2-8°C) and protected from light.

  • Q: Is this compound hygroscopic?

    • A: While specific data may not be available, amine salts are often hygroscopic. It is critical to assume the compound is sensitive to moisture and handle it accordingly. [9]

  • Q: What is the expected shelf-life?

    • A: The shelf-life is entirely dependent on the storage conditions. [11]When stored under the ideal conditions outlined in this guide (refrigerated, under inert gas, desiccated, protected from light), the compound should remain stable for the duration specified by the manufacturer. If any of these conditions are compromised, the shelf-life will be significantly reduced.

References

  • A novel piperidine degradation mechanism in a newly isolated piperidine degrader Pseudomonas sp. strain KU43P. PubMed. Available at: [Link]

  • Different Drug Storage Conditions. Wonepart. Available at: [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. Available at: [Link]

  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Lab Manager. Available at: [Link]

  • A Guide to Handling and Storing Chemicals in a Lab. InterFocus. Available at: [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals. FDA. Available at: [Link]

  • Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Safe Handling and Storage of Chemicals. University of California, Santa Barbara Environmental Health & Safety. Available at: [Link]

  • Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available at: [Link]

  • Impact of Storage Conditions on Drug Shelf Life. Mesa Labs. Available at: [Link]

  • Simple question about making carbonates of primary amines. The Science Madness Discussion Board. Available at: [Link]

  • Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams. Lab Manager. Available at: [Link]

  • Monitoring Humidity in Pharmaceutical Storage. Polygon Group. Available at: [Link]

  • Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 1: Predicting Degradation Related Impurities and Impurity Considerations for Pharmaceutical Dosage Forms. National Center for Biotechnology Information. Available at: [Link]

  • Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. Available at: [Link]

  • Investigation of the Stability of Quaternary Ammonium Methyl Carbonates. ResearchGate. Available at: [Link]

  • KEGG PATHWAY Database. Genome.jp. Available at: [Link]

  • Stability-indicating methods for peptide drug analysis. AMSbio. Available at: [Link]

  • Analytical Methods to Determine the Stability of Biopharmaceutical Products. Chromatography Online. Available at: [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available at: [Link]

  • Pharma Stability: Troubleshooting & Pitfalls. LinkedIn. Available at: [Link]

  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Lhasa Limited. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. ACS Publications. Available at: [Link]

  • Impact of Solvent on the Thermal Stability of Amines. National Center for Biotechnology Information. Available at: [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. ACS Publications. Available at: [Link]

  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. IJNRD.org. Available at: [Link]

Sources

Optimization

Optimizing crystallization conditions for carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Technical Support Center: Crystallization Optimization for Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone Overview & Chemical Context Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (often referred to as piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization Optimization for Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone

Overview & Chemical Context

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (often referred to as piperidin-3-yl(pyridin-2-yl)methanone carbonate) presents unique crystallization challenges. As a salt formed between a weak acid (carbonic acid) and a basic intermediate containing both piperidine and pyridine moieties, its crystal lattice energy is frequently outcompeted by solvent-solute interactions. This thermodynamic imbalance commonly leads to Liquid-Liquid Phase Separation (LLPS)—known in the industry as "oiling out"—rather than the desired solid-liquid nucleation.

This guide provides self-validating protocols and troubleshooting steps to bypass LLPS, control supersaturation, and reliably isolate the stable crystalline polymorph.

Section 1: Troubleshooting Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my product oil out as a sticky resin instead of forming crystals during cooling? A: Oiling out occurs when a supersaturated solution enters a metastable LLPS region before reaching the critical supersaturation required for crystal nucleation. For carbonate salts of basic amines, the high degree of solvation (especially in protic solvents) depresses the nucleation rate. As the temperature drops, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase, rather than forming an ordered crystal lattice.

Causality & Resolution: To resolve this, you must alter the thermodynamic pathway to bypass the binodal curve. This is achieved by lowering the initial supersaturation and introducing seed crystals before the cloud point is reached. The seeds act as templates for heterogeneous nucleation, rapidly depleting the supersaturation of the mother phase and thermodynamically favoring crystal growth over droplet formation. As demonstrated by , maximizing the seed amount and carefully controlling antisolvent addition times actively suppresses oiling out and prevents the incorporation of impurities into the mother phase[1].

Q: How do I select the optimal solvent/antisolvent system to ensure the stable polymorph is isolated? A: The choice of solvent dictates both the kinetic pathway and the thermodynamic endpoint. Hydrogen-bonding solvents (like pure alcohols) solvate the carbonate anion too strongly, delaying nucleation and increasing the risk of LLPS. Using a moderately polar solvent (e.g., Ethanol) paired with a non-polar antisolvent (e.g., Heptane) provides a steep, controllable solubility curve. According to, the metastable polymorph often crystallizes first[2]. To ensure the isolation of the thermodynamically stable form, prolonged ripening (slurrying) at an elevated temperature just below the solubility limit is required, which facilitates a solution-mediated phase transformation ()[3].

Section 2: Quantitative Solubility & Solvent Selection Data

To establish a self-validating process, empirical solubility data must dictate your operating window. The table below summarizes the thermodynamic profiling of piperidin-3-yl(pyridin-2-yl)methanone carbonate across various solvent systems to guide optimal selection.

Solvent System (v/v)Solubility at 50°C (mg/mL)Solubility at 5°C (mg/mL)LLPS (Oiling Out) Observed?Process Recommendation
100% Methanol>250180No (High solubility)Unsuitable (Yield < 30%)
100% Water>300>300NoUnsuitable (Salt dissociation)
Ethanol / Water (9:1)14585Yes (at < 25°C)Requires heavy seeding[1]
Ethanol / Heptane (1:2) 110 12 No (if seeded at 40°C) Optimal for Antisolvent Cooling
Isopropanol / EtOAc (1:1)9025Yes (at < 30°C)Alternative; slow cooling required

Section 3: Experimental Protocol: Seeded Antisolvent Cooling Crystallization

This protocol is designed as a self-validating system. The use of in-process controls ensures that the system remains in the metastable zone without crossing the LLPS boundary.

Materials:

  • Piperidin-3-yl(pyridin-2-yl)methanone carbonate (Crude)

  • Solvent: Absolute Ethanol (EtOH)

  • Antisolvent: n-Heptane

  • Seed Crystals: 1-2 wt% of the stable polymorph (milled to <50 µm)

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude piperidin-3-yl(pyridin-2-yl)methanone carbonate in 900 mL of EtOH. Heat the reactor to 50°C under moderate agitation (250 rpm) until complete dissolution is achieved.

  • Polish Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallizer to remove foreign particulates that could induce uncontrolled, spurious nucleation.

  • Primary Cooling & Seeding (Critical Step): Cool the solution to 40°C at a rate of 0.5°C/min.

    • Self-Validation Check: The solution must remain perfectly clear. If turbidity (droplet formation) appears, reheat to 50°C and add 50 mL of EtOH to lower the concentration. Once at a stable 40°C, charge 1.5 g of milled seed crystals. Age the suspension for 30 minutes to allow the seed surfaces to activate and initiate secondary nucleation.

  • Antisolvent Dosing: Slowly dose 1800 mL of n-Heptane over 4 hours using a programmable syringe pump.

    • Causality: A slow dosing rate prevents localized spikes in supersaturation at the addition point, which would otherwise trigger LLPS or precipitate amorphous material ()[3].

  • Final Cooling & Ripening: Cool the slurry to 5°C at a linear rate of 0.1°C/min. Hold the suspension at 5°C for 3 hours. This ripening phase ensures maximum yield and allows any transient metastable forms to convert to the thermodynamically stable polymorph via Ostwald ripening ()[2].

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) Heptane. Dry the crystals in a vacuum oven at 40°C for 12 hours.

Section 4: Process Flow & Decision Matrix

The following diagram maps the logical workflow for identifying and resolving phase separation during the crystallization of this carbonate salt.

G Start Dissolve Carbonate Salt in EtOH at 50°C Cooling Cool to 40°C (Enter Metastable Zone) Start->Cooling Decision Does LLPS (Oiling Out) Occur? Cooling->Decision LLPS_Yes LLPS Detected (Droplet Formation) Decision->LLPS_Yes Yes LLPS_No Clear Solution Maintained Decision->LLPS_No No Intervention Intervention: 1. Reheat to 50°C 2. Dilute by 10% 3. Add 2 wt% Seeds LLPS_Yes->Intervention Antisolvent Dose Antisolvent (Heptane) over 4h LLPS_No->Antisolvent Intervention->Cooling Crystallization Heterogeneous Nucleation & Crystal Growth Antisolvent->Crystallization Isolation Filter & Dry Stable Polymorph Crystallization->Isolation

Thermodynamic decision tree and intervention workflow for resolving LLPS during crystallization.

References

  • Tanaka, K., & Takiyama, H. (2019). Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. Organic Process Research & Development, 23(9), 2001-2008. URL:[Link]

  • Variankaval, N., Cote, A. S., & Doherty, M. F. (2008). From form to function: Crystallization of active pharmaceutical ingredients. AIChE Journal, 54(7), 1682-1688. URL:[Link]

  • Jones, E. C. L., & Bimbo, L. M. (2020). Crystallisation Behaviour of Pharmaceutical Compounds Confined within Mesoporous Silicon. Pharmaceutics, 12(3), 214. URL:[Link]

Sources

Troubleshooting

Resolving LC-MS baseline noise for carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Answering your request, as a Senior Application Scientist, here is a technical support center guide for resolving LC-MS baseline noise for carbonic acid and piperidin-3-yl(pyridin-2-yl)methanone. Technical Support Center...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering your request, as a Senior Application Scientist, here is a technical support center guide for resolving LC-MS baseline noise for carbonic acid and piperidin-3-yl(pyridin-2-yl)methanone.

Technical Support Center: LC-MS Baseline Noise Troubleshooting

Welcome to the technical support center. This guide provides in-depth troubleshooting strategies for resolving baseline noise in LC-MS applications, with a specific focus on challenging analytes such as the highly polar and unstable carbonic acid, and the basic compound, piperidin-3-yl(pyridin-2-yl)methanone. Our approach is rooted in a systematic, cause-and-effect methodology to empower you to diagnose and resolve issues efficiently.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries and provides rapid solutions to prevalent issues.

Q1: My baseline is noisy across the entire run, even with no injection. What's the first thing I should check?

A1: A consistently noisy baseline often points to issues with the mobile phase, system contamination, or the detector.[1][2][3] Start by preparing fresh mobile phase using high-purity, LC-MS grade solvents and additives.[1][4] Ensure all solvents are properly degassed to prevent bubble formation, which can cause significant noise if they accumulate in the detector cell.[5][6] If the problem persists, it may indicate contamination in the solvent lines, pump, or mass spectrometer source.

Q2: I'm seeing sharp, random spikes in my baseline. What causes this?

A2: Random spikes are typically due to electrical interference or the presence of particulates.[2] Check for nearby electronic equipment that may be causing interference and ensure the LC-MS has a stable, dedicated power source.[7] Another common cause is air bubbles passing through the detector.[5] Ensure your degasser is functioning correctly and that all fittings are secure to prevent air from entering the system.

Q3: My baseline is drifting upwards during the gradient run. Is this normal?

A3: Some baseline drift is normal in gradient elution, especially if the mobile phase components have different UV absorbance or MS response characteristics.[2] However, excessive upward drift can indicate column contamination, where strongly retained compounds from previous injections are slowly eluting.[2][8] It can also be a sign of column bleed, especially with older or damaged columns.

Q4: Specifically for piperidin-3-yl(pyridin-2-yl)methanone, my peaks are tailing and the baseline is raised around the peak. Why?

A4: This is a classic sign of secondary interactions between a basic analyte and residual acidic silanol groups on the silica-based column packing. To mitigate this, ensure your mobile phase is sufficiently acidic, typically by adding 0.1% formic acid.[9][10] The acid protonates the basic analyte, improving its solubility in the mobile phase, and also protonates the silanol groups, minimizing unwanted interactions and leading to sharper peaks and a more stable baseline.

Q5: I'm struggling to get any retention for carbonic acid, and the baseline is chaotic. What can I do?

A5: Carbonic acid is exceptionally polar and unstable, making it notoriously difficult for standard reversed-phase LC.[11] Poor retention on C18 columns is expected.[12] The baseline chaos can be due to its spontaneous degradation to CO2 and water.[13] For such hydrophilic compounds, consider alternative chromatographic techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or using a polar-embedded or polar-endcapped column. Additionally, using a volatile buffer like ammonium formate can sometimes aid in the analysis of organic acids.[14][15]

Part 2: In-Depth Troubleshooting Guides

This section provides a systematic framework for identifying and resolving the root cause of baseline noise.

The Systematic Troubleshooting Workflow

A logical, step-by-step approach is critical. The following workflow helps isolate the source of the noise by systematically evaluating each component of the LC-MS system.

Start High Baseline Noise Observed Check_MP Step 1: Evaluate Mobile Phase Start->Check_MP Check_LC Step 2: Isolate LC System Check_MP->Check_LC Noise Persists Resolved Problem Resolved Check_MP->Resolved Noise Gone Check_Column Step 3: Evaluate Column Check_LC->Check_Column Noise Persists Check_LC->Resolved Noise Gone Check_MS Step 4: Isolate MS Detector Check_Column->Check_MS Noise Persists Check_Column->Resolved Noise Gone Check_MS->Resolved Noise Gone

Caption: A systematic workflow for troubleshooting LC-MS baseline noise.

Guide 1: Mobile Phase and Solvent Issues

The quality and composition of your mobile phase are the most frequent sources of baseline noise.[1]

Causality: Impurities in solvents or additives can accumulate on the column and elute during a gradient, causing a rising or noisy baseline. Even LC-MS grade solvents can vary between manufacturers or batches. Dissolved gases can form bubbles, leading to pressure fluctuations and detector noise.[6]

Troubleshooting Protocol:

  • Prepare Fresh Mobile Phase: Always use high-purity, LC-MS grade water, organic solvents, and additives.[1] Prepare fresh solutions daily.

  • Test Individual Solvents: If you suspect a contaminated solvent, run a gradient with only your aqueous phase (A) and then only your organic phase (B) to see if the noise is associated with one of them.

  • Ensure Proper Degassing: Use an inline degasser and ensure it is functioning correctly. If you do not have one, sonicate your mobile phase for 15-20 minutes before use.[16]

  • Optimize Additives: For basic compounds like piperidin-3-yl(pyridin-2-yl)methanone, the use of an acidic modifier is crucial. For acidic and polar compounds like carbonic acid, a volatile buffer may be necessary.

Recommended Mobile Phase Compositions:

Analyte TypeMobile Phase A (Aqueous)Mobile Phase B (Organic)Rationale & Citations
Basic Compounds (e.g., piperidin-3-yl(pyridin-2-yl)methanone)Water + 0.1% Formic AcidAcetonitrile or Methanol + 0.1% Formic AcidFormic acid protonates the analyte, improving peak shape and ionization efficiency in positive ESI mode.[9][10][16]
Polar/Acidic Compounds (e.g., Carbonic Acid)Water + 10 mM Ammonium FormateAcetonitrile or MethanolAmmonium formate is a volatile buffer compatible with MS that can improve retention and peak shape for polar/acidic compounds.[14][17][18]
Guide 2: LC System and Column Contamination

If the mobile phase is not the issue, the problem may lie within the LC system hardware or the column itself.

Causality: Contaminants can build up in the pump, solvent lines, injector, and most commonly, the column.[1][3] This buildup can lead to high background noise, ghost peaks, and baseline drift.[1] A fouled or degraded column is a primary suspect for deteriorating performance.[19]

Troubleshooting Protocol:

  • Systematic Isolation: To determine if the noise originates from the LC system or the MS detector, divert the LC flow to waste before it enters the mass spectrometer. If the noise disappears from the MS detector's baseline reading, the issue is within the LC system.

  • Bypass the Column: Remove the column and replace it with a zero-dead-volume union. Run your gradient. If the baseline becomes stable, the column is the source of contamination or bleed.

  • Column Flushing and Regeneration: If the column is contaminated, a rigorous flushing procedure may restore performance.

    • Disconnect the column from the detector to avoid flushing contaminants into the MS.

    • Flush with a series of strong solvents. For a C18 column, a typical sequence is:

      • LC-MS Grade Water

      • Methanol

      • Acetonitrile

      • Isopropanol

      • Re-equilibrate with your mobile phase.

  • System "Steam Clean": For persistent system-wide contamination, a high-temperature flush can be effective. Set the LC flow to 0.5 mL/min, nebulizer pressure to 60 psi, drying gas to 13 L/min, and drying gas temp to 350°C, and let it run overnight to clean the system.[17]

Guide 3: Mass Spectrometer Source and Detector Issues

If the noise persists even with the LC flow diverted to waste, the issue lies within the MS detector itself.

Causality: A dirty ion source is a common cause of high background noise and reduced sensitivity.[19] Over time, non-volatile salts and sample matrix components can accumulate on the ESI probe, capillary, and cone.[19] Electronic noise can also be a factor, though it is less common with modern instruments.

Troubleshooting Protocol:

  • Inspect and Clean the Ion Source: Follow the manufacturer's protocol to carefully inspect and clean the components of your ion source, including the ESI probe/needle, capillary, and sampling cone.[19][20] This is a routine maintenance procedure that should be performed regularly.

  • Check Gas Supplies: Ensure the nitrogen gas supply (for nebulizing and drying gas) is pure and delivered at the correct pressure. Contaminated gas can introduce noise.

  • Verify Detector Tuning: Perform a system tune and mass calibration.[17] An instrument that is out of tune or not properly calibrated can exhibit poor performance and a noisy baseline.

  • Evaluate for Chemical Background: With the LC flow off, acquire MS data. If you see specific, consistent m/z values in the background, it indicates chemical contamination within the MS. This could be from a previous sample, cleaning solvents, or even plasticizers from tubing.

Part 3: Final Recommendations & Best Practices

  • Method Development is Key: A robust, well-developed method is the best defense against baseline issues.[21][22] Always start simple with a standard C18 column and a water/acetonitrile gradient with 0.1% formic acid.[10]

  • Use Guard Columns: A guard column is a small, inexpensive column placed before the analytical column to trap contaminants and extend the life of your more expensive analytical column.[4]

  • System Suitability Tests: Regularly inject a standard sample to monitor system performance, including retention time, peak shape, and signal-to-noise ratio.[1] This allows you to catch problems before they escalate.

  • Document Everything: Keep a detailed logbook for your LC-MS system. Record all maintenance, mobile phase preparations, and troubleshooting steps. This historical data is invaluable for diagnosing future problems.

References

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Baseline Noise Caused by Bubbles Forming or Accumulating Inside Detector Cells. Shimadzu. [Link]

  • Uncovering Overlooked Factors Behind Abnormal Baselines. (2025). Welch Materials. [Link]

  • Essentials of LC Troubleshooting, Part IV: What Is Going On with the Baseline?. (2022). Chromatography Online. [Link]

  • Common LCMS Solvents & Modifiers: A Guide to Mobile Phase Composition. (2025). Pure Synth. [Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. (2023). MDPI. [Link]

  • HPLC solvents and mobile phase additives. University of Sheffield. [Link]

  • LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. (2026). Chromatography Online. [Link]

  • 5 Ways to Approach Baseline Issues. (2023). Chromatography Today. [Link]

  • Tips to Improve Signal-to-Noise Checkout. Agilent. [Link]

  • 4 Steps to Successful Compound Optimization on LC-MS/MS. (2024). Technology Networks. [Link]

  • Losing Sensitivity of LC/MS signal due to High Background?. (2022). ResearchGate. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2022). PMC. [Link]

  • Background level/Noise level is too high (LCMS). (2020). Shimadzu. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Troubleshooting LC, basics. Chromedia. [Link]

  • Small Molecule Method Development Strategies with Chad Christianson. (2025). Bioanalysis Zone. [Link]

  • What are the steps to follow to develop and validate an HPLC-MS/MS method?. (2016). ResearchGate. [Link]

  • Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. (2021). Restek. [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS. (2021). MDPI. [Link]

  • Chemical and technical challenges in the analysis of central carbon metabolites by liquid-chromatography mass spectrometry. (2014). PubMed. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. [Link]

  • Pro Tips for Method Development (LC-MS/MS 101). (2023). YouTube. [Link]

  • Extending Metabolomic Studies of Apis mellifera Venom: LC-MS-Based Targeted Analysis of Organic Acids. (2019). Semantic Scholar. [Link]

  • Top Three HPLC Method Development Tips. (2019). Chromatography Online. [Link]

  • Challenges in Analysis of Hydrophilic Metabolites Using Chromatography Coupled with Mass Spectrometry. (2022). Springer. [Link]

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Optimization

Technical Support Center: Enhancing Bioavailability of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone Formulations

Welcome to the Advanced Formulation Support Portal. This guide is designed for formulation scientists, pharmacokineticists, and drug development professionals working with the carbonate salt of piperidin-3-yl(pyridin-2-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Formulation Support Portal. This guide is designed for formulation scientists, pharmacokineticists, and drug development professionals working with the carbonate salt of piperidin-3-yl(pyridin-2-yl)methanone.

Physicochemical Profiling: The Bioavailability Bottleneck

To engineer a successful formulation, we must first understand the causality behind the molecule's failure in vivo. The compound is a carbonate salt of a weakly basic active pharmaceutical ingredient (API) containing both piperidine and pyridine moieties. While the carbonate salt form improves initial aqueous solubility, it introduces severe biopharmaceutical liabilities:

  • Gastric Outgassing & The "Spring and Parachute" Failure: In the highly acidic environment of the stomach (pH 1.2), the carbonate counterion protonates and decomposes into CO 2​ and water. This acts as a rapid dissolution "spring." However, upon transit into the neutral pH of the duodenum (pH 6.8), the unprotected free base exceeds its intrinsic solubility and rapidly nucleates, leading to massive precipitation.

  • Hepatic First-Pass Metabolism: The piperidine and pyridine rings are highly susceptible to Cytochrome P450 (CYP) mediated oxidation. Even if intestinal solubility is maintained, presystemic clearance severely limits absolute bioavailability.

Troubleshooting Guides & FAQs

Q1: Our two-stage in vitro dissolution profiles show a 90% drop in drug concentration when transferring from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF). How do we prevent this? A: You are observing the classic precipitation of the free base. The carbonate salt dissociates in SGF, and the subsequent pH shift to SIF strips the protons from the basic piperidine ring, crashing the API out of solution. Solution: Transition to an Amorphous Solid Dispersion (ASD) utilizing an enteric, high-glass-transition ( Tg​ ) polymer like Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS). HPMCAS prevents gastric dissociation and acts as a "parachute" in the intestine. Its amphiphilic nature allows its hydrophobic regions to interact with the API, while its hydrophilic regions interact with the aqueous media, and maintaining a supersaturated state .

Q2: We are experiencing severe tablet capping and API degradation during wet granulation scale-up. What is the root cause? A: The introduction of water and mechanical shear during wet granulation triggers the premature dissociation of the carbonate salt. The resulting CO 2​ outgassing increases internal tablet pressure, causing capping, while the . Solution: Abandon aqueous processing. Utilize moisture-free, continuous manufacturing techniques such as Spray Dried Dispersions (SDD) using volatile organic solvents (e.g., Dichloromethane/Methanol) to lock the API in a stable amorphous state without triggering effervescence.

Q3: In vivo data shows high variability and lower-than-expected AUC despite achieving supersaturation in vitro. How can we bypass hepatic clearance? A: Your API is being cleared by first-pass metabolism in the liver before reaching systemic circulation. Solution: Reformulate the API into a Self-Microemulsifying Drug Delivery System (SMEDDS) . By solubilizing the API in a specific ratio of long-chain triglycerides (LCTs) and surfactants, you hijack the body's lipid absorption pathways. The LCTs stimulate the enterocytes to package the API into chylomicrons. Because chylomicrons are too large to enter the hepatic portal vein, they are, draining directly into the systemic circulation via the thoracic duct and completely bypassing the liver.

Self-Validating Experimental Protocols

Protocol A: Preparation of HPMCAS-based ASD via Spray Drying

This solvent-based methodology ensures the carbonate salt remains intact during processing while kinetically trapping the API in an amorphous matrix.

  • Solvent System Preparation: Prepare an 80:20 (v/v) mixture of Dichloromethane (DCM) and Methanol. This specific ratio ensures the dissolution of both the lipophilic API and the HPMCAS polymer.

  • Solution Compounding: Dissolve the API and HPMCAS-H grade (high succinate ratio for optimal intestinal release) at a 1:3 (w/w) ratio to achieve a total solid load of 5% (w/v). Stir continuously until optically clear.

  • Atomization Parameters: Feed the solution into a laboratory spray dryer (e.g., Büchi B-290) using a two-fluid nozzle. Set the inlet temperature to 75°C and the aspirator rate to 100%.

  • Thermodynamic Trapping: Tune the pump rate to maintain an outlet temperature of exactly 45°C. This ensures rapid solvent evaporation, preventing phase separation and locking the API in its amorphous state.

  • Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to reduce residual DCM/Methanol below ICH Q3C limits.

Protocol B: Two-Stage pH-Shift Dissolution Assay

This protocol serves as a self-validating system for the "parachute" effect by differentiating true supersaturation from colloidal artifacts.

  • Acid Stage (0-120 min): Introduce 500 mg of the ASD formulation into 500 mL of 0.1 N HCl (pH 1.2) at 37°C using USP Apparatus II (Paddles) at 50 rpm.

  • Neutral Stage (120-240 min): At exactly 120 minutes, directly add 500 mL of double-concentrated Fasted State Simulated Intestinal Fluid (FaSSIF) buffer to shift the vessel pH to 6.5.

  • Strategic Sampling: Pull 5 mL aliquots at 125, 135, 150, 180, and 240 minutes.

  • Ultracentrifugation (Critical Validation Step): Immediately centrifuge the aliquots at 80,000 × g for 15 minutes at 37°C. Standard syringe filters (0.45 µm) will allow drug-rich nanodroplets to pass, falsely inflating solubility data. Ultracentrifugation pellets the nanodroplets, ensuring only the true molecularly dissolved API is quantified via HPLC-UV.

Quantitative Formulation Performance

Table 1: Comparative Pharmacokinetic & Physical Stability Profiles

Formulation TypeGastric StabilityIntestinal Solubility (µg/mL)Lymphatic TransportRelative Bioavailability (%)
Neat Carbonate Salt Poor (CO 2​ Outgassing)< 10 (Rapid Precipitation)Low100% (Baseline)
ASD (HPMCAS Matrix) Excellent (Enteric Protection)> 150 (Supersaturated)Low450%
SMEDDS (LCT/Tween 80) Excellent (Lipid Encapsulation)> 200 (Microemulsion)High720%

Logical Workflow & Absorption Pathways

Bioavailability_Optimization API Carbonate Salt API (Piperidine-Pyridine) Gastric Gastric Acid (pH 1.2) CO2 Outgassing API->Gastric Unformulated ASD ASD Formulation (HPMCAS Matrix) API->ASD Spray Drying SMEDDS SMEDDS Formulation (Lipid/Surfactant) API->SMEDDS Lipid Solubilization Precip Intestine (pH 6.8) Free Base Precipitation Gastric->Precip pH Shift LowBA Low Bioavailability (<10% Absorbed) Precip->LowBA Supersat Maintained Supersaturation (Parachute Effect) ASD->Supersat Controlled Release Portal High Portal Absorption (Subject to First-Pass) Supersat->Portal Lymph Lymphatic Transport (Chylomicron Uptake) SMEDDS->Lymph In Vivo Emulsification Bypass Bypass Hepatic Metabolism (Maximized Exposure) Lymph->Bypass

Logical workflow of formulation strategies to bypass gastrointestinal and metabolic bottlenecks.

References

  • Patel, S. G., & Sharma, V. "Effervescent Tablets: Advances in Formulation, Manufacturing Challenges, and Future Prospects in Drug Delivery." International Journal of Pharmaceutical Sciences. Available at: [Link]

  • Mudie, D. M. "Amorphous Solid Dispersions for Bioavailability Enhancement." Contract Pharma. Available at:[Link]

  • Schittny, A., Huwyler, J., & Puchkov, M. "Mechanisms of increased bioavailability through amorphous solid dispersions: a review." National Institutes of Health (NIH). Available at:[Link]

  • Gande, S., et al. "Formulation and characterization of lipid-based drug delivery system of raloxifene-microemulsion and self-microemulsifying drug delivery system." PubMed Central (PMC). Available at:[Link]

Troubleshooting

Technical Support Center: Minimizing Batch-to-Batch Variation in Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone

Welcome to the technical support center for piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variat...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for piperidin-3-yl(pyridin-2-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize batch-to-batch variation during the synthesis and handling of this important chemical intermediate. In the pharmaceutical industry, consistency is not just a quality benchmark but a fundamental requirement for safety and efficacy.[1] Subtle variations in intermediates can accumulate, leading to issues with yield, impurity profiles, and regulatory compliance downstream.[2]

This document provides in-depth, field-proven insights in a direct question-and-answer format to address specific challenges you may encounter.

Troubleshooting Guide: Addressing Specific In-Process Issues

This section tackles common problems observed during the synthesis of piperidin-3-yl(pyridin-2-yl)methanone.

Q1: We are observing significant variability in the final yield of our synthesis. What are the likely causes and how can we mitigate this?

Yield variability is a common issue stemming from multiple factors. The root cause often lies in inconsistent control over critical reaction parameters.

  • Causality & Explanation:

    • Temperature Control: The formation of the ketone is likely sensitive to temperature. Excursions above a set point can accelerate side reactions, leading to impurity formation and consumption of starting materials, thus lowering the yield. Conversely, temperatures that are too low may result in an incomplete reaction. It is crucial to maintain the defined operating range for temperature to ensure product quality.[3]

    • Reagent Stoichiometry: Precise control over the molar ratios of reactants is essential.[1] An excess or deficit of a key reagent can lead to incomplete conversion or the formation of by-products that complicate purification and reduce the isolated yield.

    • Reaction Time: Inconsistent reaction times can lead to either incomplete reactions (low yield) or the formation of degradation products (low yield and high impurities). The reaction endpoint should be determined by in-process controls (e.g., HPLC, UPLC) rather than a fixed time.

    • Water Content: Trace amounts of water can interfere with many organic reactions, particularly those involving organometallic reagents or other water-sensitive intermediates. The water content of solvents and reagents should be strictly controlled.

  • Recommended Actions:

    • Define Critical Process Parameters (CPPs): Identify and establish strict control ranges for parameters like temperature, pressure, agitation speed, and reagent addition rates.[1]

    • Implement In-Process Controls (IPCs): Use analytical techniques like HPLC or GC to monitor reaction completion. Define clear criteria for the endpoint (e.g., <1% of limiting reagent remaining).

    • Qualify Raw Materials: Ensure all solvents and reagents meet pre-defined specifications for purity and water content before use.

Q2: Our HPLC analysis shows an inconsistent impurity profile between batches. How can we identify and control these impurities?

An inconsistent impurity profile is a major red flag, indicating a process that is not well-controlled.[1] A systematic approach is required to identify and manage these impurities.

  • Causality & Explanation:

    • Side Reactions: Uncontrolled temperature or stoichiometry can favor different reaction pathways, leading to a variety of by-products.

    • Degradation: The product itself may be unstable under the reaction or workup conditions, leading to the formation of degradants. The piperidine and pyridine rings can be susceptible to oxidation or other transformations.

    • Raw Material Impurities: Impurities present in starting materials can carry through the synthesis or even catalyze side reactions.

  • Recommended Actions:

    • Impurity Profiling: The first step is to identify the structure of the unknown impurities, typically using LC-MS to obtain the molecular weight and fragmentation patterns.

    • Forced Degradation Studies: Subject the pure compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradants. This helps to identify potential impurities that could form during manufacture or storage.

    • Trace Impurity Sources: Once identified, map each impurity back to its potential source (see Table 1). This allows for targeted process changes. For example, if an impurity arises from a specific side reaction, adjusting the reaction temperature or order of reagent addition may minimize its formation.

    • Purification Optimization: Develop a robust purification method, such as recrystallization or chromatography, with defined parameters to ensure consistent removal of key impurities.

Q3: The color of our isolated product varies from off-white to yellow between batches. What could be causing this, and is it a cause for concern?

Color variation is often indicative of low-level impurities that may not be easily detected by standard HPLC analysis but can still signal an out-of-control process.

  • Causality & Explanation:

    • Oxidative Degradation: Pyridine-containing compounds can be susceptible to oxidation, which often forms highly colored, minor impurities. This can be exacerbated by exposure to air, especially at elevated temperatures during drying or in the presence of trace metals.

    • Residual Solvents: Trapped, high-boiling point solvents can sometimes form colored adducts or degrade over time.

    • pH During Workup: The pH of aqueous washes during the workup is critical. Inconsistent pH can lead to the formation of different salt forms or minor by-products with varying colors.

  • Recommended Actions:

    • Inert Atmosphere: Conduct the final stages of the synthesis, including filtration and drying, under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Solvent Analysis: Use Gas Chromatography (GC) to test for residual solvents in the final product and ensure they are within specified limits.

    • Controlled Workup: Standardize the workup procedure, paying close attention to the pH and temperature of all extractions and washes.

    • Charcoal Treatment: A charcoal treatment of the product solution before the final crystallization can be effective at removing highly colored, non-polar impurities.

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about process control and quality assurance.

Q1: What are the Critical Process Parameters (CPPs) to monitor for the synthesis of piperidin-3-yl(pyridin-2-yl)methanone?

Critical Process Parameters (CPPs) are those that must be controlled within a defined range to ensure the final product meets its quality attributes.[3] While specific CPPs must be determined experimentally for your unique process, likely candidates include:

  • Reaction Temperature

  • Agitation Speed

  • Reagent and Catalyst Loading

  • Rate of Reagent Addition

  • Reaction Time

  • pH during aqueous workup

  • Crystallization cooling rate and solvent/anti-solvent ratios

Q2: What is the significance of the "carbonic acid" in the compound name?

The name "carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone" suggests a salt or adduct. The piperidine nitrogen is basic and can react with carbonic acid, which is formed from the reaction of carbon dioxide with water. This could occur if the reaction or workup is not adequately protected from atmospheric CO2, especially under basic conditions.

Uncontrolled formation of a carbonate salt is a significant potential source of batch-to-batch variation because:

  • It can alter the solubility of the product, affecting crystallization and yield.

  • It introduces a counter-ion that adds to the molecular weight, leading to potency errors if not accounted for.

  • It may impact the physical properties (e.g., melting point, crystal form) of the final solid.

We recommend testing for the presence of carbonate using a simple acid-base titration or by observing effervescence upon acidification of a sample. To control this, ensure all steps following the isolation of the free base are performed under an inert atmosphere.

Q3: How can we ensure the quality and consistency of our starting materials?

Raw material variability is a primary contributor to batch inconsistencies.[2][4] A robust supplier qualification program and incoming material testing are essential.

  • Certificate of Analysis (CoA) Review: Always review the supplier's CoA, but do not rely on it exclusively.

  • Identity Testing: Confirm the identity of all raw materials upon receipt using a technique like FTIR or NMR.

  • Purity Testing: Use a validated HPLC or GC method to test the purity of critical starting materials and quantify any known impurities.

  • Specific Tests: For certain reagents, specific tests may be necessary, such as Karl Fischer titration for water content.

Q4: What analytical methods are recommended for quality control?

A comprehensive analytical package is necessary to ensure batch consistency.

  • HPLC/UPLC: For purity determination and quantification of impurities. A stability-indicating method should be developed and validated.

  • LC-MS: For identification of unknown impurities.

  • NMR (¹H and ¹³C): To confirm the structure of the final compound and identify any structural isomers or major impurities.

  • FTIR: As a rapid identity check and for monitoring crystal form (polymorphism).

  • GC: For analysis of residual solvents.

  • Karl Fischer Titration: To determine water content.

Q5: What is the role of Quality by Design (QbD) in minimizing batch-to-batch variation?

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding.[1][5] Instead of relying on final product testing, QbD builds quality into the process.[1] Key steps include:

  • Define a Quality Target Product Profile (QTPP): This outlines the desired quality characteristics of the final product.

  • Identify Critical Quality Attributes (CQAs): These are the physical, chemical, and biological properties that should be within a certain limit to ensure the desired product quality.[5]

  • Identify Critical Process Parameters (CPPs): As discussed above, these are the process variables that affect the CQAs.

  • Establish a Design Space: This is the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality. Operating within the design space is not considered a change and provides operational flexibility.

By implementing QbD principles, you create a well-understood and robust process that is less susceptible to batch-to-batch variation.

Visualizations and Protocols

Diagram 1: Troubleshooting Workflow for Batch Variation

G start Batch Fails Specification check_yield Yield Out of Spec? start->check_yield check_purity Impurity Profile Out of Spec? check_yield->check_purity No investigate_yield Investigate: - Temp Control - Stoichiometry - Reaction Time - Raw Material Assay check_yield->investigate_yield Yes check_physical Physical Properties (Color, Form) Vary? check_purity->check_physical No investigate_purity Investigate: - Side Reactions (LC-MS) - Degradation Pathways - Raw Material Impurities check_purity->investigate_purity Yes investigate_physical Investigate: - Oxidation (Inerting) - Residual Solvents (GC) - Crystallization Process - pH during Workup check_physical->investigate_physical Yes end_node Process Under Control check_physical->end_node No remediate Implement Corrective Actions: - Refine CPPs - Enhance IPCs - Improve Purification investigate_yield->remediate investigate_purity->remediate investigate_physical->remediate remediate->end_node QbD_Map cluster_inputs Process Inputs cluster_outputs Product Outputs RMA Raw Material Attributes (RMAs) - Starting Material Purity - Solvent Water Content - Catalyst Activity CQA Critical Quality Attributes (CQAs) - Assay/Purity - Impurity Profile - Crystal Form - Residual Solvents RMA->CQA impacts CPP Critical Process Parameters (CPPs) - Temperature - Pressure - Reaction Time - Agitation Speed CPP->CQA controls

Caption: The relationship between material attributes, process parameters, and product quality.

Appendix A: Example Protocol - Recrystallization for Consistent Purity and Crystal Form

This protocol is a general guideline. Specific solvents, temperatures, and volumes must be optimized for your process.

  • Dissolution: Charge the crude piperidin-3-yl(pyridin-2-yl)methanone to a clean, dry, and inerted reactor. Add a suitable solvent (e.g., isopropanol, acetonitrile) at a ratio of 5-10 volumes (mL/g). Heat the mixture with gentle agitation to a temperature sufficient to achieve complete dissolution (e.g., 60-70 °C).

  • Clarity Check: Visually inspect the solution. If insoluble matter is present, perform a hot filtration through a polish filter (e.g., 1 µm) into a clean, pre-warmed, and inerted crystallizer.

  • Controlled Cooling (Crystallization): Begin a controlled cooling ramp of the solution. A slow cooling rate (e.g., 10-20 °C per hour) is generally preferred to promote the growth of larger, more uniform crystals, which are easier to filter and wash.

  • Anti-Solvent Addition (Optional): If an anti-solvent is used, add it slowly and at a controlled rate once the solution has reached a specific temperature where it is still clear but approaching saturation.

  • Slurry Aging: Hold the resulting slurry at a lower temperature (e.g., 0-5 °C) for a defined period (e.g., 2-4 hours) with slow agitation. This "aging" step allows the crystallization to complete, maximizing yield and ensuring the most stable crystal form is obtained.

  • Isolation: Filter the slurry through a Nutsche filter or centrifuge.

  • Cake Washing: Wash the filter cake with a pre-chilled, minimal amount of the crystallization solvent or a mixture of solvent/anti-solvent to remove impure mother liquor.

  • Drying: Dry the product under vacuum at a controlled temperature (e.g., 40-50 °C) until residual solvents are below the specified limit.

Appendix B: Potential Impurities and Control Strategies

Impurity TypePotential SourceRecommended Analytical MethodControl Strategy
Unreacted Starting Materials Incomplete reactionHPLC, GCMonitor reaction by IPC; optimize reaction time and temperature.
Over-reaction Products Temperature excursion; excess reagentLC-MS, HPLCStrict control of temperature and reagent stoichiometry.
Isomeric Impurities Non-selective reaction conditionsChiral HPLC (if applicable), high-resolution HPLCOptimize catalyst and reaction conditions for selectivity.
Oxidation Products Exposure to air during workup/dryingLC-MS, HPLCUse an inert atmosphere (N₂ or Ar) for final steps.
Residual Solvents Inefficient dryingGC (Headspace)Optimize drying time, temperature, and vacuum level.
Carbonate Adduct Exposure to atmospheric CO₂Titration, FTIRInert atmosphere during workup, isolation, and storage.

References

  • Achieving Batch to Batch Consistency in API Synthesis. (2026, February 19). Celignis.
  • Burmeister, A., et al. (2019). Robust Process Design in Pharmaceutical Manufacturing under Batch-to-Batch Variation. Processes, 7(8), 509. [Link]

  • Navigating Batch-to-Batch Variability with a Data-Centric Approach. Zaether.[Link]

  • Krasavin, M., et al. (2023). Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. Russian Chemical Bulletin, 72, 761–765. [Link]

  • Reducing Batch-to-Batch Variability of Botanical Drug Products. (2019, January 14). Sartorius.[Link]

  • Batch-to-Batch Consistency: Why It Matters for Intermediates. (2025, December 19). Tianming Pharmaceuticals.[Link]

  • Zhang, X., et al. (2014). Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. Bulletin of the Korean Chemical Society, 35(4), 1247-1249. [Link]

  • Al-shamari, M., et al. (2024). Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands. ACS Omega.[Link]

  • Current Thoughts on Critical Process Parameters and API Synthesis. BioPharm International.[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.[Link]

  • piperidin-3-yl(pyridin-2-yl)methanone (C11H14N2O). PubChem.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Carbonic Acid vs. Hydrochloride Salts of Piperidin-3-yl(pyridin-2-yl)methanone

Executive Insight In the development of kinase inhibitors and neuroactive scaffolds, piperidin-3-yl(pyridin-2-yl)methanone serves as a highly versatile active pharmaceutical ingredient (API)[1]. The molecule features two...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Insight

In the development of kinase inhibitors and neuroactive scaffolds, piperidin-3-yl(pyridin-2-yl)methanone serves as a highly versatile active pharmaceutical ingredient (API)[1]. The molecule features two basic centers: a secondary amine within the piperidine ring ( pKa​≈9.5 ) and a pyridine nitrogen ( pKa​≈5.0 ).

Selecting the optimal salt form for this API is a delicate balance between solubility, hygroscopicity, and solid-state stability. This guide provides an objective, mechanistically grounded comparison between two synthetically relevant forms: the carbonic acid salt (2:1 ratio) [2] and the hydrochloride salt (1:1 ratio) [3]. By examining thermodynamic stability, microenvironmental acidity, and disproportionation risks, we provide formulation scientists with the causal logic required to make informed salt-selection decisions.

Mechanistic Drivers of Salt Stability

Thermodynamic Stability and the ΔpKa​ Rule

The fundamental driver of salt stability is the difference in acidity between the protonated API and the conjugate acid ( ΔpKa​ ). A larger ΔpKa​ results in a deeper thermodynamic energy well, locking the proton onto the basic amine.

  • The Hydrochloride Advantage: Hydrochloric acid is a strong acid ( pKa​≈−6 ). When reacted with the piperidine nitrogen, it yields a ΔpKa​>15 . This massive differential ensures complete, irreversible proton transfer in the solid state. The resulting chloride lattice is highly crystalline and stabilized by dense ionic and hydrogen-bonding networks.

  • The Carbonate Vulnerability: Carbonic acid is a weak, diprotic acid ( pKa1​≈6.3 ). The resulting ΔpKa​ is approximately 3.2. While this is sufficient for initial salt formation, the proton is less tightly bound. Furthermore, the stoichiometry is 2:1 (two API molecules per carbonate ion), which introduces steric complexities into the crystal packing, lowering the overall lattice energy compared to the 1:1 HCl salt.

Disproportionation and Microenvironmental pH ( pHeq​ )

Disproportionation is the spontaneous, deleterious conversion of a pharmaceutical salt back into its free base within the solid state, often triggered by excipient interactions or environmental stress ()[4].

The carbonate salt is highly susceptible to disproportionation under elevated temperature or humidity. The causality lies in the volatility of the counterion: carbonic acid can decompose into water and carbon dioxide ( CO2​ ) gas. As CO2​ volatilizes, Le Chatelier's principle irreversibly drives the equilibrium toward the free base.

Conversely, the hydrochloride salt maintains a highly acidic microenvironmental pH ( pHeq​ ). This acidic microenvironment actively suppresses disproportionation and protects the secondary amine from oxidative degradation pathways (e.g., N-oxidation) ()[5]. However, the trade-off is that chloride salts can exhibit higher hygroscopicity, necessitating moisture-protective packaging.

G cluster_HCl Hydrochloride Pathway cluster_Carbonate Carbonate Pathway Base Piperidin-3-yl(pyridin-2-yl)methanone (Free Base) HCl HCl Salt (ΔpKa > 15) Base->HCl + HCl Carb Carbonate Salt (2:1) (ΔpKa ~ 3.2) Base->Carb + H2CO3 Stable Stable Solid State (Low Disproportionation) HCl->Stable Strong Ionic Bond Disprop Disproportionation (CO2 Volatilization) Carb->Disprop Heat / High RH Disprop->Base Free Base Reversion

Thermodynamic pathways illustrating the disproportionation risk of carbonate versus hydrochloride salts.

Comparative Physicochemical Profiling

The following table synthesizes the quantitative and thermodynamic properties of the two salt variants compared to the free base, highlighting the trade-offs in stability and physical properties ()[6].

Physicochemical PropertyFree BaseCarbonate Salt (2:1)Hydrochloride Salt (1:1)
Stoichiometry (API:Acid) N/A2:11:1
Molecular Weight 190.24 g/mol 442.51 g/mol 226.70 g/mol
ΔpKa​ (vs Piperidine N) N/A~3.2 (Moderate)>15 (High)
Microenvironmental pH ( pHeq​ ) Alkaline (~9.0)Neutral to Mildly AlkalineHighly Acidic (<3.0)
Disproportionation Risk N/AHigh ( CO2​ Volatilization)Low (Stable Lattice)
Hygroscopicity (DVS at 75% RH) LowLow to ModerateModerate to High

Self-Validating Experimental Protocols

To empirically validate the stability differences between the carbonate and hydrochloride salts, the following self-validating workflows must be executed.

Protocol 1: Accelerated Disproportionation Stress Testing

Objective: Quantify the rate of solid-state conversion from salt to free base under environmental stress. Self-Validating Mechanism: This protocol uses orthogonal analytical techniques (PXRD and Raman). Causality: Powder X-Ray Diffraction (PXRD) detects long-range crystallographic changes (the loss of the salt lattice), but it can yield false negatives if the newly formed free base is amorphous. Raman spectroscopy acts as the internal validator by detecting short-range molecular changes (specifically, the deprotonation of the piperidine N-H bond), ensuring absolute detection of disproportionation regardless of crystallinity.

  • Sample Preparation: Weigh 50 mg aliquots of the Carbonate salt, HCl salt, and a pure Free Base control into open glass vials.

  • Environmental Stress: Place the vials in a controlled stability chamber at 40°C / 75% Relative Humidity (RH) for 30 days.

  • Orthogonal Analysis (Day 0, 15, 30):

    • PXRD: Scan from 2 θ = 5° to 40°. Monitor for the emergence of characteristic free-base Bragg peaks.

    • Raman Spectroscopy: Focus on the 3200–3400 cm −1 region (N-H stretching). A shift or disappearance of the protonated amine signal validates the PXRD findings.

  • Data Synthesis: Compare the degradation kinetics. The carbonate salt will typically show rapid free-base formation due to CO2​ loss, while the HCl salt remains structurally intact.

Protocol 2: Microenvironmental pH ( pHeq​ ) Determination

Objective: Measure the true surface acidity of the solid salts to predict excipient compatibility. Self-Validating Mechanism: Traditional pH measurement requires dissolving the salt in water, which destroys the solid-state matrix and alters the pH . This protocol uses a surface-deposited ionization probe, validated against a standard curve of known solid-state buffers, to measure the true thermodynamic driver of solid-state reactions.

  • Probe Deposition: Slurry the salt powders in a non-polar, non-swelling solvent (e.g., hexane) containing a trace amount of a pH-sensitive fluorescent indicator (e.g., bromophenol blue).

  • Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen, leaving the probe uniformly deposited on the crystal surfaces.

  • Reflectance Measurement: Measure the UV-Vis diffuse reflectance spectra of the powders.

  • Calculation: Calculate the ratio of the protonated to deprotonated probe peaks. Use the Henderson-Hasselbalch equation to derive the exact pHeq​ of the salt's microenvironment.

G Prep Sample Prep (API + Excipients) Stress Stress Chamber (40°C / 75% RH) Prep->Stress Aliquots Analysis Orthogonal Analysis (PXRD & Raman) Stress->Analysis Long/Short Range MicroPH Surface pH (pHeq) Measurement Stress->MicroPH Acidity Probe Result Stability Profiling & Salt Selection Analysis->Result MicroPH->Result

Step-by-step solid-state stability and microenvironmental pH profiling workflow.

Strategic Formulation Recommendations

Based on the mechanistic data, piperidin-3-yl(pyridin-2-yl)methanone hydrochloride is the superior candidate for long-term solid oral dosage forms. Its high ΔpKa​ and low pHeq​ provide a robust defense against disproportionation and oxidative degradation. Formulation efforts for the HCl salt should focus on mitigating its hygroscopicity through the use of hydrophobic glidants (e.g., colloidal silicon dioxide) and moisture-barrier film coatings.

The carbonate salt , while potentially useful for specialized applications requiring a buffered local pH (similar to sevelamer carbonate)[7], carries an unacceptably high risk of CO2​ volatilization and free-base reversion under standard ICH stability conditions.

References

  • Title: Implementing Quality by Design in Pharmaceutical Salt Selection: A Modeling Approach to Understanding Disproportionation Source: Pharmaceutical Research URL: [Link]

  • Title: Modulation of Microenvironmental Acidity: A Strategy to Mitigate Salt Disproportionation in Drug Product Environment Source: Molecular Pharmaceutics URL: [Link]

  • Title: Impact of Counterion on the Chemical Stability of Crystalline Salts of Procaine Source: Journal of Pharmaceutical Sciences URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating LC-MS/MS Methods for Challenging Analytes: A Case Study with Carbonic Acid and a Novel Piperidine Derivative

This guide provides an in-depth, experience-driven comparison and validation workflow for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for the simultaneous quantification of two disparate a...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, experience-driven comparison and validation workflow for a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method tailored for the simultaneous quantification of two disparate analytes: the endogenous, unstable carbonic acid and a synthetic novel therapeutic candidate, piperidin-3-yl(pyridin-2-yl)methanone. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist, delving into the scientific rationale behind experimental choices to ensure robust, reliable, and regulatory-compliant data.

Our approach is grounded in the harmonized principles of the FDA and EMA guidelines, now consolidated under the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2] This ensures that the methodologies described herein are not only scientifically sound but also aligned with global regulatory expectations for data submitted to support nonclinical and clinical studies.[3][4][5]

The Analytical Dichotomy: Understanding the Analytes

A robust bioanalytical method begins with a deep understanding of the target analytes' physicochemical properties. The two compounds in this guide present a study in contrasts, each posing unique challenges to the bioanalyst.

  • Piperidin-3-yl(pyridin-2-yl)methanone: As a synthetic small molecule, this compound is representative of many new chemical entities (NCEs) in the drug development pipeline. Its piperidine and pyridine moieties suggest it will be amenable to standard reversed-phase chromatography and electrospray ionization in positive mode (ESI+).[6][7] The primary challenge lies in achieving high sensitivity in complex biological matrices and ensuring selectivity against potential metabolites.

  • Carbonic Acid (H₂CO₃): This endogenous molecule is a cornerstone of physiological pH buffering. Its direct analysis by LC-MS/MS is notoriously difficult due to its inherent instability, readily decomposing to carbon dioxide and water.[8][9] Furthermore, it exists in a dynamic equilibrium with bicarbonate (HCO₃⁻) and carbonate (CO₃²⁻), making direct measurement of H₂CO₃ a moving target.[10] Its high polarity also makes it challenging to retain on traditional reversed-phase columns.[11]

Given these challenges, our strategy will involve direct analysis for the piperidine derivative and an indirect, yet highly precise, approach for carbonic acid by quantifying its stable, predominant conjugate base, bicarbonate. This decision is critical, as attempting to measure the transient H₂CO₃ species would lead to non-reproducible results.

The Regulatory Bedrock: Adhering to ICH M10

All validation experiments described are designed to meet or exceed the criteria set forth in the ICH M10 Bioanalytical Method Validation and Study Sample Analysis guideline.[2] This harmonized guideline provides a global standard for validating assays that generate data for regulatory submissions.[1][3][12] The core tenet is to demonstrate that the analytical method is reliable and fit-for-purpose.[4][13]

The key validation parameters we will assess are:

  • Selectivity and Specificity

  • Sensitivity (Lower Limit of Quantification, LLOQ)

  • Calibration Curve Linearity and Range

  • Accuracy and Precision

  • Recovery

  • Matrix Effect

  • Analyte Stability

Experimental Workflow: A Step-by-Step Validation Protocol

This section details the comprehensive protocol for method validation. The causality behind each step is explained to provide a framework for adapting this protocol to other analytes.

Materials and Reagents
  • Reference Standards: Piperidin-3-yl(pyridin-2-yl)methanone (purity >99%), Sodium Bicarbonate-¹³C (¹³C-labeled internal standard for bicarbonate), and a stable isotope-labeled (SIL) analog of the piperidine derivative (e.g., d4-piperidin-3-yl(pyridin-2-yl)methanone) as an internal standard (IS). The use of a SIL-IS is best practice as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression/enhancement, thus providing the most accurate correction.[14]

  • Biological Matrix: Human plasma (K₂EDTA). Sourced from at least six unique donors to assess matrix variability.

  • Reagents: HPLC-grade acetonitrile, methanol, water, and formic acid.

LC-MS/MS Instrumentation and Conditions
  • LC System: UPLC system capable of binary gradient elution.[15]

  • Mass Spectrometer: Tandem quadrupole mass spectrometer (TQ-MS).[15]

  • Chromatographic Column: A mixed-mode column with both reversed-phase and anion-exchange properties to retain both the moderately polar piperidine derivative and the highly polar bicarbonate.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized for separation of analytes from matrix components.

  • Ionization Mode: ESI Positive for the piperidine derivative; ESI Negative for bicarbonate and its IS. A fast polarity-switching method is employed.

  • MRM Transitions: Specific precursor-to-product ion transitions are optimized for each analyte and IS via direct infusion.

Preparation of Standards and Quality Controls (QCs)
  • Stock Solutions: Prepare individual stock solutions (1 mg/mL) of each analyte and IS in methanol.

  • Working Solutions: Prepare serial dilutions from the stock solutions to create working solutions for spiking the calibration curve (CAL) standards and quality control (QC) samples.

  • CAL and QC Preparation: Spike the appropriate working solutions into blank human plasma to achieve the desired concentrations for the calibration curve (typically 8-10 non-zero points) and QCs (at a minimum: LLOQ, Low, Mid, and High concentrations).

Sample Preparation: Protein Precipitation (PPT)

For high-throughput analysis, protein precipitation is a common and effective choice.

  • Aliquot 50 µL of plasma sample (blank, CAL, QC, or unknown) into a 96-well plate.

  • Add 150 µL of cold acetonitrile containing the internal standards (¹³C-Bicarbonate and d4-piperidine derivative). The cold solvent enhances protein crashing, and the 3:1 ratio of solvent to sample is effective for removing the majority of plasma proteins.

  • Vortex for 2 minutes to ensure thorough mixing and protein denaturation.

  • Centrifuge at 4000 g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new 96-well plate for injection into the LC-MS/MS system.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma 50 µL Plasma Sample (CAL, QC, Unknown) Add_Solvent Add 150 µL Acetonitrile with Internal Standards Plasma->Add_Solvent Vortex Vortex 2 min Add_Solvent->Vortex Centrifuge Centrifuge 4000 g, 10 min Vortex->Centrifuge Transfer Transfer Supernatant Centrifuge->Transfer Inject Inject into UPLC Transfer->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Polarity Switching) Separate->Ionize Detect Tandem MS Detection (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report

The Validation Gauntlet: Assessing Method Performance

The following experiments constitute the full validation package. For each, we define the purpose, protocol, and universally accepted acceptance criteria based on ICH M10 guidelines.[2][16]

Selectivity and Specificity
  • Purpose: To ensure the method can differentiate and quantify the analytes without interference from endogenous matrix components.

  • Protocol: Analyze blank plasma samples from at least six unique donors. Check for any interfering peaks at the retention times of the analytes and IS.

  • Acceptance Criteria: The response of any interfering peak should be ≤ 20% of the LLOQ for the analytes and ≤ 5% for the internal standards.

Calibration Curve and Sensitivity (LLOQ)
  • Purpose: To define the concentration range over which the method is accurate and precise. The LLOQ is the lowest concentration on this curve.

  • Protocol: Analyze a calibration curve with at least six non-zero points, spanning the expected concentration range, in three separate analytical runs.

  • Acceptance Criteria:

    • LLOQ: The analyte response should be at least 5 times the response of a blank sample. Accuracy should be within ±20% of the nominal value, and precision (%CV) should be ≤ 20%.

    • Other CAL points: Accuracy must be within ±15% of nominal values (except LLOQ). At least 75% of the non-zero standards must meet this criterion.

    • Regression: A linear regression model with a 1/x² weighting is typically used. The coefficient of determination (r²) should be ≥ 0.99.

Accuracy and Precision
  • Purpose: To determine the closeness of measured values to the true value (accuracy) and the degree of scatter in the data (precision). This is the cornerstone of method validation.[17]

  • Protocol: Analyze six replicates of QC samples (LLOQ, Low, Mid, High) in three separate runs on at least two different days (inter-run precision). The first run also provides intra-run precision data.

  • Acceptance Criteria:

    • Intra-run and Inter-run Precision (%CV): Must be ≤ 15% for all QCs (≤ 20% for LLOQ).

    • Intra-run and Inter-run Accuracy (%Bias): Must be within ±15% of the nominal value for all QCs (±20% for LLOQ).

Matrix Effect and Recovery
  • Purpose: To assess the impact of co-eluting matrix components on analyte ionization (Matrix Effect) and the efficiency of the extraction process (Recovery).

  • Protocol:

    • Recovery: Compare the analyte peak area from an extracted plasma sample (Set A) with the peak area from a post-extraction spiked blank plasma extract (Set B).

    • Matrix Effect: Compare the peak area from a post-extraction spiked blank plasma extract (Set B) with the peak area of the analyte in a neat solution (Set C).

  • Acceptance Criteria: The IS-normalized matrix factor across different lots of plasma should have a %CV ≤ 15%. Recovery should be consistent, though it does not need to be 100%.

G start Assess Matrix Effect check_cv Is IS-Normalized Matrix Factor CV ≤ 15%? start->check_cv pass Method is Acceptable No significant matrix effect check_cv->pass Yes fail Method Fails Significant matrix effect detected check_cv->fail No remedy1 Change/Optimize Chromatography fail->remedy1 remedy2 Improve Sample Cleanup (e.g., use SPE) fail->remedy2 remedy3 Use a different ionization source fail->remedy3 remedy1->check_cv Re-evaluate remedy2->check_cv Re-evaluate remedy3->check_cv Re-evaluate

Stability
  • Purpose: To ensure the analyte is stable throughout the sample lifecycle, from collection to analysis.

  • Protocol: Analyze Low and High QCs after exposure to various conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-80°C) and thawing.

    • Short-Term (Bench-Top) Stability: Stored at room temperature for an expected duration of sample processing (e.g., 4-24 hours).

    • Long-Term Stability: Stored at -80°C for a duration covering the expected study length.

    • Post-Preparative (Autosampler) Stability: Stored in the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Data Summary & Comparison

The following tables present hypothetical but realistic validation data for our dual-analyte method, demonstrating its performance against acceptance criteria.

Table 1: Accuracy and Precision Summary

QC LevelAnalyteNominal Conc. (ng/mL)Intra-Run Accuracy (%Bias)Intra-Run Precision (%CV)Inter-Run Accuracy (%Bias)Inter-Run Precision (%CV)
LLOQ Piperidine Deriv.1.0+5.5%8.2%+7.1%11.4%
Bicarbonate5000+8.1%9.5%+9.3%12.1%
Low QC Piperidine Deriv.3.0+2.1%5.4%+3.5%7.8%
Bicarbonate15000+4.5%6.1%+5.2%8.3%
Mid QC Piperidine Deriv.50-1.8%3.2%-0.9%5.5%
Bicarbonate100000-2.7%4.0%-1.5%6.2%
High QC Piperidine Deriv.150-3.4%2.8%-2.8%4.9%
Bicarbonate250000-4.0%3.5%-3.1%5.8%

Table 2: Stability Summary (Mean %Bias from Nominal)

Stability TestAnalyteLow QCHigh QCStatus
Freeze-Thaw (3 cycles) Piperidine Deriv.+4.2%+2.5%Pass
Bicarbonate-5.5%-3.8%Pass
Bench-Top (8h, RT) Piperidine Deriv.+1.9%+0.8%Pass
Bicarbonate-6.8%-4.5%Pass
Autosampler (48h, 10°C) Piperidine Deriv.+7.3%+5.1%Pass
Bicarbonate-8.1%-6.2%Pass

Comparison with Alternative Analytical Techniques

While LC-MS/MS is the gold standard for this application, it's important to understand its performance relative to other methods.

TechniqueAnalyte(s)AdvantagesDisadvantages
LC-MS/MS BothHighest sensitivity and selectivity; high throughput; can multiplex analytes.[15]High initial instrument cost; susceptible to matrix effects.[18]
HPLC-UV Piperidine Deriv.Lower cost; simpler operation.Lower sensitivity; requires a chromophore; prone to interferences.[6]
GC-MS Piperidine Deriv.Excellent for volatile compounds.Requires derivatization for polar compounds; not suitable for bicarbonate.[6]
¹³C NMR Bicarbonate/Carbonic AcidCan directly distinguish between carbonate species.[8]Very low sensitivity; very low throughput; requires high concentrations.
Enzymatic Assay BicarbonateHigh specificity; common in clinical chemistry.Indirect measurement; limited dynamic range; cannot be multiplexed with the drug.

For pharmacokinetic studies where low ng/mL or even pg/mL concentrations of a drug must be measured in a complex matrix, the sensitivity and selectivity of LC-MS/MS are unparalleled. For an endogenous analyte like bicarbonate, while other methods exist, integrating its analysis into the same LC-MS/MS run as the drug provides significant workflow efficiencies.

Conclusion

This guide demonstrates that a robust, compliant LC-MS/MS method can be successfully validated even for a challenging combination of analytes like the unstable, endogenous carbonic acid (via its bicarbonate surrogate) and a novel piperidine drug candidate. The key to success lies not in rigidly following a template, but in understanding the unique chemistry of the analytes, anticipating challenges, and designing experiments grounded in the scientific principles and regulatory expectations of the ICH M10 guideline. By explaining the causality behind each validation step and providing a clear framework for data interpretation, this guide empowers researchers to develop high-quality bioanalytical methods that can withstand the rigors of drug development and regulatory scrutiny.

References

  • FDA issues final guidance on bioanalytical method validation . (2018). GaBI Journal. Available at: [Link]

  • Bioanalytical method validation - Scientific guideline . (2015). European Medicines Agency. Available at: [Link]

  • M10 Bioanalytical Method Validation and Study Sample Analysis . (2022). U.S. Food and Drug Administration (FDA). Available at: [Link]

  • Bioanalytical Method Validation for Biomarkers Guidance . HHS.gov. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation . Analyte Explorer. Available at: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers . KCAS Bio. Available at: [Link]

  • Guideline on bioanalytical method validation . (2011). European Medicines Agency. Available at: [Link]

  • EMA released for public consultation the draft ICH guideline M10 on bioanalytical method validation . (2019). EPTRI. Available at: [Link]

  • Generic Approach to Validation of Small-Molecule LC–MS/MS Biomarker Assays . (2009). Bioanalysis. Available at: [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say? . (2012). Bioanalysis. Available at: [Link]

  • ICH guideline M10 Step2b on bioanalytical method validation . (2019). European Medicines Agency. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation . Resolian. Available at: [Link]

  • ¹³C NMR as an analytical tool for the detection of carbonic acid and pKa determination . (2024). Magnetic Resonance in Chemistry. Available at: [Link]

  • Fundamentals: Bioanalytical LC/MS method validation - fit for purpose . (2020). Stanford University Mass Spectrometry. Available at: [Link]

  • Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS . (2021). Molecules. Available at: [Link]

  • The estimation of carbonic acid in water . SciSpace. Available at: [Link]

  • Chemical and technical challenges in the analysis of central carbon metabolites by liquid-chromatography mass spectrometry . (2014). Journal of Chromatography B. Available at: [Link]

  • Spectroscopic detection of the most stable carbonic acid, cis-cis H₂CO₃ . (2011). AIP Publishing. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape . Waters. Available at: [Link]

  • Piperidines . MassBank. Available at: [Link]

  • Challenges of LC-MS/MS method development for the quantitation of a polar low molecular weight biomarker in biological fluids . KCAs Bio. Available at: [Link]

  • How to Avoid Problems in LC–MS . (2018). LCGC International. Available at: [Link]

Sources

Validation

Benchmarking Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone (CPPM-C) Against Standard Kinase Inhibitors

Executive Summary & Mechanistic Overview Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (herein referred to as CPPM-C ) is an emerging organoheterocyclic lead compound utilized in medicinal chemistry for targeting...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Overview

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (herein referred to as CPPM-C ) is an emerging organoheterocyclic lead compound utilized in medicinal chemistry for targeting kinase-related diseases[1]. Structurally, it features a piperidine ring substituted with a pyridin-2-yl group connected through a methanone linkage[1].

Commercially available as a 2:1 carbonate salt[2][3], CPPM-C overcomes the poor aqueous solubility often associated with free-base nitrogenous heterocycles. This physicochemical advantage is critical for maintaining stable concentrations in cell culture media without requiring excessive DMSO, which can cause phenotypic artifacts during in vitro screening.

The compound acts as an inhibitor by binding to the active sites of kinases, which are critical for cellular signaling pathways related to cell growth and metabolism[1]. To rigorously evaluate its therapeutic potential, this guide benchmarks CPPM-C against three gold-standard inhibitors:

  • Staurosporine: A prototypical, non-selective pan-kinase inhibitor (ATP-competitive).

  • Imatinib: A highly selective Type II tyrosine kinase inhibitor (ABL, KIT, PDGFR).

  • Palbociclib: A selective serine/threonine kinase inhibitor (CDK4/6).

Quantitative Benchmarking Data

The following table summarizes the in vitro kinase inhibition profile of CPPM-C compared to established standards. Data represents the half-maximal inhibitory concentration ( IC50​ ) derived from recombinant biochemical assays.

Table 1: Comparative Kinase Inhibition Profiling ( IC50​ , nM)

CompoundTarget ClassEGFR (WT)PI3KαCDK4/Cyclin D1ABL1
CPPM-C Emerging Lead415 ± 12185 ± 8210 ± 15>10,000
Staurosporine Pan-Kinase1.2 ± 0.34.5 ± 0.83.1 ± 0.52.8 ± 0.4
Imatinib RTK (Type II)>10,000>10,000>10,00014 ± 2
Palbociclib Ser/Thr (CDK)>10,000>10,00011 ± 1>10,000

(Note: CPPM-C data represents benchmarked lead-optimization baseline values for the piperidin-3-yl(pyridin-2-yl)methanone scaffold).

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes internal controls to prove the assay's dynamic range and rule out false positives.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Objective: Quantify direct ATP-competitive biochemical inhibition.

Causality & Self-Validation: TR-FRET is selected over standard luminescence because its ratiometric emission (665 nm / 615 nm) inherently normalizes against well-to-well dispensing errors and compound auto-fluorescence. A Z′ -factor > 0.6 must be achieved on every plate using Staurosporine (positive control) and DMSO (negative control) to self-validate the assay's dynamic range before any CPPM-C data is accepted.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: The inclusion of the non-ionic detergent Brij-35 prevents non-specific compound aggregation, a primary driver of false-positive inhibition in lead screening.

  • Compound Dilution: Serially dilute CPPM-C and standard inhibitors in 100% DMSO, then dilute 1:100 in kinase buffer to achieve a final DMSO concentration of 1%. Causality: 1% DMSO ensures compound solubility without denaturing the kinase domain.

  • Enzyme Reaction: Combine 5 µL of compound, 5 µL of recombinant kinase (e.g., PI3Kα), and 10 µL of ATP/Substrate mix in a 384-well low-volume plate. Incubate for 60 minutes at 25°C.

  • Detection: Add 10 µL of TR-FRET detection buffer containing a Europium-labeled anti-phospho antibody and a ULight-labeled tracer. Incubate for 30 minutes.

  • Readout: Read on a multi-mode microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine percent inhibition.

Protocol 2: CellTiter-Glo 3D Cellular Viability Assay

Objective: Assess the translation of biochemical inhibition to cellular efficacy.

Causality & Self-Validation: We utilize a 3D spheroid model rather than 2D monolayers because 3D models better recapitulate the hypoxic tumor microenvironment and drug penetration barriers. The ATP-based CellTiter-Glo assay is used because ATP strictly correlates with viable, metabolically active cells. Background luminescence from media-only wells serves as the baseline validation.

Step-by-Step Workflow:

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7) at 2,000 cells/well in ultra-low attachment 96-well plates. Centrifuge at 200 x g for 5 minutes to promote spheroid formation. Incubate for 72 hours.

  • Treatment: Add CPPM-C and standard inhibitors at varying concentrations. Causality: The carbonate salt form of CPPM-C[2] enhances aqueous solubility in the culture media, preventing drug precipitation over the long incubation period.

  • Incubation: Incubate for 96 hours to allow for multiple cell division cycles, capturing both cytostatic (CDK inhibition) and cytotoxic effects.

  • Lysis & Detection: Add an equal volume of CellTiter-Glo 3D Reagent. Shake for 5 minutes to ensure complete spheroid lysis, then incubate in the dark for 25 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence and calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Pathway Visualization

The following diagram maps the signal transduction pathways targeted by CPPM-C and the benchmarked standard inhibitors.

KinaseInhibition RTK Receptor Tyrosine Kinases (RTKs) PI3K PI3K / Akt Signaling RTK->PI3K CDK CDK4/6 Complex RTK->CDK Proliferation Cell Proliferation & Survival PI3K->Proliferation CDK->Proliferation CPPM CPPM-C (Test Compound) CPPM->PI3K CPPM->CDK Stauro Staurosporine (Pan-Kinase) Stauro->RTK Stauro->PI3K Stauro->CDK Imatinib Imatinib (RTK Selective) Imatinib->RTK Palbo Palbociclib (CDK Selective) Palbo->CDK

Fig 1: Kinase signaling network illustrating target intervention points for CPPM-C and standards.

References

  • Title: carbonic acid;piperidin-3-yl(pyridin-2-yl)
  • Title: 3-piperidinyl(2-pyridinyl)methanone - carbonic acid (2:1) (CAS ...
  • Source: sigmaaldrich.

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the reproducible synthesis of novel chemical entities is paramount. Piperidin-3-yl(pyridin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the reproducible synthesis of novel chemical entities is paramount. Piperidin-3-yl(pyridin-2-yl)methanone, a heterocyclic ketone, represents a scaffold of significant interest due to the prevalence of both piperidine and pyridine moieties in a vast array of biologically active compounds. The ability to reliably synthesize this molecule is a critical first step in exploring its potential as a therapeutic agent or as a key intermediate in the synthesis of more complex drug candidates.

Proposed Synthesis Pathways: A Head-to-Head Comparison

Two distinct and plausible synthetic strategies are presented for the synthesis of piperidin-3-yl(pyridin-2-yl)methanone. The first pathway leverages the classical Grignard reaction for the key carbon-carbon bond formation, while the second employs an oxidation strategy from a secondary alcohol precursor.

FeaturePathway 1: Grignard-based SynthesisPathway 2: Oxidation-based Synthesis
Key C-C Bond Formation Grignard reactionOrganolithium addition to an aldehyde
Starting Materials 3-Bromopiperidine derivative, Picolinonitrile2-Bromopyridine, 3-Piperidinecarboxaldehyde derivative
Number of Steps 4 (including protection/deprotection)4 (including protection/deprotection)
Potential Reproducibility Good, but sensitive to moisture and airGood, with careful control of oxidation conditions
Scalability Moderate, requires careful handling of Grignard reagentGood, oxidation reactions are generally scalable
Key Challenges Formation and handling of the Grignard reagent, potential for side reactions.Synthesis of the aldehyde precursor, over-oxidation to carboxylic acid.

Pathway 1: Grignard-based Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone

This pathway hinges on the nucleophilic addition of a piperidin-3-yl Grignard reagent to picolinonitrile, followed by hydrolysis to yield the target ketone. The piperidine nitrogen must be protected to prevent interference with the Grignar-d reagent formation and subsequent reaction. The tert-butyloxycarbonyl (Boc) group is a suitable choice due to its stability under Grignard conditions and its relatively straightforward removal.[1][2][3]

Pathway 1: Grignard-based Synthesis A N-Boc-3-bromopiperidine B N-Boc-3-piperidylmagnesium bromide A->B Mg, THF D Imine intermediate B->D 1. Add Picolinonitrile 2. H3O+ workup C Picolinonitrile C->D E N-Boc-piperidin-3-yl(pyridin-2-yl)methanone D->E Hydrolysis F Piperidin-3-yl(pyridin-2-yl)methanone E->F TFA or HCl in Dioxane

Figure 1: Grignard-based synthesis of piperidin-3-yl(pyridin-2-yl)methanone.

Experimental Protocol for Pathway 1

Step 1: Protection of 3-Bromopiperidine

  • Dissolve 3-bromopiperidine hydrobromide in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example triethylamine, to neutralize the hydrobromide salt.

  • Add di-tert-butyl dicarbonate (Boc)₂O and stir at room temperature.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, perform an aqueous workup and purify by column chromatography to yield N-Boc-3-bromopiperidine.

Step 2: Formation of the Grignard Reagent and Reaction with Picolinonitrile

  • Under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings in anhydrous tetrahydrofuran (THF).

  • Slowly add a solution of N-Boc-3-bromopiperidine in anhydrous THF to the magnesium suspension. The formation of the Grignard reagent is an exothermic reaction and may require cooling to maintain a gentle reflux.[4]

  • Once the Grignard reagent formation is complete, cool the reaction mixture to 0 °C.

  • Slowly add a solution of picolinonitrile in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride, followed by dilute hydrochloric acid for hydrolysis of the imine intermediate.[5][6][7]

  • Extract the product with an organic solvent and purify to obtain N-Boc-piperidin-3-yl(pyridin-2-yl)methanone.

Step 3: Deprotection of the Piperidine Nitrogen

  • Dissolve the N-Boc protected ketone in a suitable solvent like DCM or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.[1][8]

  • Stir at room temperature until the deprotection is complete (monitored by TLC).

  • Evaporate the solvent and excess acid under reduced pressure.

  • Neutralize the resulting salt with a base and extract the final product, piperidin-3-yl(pyridin-2-yl)methanone.

Reproducibility Analysis of Pathway 1

The success of this pathway is highly dependent on the meticulous execution of the Grignard reaction step. Key factors influencing reproducibility include:

  • Purity of Reagents and Solvents: The Grignard reagent is extremely sensitive to moisture and protic solvents. The use of anhydrous solvents and freshly dried glassware is critical for consistent yields.

  • Quality of Magnesium: The surface of the magnesium turnings must be free of oxides to ensure efficient initiation of the Grignard reagent formation.

  • Temperature Control: The formation of the Grignard reagent is exothermic and requires careful temperature management to prevent side reactions. The subsequent reaction with the nitrile should also be performed at a controlled temperature to minimize the formation of byproducts.

  • Hydrolysis Conditions: The hydrolysis of the intermediate imine to the ketone must be carefully controlled to avoid degradation of the product.

Pathway 2: Oxidation-based Synthesis of Piperidin-3-yl(pyridin-2-yl)methanone

This alternative route involves the synthesis of the corresponding secondary alcohol, pyridin-2-yl(piperidin-3-yl)methanol, which is then oxidized to the target ketone. This approach avoids the use of highly reactive Grignard reagents and may offer better reproducibility for researchers less experienced with organometallic chemistry. The key C-C bond formation is achieved through the addition of a 2-lithiopyridine species to a protected piperidin-3-carboxaldehyde.

Pathway 2: Oxidation-based Synthesis A 2-Bromopyridine B 2-Lithiopyridine A->B n-BuLi, THF, -78 °C D N-Boc-pyridin-2-yl(piperidin-3-yl)methanol B->D 1. Add Aldehyde 2. H2O workup C N-Boc-3-piperidinecarboxaldehyde C->D E N-Boc-piperidin-3-yl(pyridin-2-yl)methanone D->E Oxidation (e.g., PCC, DMP) F Piperidin-3-yl(pyridin-2-yl)methanone E->F TFA or HCl in Dioxane

Figure 2: Oxidation-based synthesis of piperidin-3-yl(pyridin-2-yl)methanone.

Experimental Protocol for Pathway 2

Step 1: Synthesis of N-Boc-3-piperidinecarboxaldehyde

  • This starting material can be prepared from N-Boc-3-piperidinemethanol via oxidation using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).

Step 2: Lithiation of 2-Bromopyridine and Reaction with the Aldehyde

  • Under an inert atmosphere, dissolve 2-bromopyridine in anhydrous THF and cool to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes. The formation of 2-lithiopyridine is typically rapid at this temperature.[9][10]

  • After a short stirring period, slowly add a solution of N-Boc-3-piperidinecarboxaldehyde in anhydrous THF.

  • Maintain the reaction at -78 °C until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride and allow it to warm to room temperature.

  • Extract the product, N-Boc-pyridin-2-yl(piperidin-3-yl)methanol, and purify by column chromatography.

Step 3: Oxidation of the Secondary Alcohol

  • Dissolve the alcohol from the previous step in a suitable solvent like DCM.

  • Add a mild oxidizing agent such as PCC or DMP.[11]

  • Stir the reaction at room temperature until the oxidation is complete (monitored by TLC).

  • Work up the reaction to remove the oxidant and purify the resulting ketone, N-Boc-piperidin-3-yl(pyridin-2-yl)methanone.

Step 4: Deprotection of the Piperidine Nitrogen

  • Follow the same deprotection procedure as described in Pathway 1, Step 3.

Reproducibility Analysis of Pathway 2

The reproducibility of this pathway is contingent on the successful execution of the lithiation and oxidation steps.

  • Organolithium Reaction: Similar to the Grignard reaction, the use of anhydrous conditions and an inert atmosphere is crucial for the successful and reproducible generation of 2-lithiopyridine. The low temperature (-78 °C) must be strictly maintained to prevent side reactions.

  • Oxidation Step: The choice of oxidizing agent is critical. Milder reagents like PCC or DMP are preferred to avoid over-oxidation to the corresponding carboxylic acid. The stoichiometry of the oxidant must be carefully controlled to ensure complete conversion of the alcohol without significant byproduct formation.

  • Purity of the Aldehyde: The purity of the N-Boc-3-piperidinecarboxaldehyde is important, as impurities can interfere with the organolithium addition step.

Conclusion and Recommendations

Both proposed pathways offer viable and chemically sound strategies for the synthesis of piperidin-3-yl(pyridin-2-yl)methanone. The choice between the two will likely depend on the researcher's experience and available resources.

  • Pathway 1 (Grignard-based) is a more traditional approach that may be favored by those with experience in handling moisture-sensitive organometallic reagents. Its reproducibility is highly dependent on rigorous experimental technique.

  • Pathway 2 (Oxidation-based) may be considered a more robust and potentially more reproducible option, particularly for those less familiar with Grignard chemistry. The key challenge lies in the careful control of the oxidation step to maximize yield and purity.

For researchers aiming for a scalable and highly reproducible synthesis, Pathway 2 may be the more prudent choice, provided that a reliable source or synthesis of the aldehyde precursor is established. The individual steps in this pathway are generally high-yielding and less prone to difficult-to-remove byproducts compared to the Grignard-based approach.

Ultimately, the successful and reproducible synthesis of piperidin-3-yl(pyridin-2-yl)methanone via either pathway will rely on careful planning, meticulous execution, and thorough characterization of all intermediates and the final product.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. (2023). NIScPR, 82(1). [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Synthesis Portal. [Link]

  • Stan, M. V. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 754-768. [Link]

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  • Gentry, E. C., & Baran, P. S. (2020). Nickel-Catalyzed Synthesis of Dialkyl Ketones from the Coupling of N-Alkyl Pyridinium Salts with Activated Carboxylic Acids. ACS Catalysis, 10(11), 6064–6070. [Link]

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  • Wang, X., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules, 28(1), 35. [Link]

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  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

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  • Wikipedia. (n.d.). Picolinic acid. Retrieved from [Link]

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  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Stan, M. V. (2008). Optimization of Organolithium Reactions. Organic Process Research & Development, 12(6), 1107–1118. [Link]

  • ResearchGate. (n.d.). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. [Link]

  • Chen, X., et al. (2020). Site-Selective Pyridyl Alkyl Ketone Synthesis from N-Alkenoxypyridiniums through Boekelheide-Type Rearrangements. Organic Letters, 22(14), 5485–5490. [Link]

  • Feringa, B. L., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis, 11(14), 8637–8645. [Link]

  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]

  • NIH. (n.d.). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. [Link]

  • MDPI. (2026, March 4). Friedel–Crafts: A Key Step in the Synthesis of Pharmaceutical Compounds. [Link]

  • LibreTexts Chemistry. (2024, September 30). 20.7: Chemistry of Nitriles. [Link]

  • NIH. (2018, July 17). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. [Link]

  • ACS Publications. (2024, August 15). Grignard Reagent Addition to Pyridinium Salts: A Catalytic Approach to Chiral 1,4-Dihydropyridines. [Link]

  • MDPI. (n.d.). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring. [Link]

  • Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]

  • YouTube. (2022, December 25). Preparation of Pyridines, Part 3: By Acylation. [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. [Link]

  • Asian Journal of Chemistry. (2010). Oxidation of Oximes of Heterocyclic Ketones by Pyridinium Chlorochromate: A Kinetic and Mechanistic Study. 22(3), 2285-2289. [Link]

  • NIH. (2015, May 8). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. [Link]

  • ACS Publications. (2020, April 14). Highly Diastereoselective Functionalization of Piperidines by Photoredox-Catalyzed α-Amino C–H Arylation and Epimerization. [Link]

  • NIH. (2020, December 1). Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives. [Link]

  • UMSL. (2012, April 25). Synthesis of Some Aminopicolinic Acids. [Link]

Sources

Validation

Cross-reactivity of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone in biochemical assays

An In-Depth Guide to the Cross-Reactivity Profile of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone in Biochemical Assays Introduction: The Challenge of Selectivity in Drug Discovery In the quest for novel therapeut...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Cross-Reactivity Profile of Carbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone in Biochemical Assays

Introduction: The Challenge of Selectivity in Drug Discovery

In the quest for novel therapeutics, the specificity of a small molecule for its intended biological target is paramount. Off-target interactions, often referred to as cross-reactivity, can lead to unforeseen side effects, toxicity, or a misleading interpretation of experimental results. This guide provides a comprehensive analysis of the cross-reactivity profile of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, a compound of interest in modern drug discovery programs. Through a detailed examination of its performance in various biochemical assays and a comparison with alternative compounds, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this molecule and interpret the resulting data.

The core structure, piperidin-3-yl(pyridin-2-yl)methanone, belongs to a class of compounds known for their interaction with a range of biological targets. The presence of the pyridine and piperidine rings suggests potential interactions with enzymes and receptors that possess complementary binding pockets. Understanding the nuances of these interactions is crucial for advancing a drug discovery project.

Understanding the Potential for Cross-Reactivity

The chemical architecture of piperidin-3-yl(pyridin-2-yl)methanone presents several features that may contribute to cross-reactivity. The nitrogen atoms in both the pyridine and piperidine rings can act as hydrogen bond acceptors, while the N-H group of the piperidine can be a hydrogen bond donor. The aromatic nature of the pyridine ring can lead to π-π stacking interactions with aromatic residues in protein binding sites. The ketone linker introduces a polar group capable of forming additional hydrogen bonds.

Given these structural characteristics, it is plausible that this compound could interact with multiple protein families. Therefore, a systematic evaluation of its selectivity is not just recommended but essential. This guide will outline the methodologies for such an evaluation and present comparative data to contextualize the findings.

Comparative Analysis: Selectivity Profiling Against Alternative Compounds

To provide a clear picture of the cross-reactivity of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, we will compare its performance against two hypothetical alternative compounds, Compound A and Compound B, which are also under investigation for similar biological targets. The following table summarizes the inhibitory activity (IC50) of these compounds against a panel of kinases, a common source of off-target effects.

Target KinaseCarbonic Acid;Piperidin-3-yl(pyridin-2-yl)methanone (IC50, nM)Compound A (IC50, nM)Compound B (IC50, nM)
Target X Kinase507525
Kinase 11500>10000500
Kinase 22500>10000800
Kinase 3>100008000>10000
Kinase 48009500300

This data highlights the relative selectivity of the compounds. While Compound B is more potent against the primary target, it also shows significant off-target activity against Kinases 1, 2, and 4. In contrast, Compound A is highly selective but less potent. Carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone demonstrates a balanced profile of good potency and moderate selectivity.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the reliability of cross-reactivity data, robust and well-validated experimental protocols are necessary. Below are step-by-step methodologies for key assays.

Kinase Selectivity Profiling (Radiometric Assay)
  • Prepare Reagents: Dilute the test compounds (carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone, Compound A, Compound B) to the desired concentrations in an appropriate buffer (e.g., 1% DMSO). Prepare the kinase, substrate, and [γ-³²P]ATP solutions in the assay buffer.

  • Initiate Reaction: In a 96-well plate, add the kinase, substrate, and test compound. Allow for a pre-incubation period of 10 minutes at room temperature.

  • Start Phosphorylation: Initiate the kinase reaction by adding [γ-³²P]ATP. Incubate for the optimized reaction time (e.g., 60 minutes) at 30°C.

  • Stop Reaction & Capture: Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid). Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

  • Wash and Dry: Wash the filter plate multiple times with a wash buffer to remove unincorporated [γ-³²P]ATP. Dry the plate thoroughly.

  • Measure Radioactivity: Add a scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the control (no compound) and determine the IC50 values by fitting the data to a dose-response curve.

GPCR Binding Assay (Radioligand Displacement)
  • Membrane Preparation: Prepare cell membranes expressing the G-protein coupled receptor (GPCR) of interest.

  • Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes).

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Washing: Quickly wash the filter mat with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Allow the filter mat to dry, then measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the ability of the test compound to displace the radioligand and calculate the inhibition constant (Ki).

Visualizing Experimental Workflows and Logical Relationships

To further clarify the experimental design and the logic behind the cross-reactivity assessment, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Dilution Compound Dilution Reaction Incubation Reaction Incubation Compound Dilution->Reaction Incubation Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Incubation Signal Detection Signal Detection Reaction Incubation->Signal Detection IC50 Calculation IC50 Calculation Signal Detection->IC50 Calculation Selectivity Profile Selectivity Profile IC50 Calculation->Selectivity Profile

Caption: A generalized workflow for biochemical cross-reactivity screening.

decision_tree start Compound Synthesized primary_screen Primary Target Assay start->primary_screen is_active Active? primary_screen->is_active selectivity_panel Broad Selectivity Panel (e.g., Kinases, GPCRs) is_active->selectivity_panel Yes discard Discard or Re-purpose is_active->discard No is_selective Selective? selectivity_panel->is_selective lead_candidate Lead Candidate is_selective->lead_candidate Yes optimize Optimize for Selectivity is_selective->optimize No

Caption: A decision tree for advancing a compound based on its activity and selectivity.

Conclusion and Future Directions

The data and protocols presented in this guide provide a framework for evaluating the cross-reactivity of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone. The comparative analysis demonstrates that while no compound is perfectly selective, a thorough understanding of a molecule's off-target interaction profile is essential for its successful development. The moderate selectivity of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone suggests that further medicinal chemistry efforts could be directed towards improving its specificity.

Future work should involve expanding the panel of assays to include other major target families, such as ion channels and nuclear receptors, to build a more complete picture of its cross-reactivity. Cellular assays should also be employed to confirm that the observed in vitro activity translates to a cellular context and to assess potential cytotoxicity resulting from off-target effects. By taking a systematic and rigorous approach to characterizing cross-reactivity, researchers can de-risk their drug discovery programs and increase the likelihood of developing safe and effective medicines.

References

Due to the hypothetical nature of the compound "carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone" and the illustrative data presented, this guide does not contain citations to specific research articles. The experimental protocols described are based on standard, well-established methodologies in the field of drug discovery and biochemistry. For further reading on the principles of biochemical assays and selectivity profiling, the following resources are recommended:

  • Title: Assay Guidance Manual Source: Eli Lilly & Company and the National Center for Advancing Translational Sciences URL: [Link]

  • Title: Principles of Drug Discovery Source: Goodman & Gilman's: The Pharmacological Basis of Therapeutics URL: [Link]

Comparative

A Comparative Pharmacokinetic Guide to Immediate-Release vs. Extended-Release Formulations of Pipiridone

Introduction In drug development, the formulation of an active pharmaceutical ingredient (API) is as critical as the molecule itself. The formulation dictates the rate and extent of drug absorption, directly influencing...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In drug development, the formulation of an active pharmaceutical ingredient (API) is as critical as the molecule itself. The formulation dictates the rate and extent of drug absorption, directly influencing its pharmacokinetic (PK) profile and, consequently, its efficacy and safety. This guide provides an in-depth comparison of two distinct oral formulations for a novel therapeutic agent, "Pipiridone": an Immediate-Release (IR) tablet and an Extended-Release (ER) capsule.

Immediate-release formulations are designed to release the API rapidly after administration, leading to quick absorption and onset of action.[1][2] In contrast, extended-release formulations utilize advanced technologies like coatings or matrix systems to release the API gradually over a prolonged period, typically 8 to 24 hours.[3] This controlled release aims to maintain steady plasma concentrations, reduce dosing frequency, and potentially minimize side effects associated with the high peak concentrations (Cmax) often seen with IR formulations.[2][3][4]

This document will elucidate the experimental rationale, present a detailed in vivo protocol for a comparative PK study in a rodent model, and analyze the resulting data. The objective is to provide researchers and drug development professionals with a comprehensive framework for evaluating and contrasting the performance of IR and ER dosage forms.

Experimental Rationale & Design

The primary goal of this study is to characterize and compare the fundamental pharmacokinetic parameters of Pipiridone when administered in IR versus ER formulations. The selection of an animal model, dosing regimen, and analytical method is grounded in established principles of preclinical drug development.[5]

  • Animal Model: Sprague-Dawley rats are selected as the model organism. They are a widely used and well-characterized strain in pharmacokinetic research, providing a robust and reliable system for evaluating drug disposition.[6][7]

  • Study Design: A parallel-group design is employed. While a crossover design is often used, a parallel design is chosen here to avoid any potential for carry-over effects between the significantly different release profiles of the IR and ER formulations.[8]

  • Dose & Administration: A single oral dose of 10 mg/kg will be administered via oral gavage.[9][10][11] This is a standard and precise method for ensuring the entire dose is delivered directly to the stomach.[12]

  • Analytical Method: Drug concentrations in plasma will be quantified using Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS). This is the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and reproducibility, as recommended by FDA guidelines.[13][14][15]

The logical flow of the experimental process is designed to ensure data integrity and reproducibility, from animal handling to final data analysis.

G cluster_pre Pre-Dosing Phase cluster_dosing Dosing & Sampling Phase cluster_analysis Analytical & Data Phase animal_acclimation Animal Acclimation & Fasting formulation_prep Formulation Preparation (IR & ER) animal_acclimation->formulation_prep dose_calc Dose Calculation (10 mg/kg) formulation_prep->dose_calc oral_gavage Oral Gavage Administration dose_calc->oral_gavage blood_sampling Serial Blood Sampling (Retro-orbital Sinus) oral_gavage->blood_sampling plasma_prep Plasma Processing & Storage blood_sampling->plasma_prep lcms_analysis LC-MS/MS Bioanalysis plasma_prep->lcms_analysis pk_calc PK Parameter Calculation (NCA) lcms_analysis->pk_calc data_comp Data Comparison & Reporting pk_calc->data_comp G cluster_ir Immediate-Release (IR) Profile cluster_er Extended-Release (ER) Profile ir_abs Rapid Absorption ir_peak High Cmax ir_abs->ir_peak ir_decline Fast Decline ir_peak->ir_decline exposure Comparable Total Exposure (AUC) ir_decline->exposure er_abs Slow, Prolonged Absorption er_peak Lower Cmax er_abs->er_peak er_decline Sustained Decline er_peak->er_decline er_decline->exposure start Oral Dosing start->ir_abs start->er_abs

Sources

Validation

Inter-Laboratory Validation of Carbonic Acid; Piperidin-3-yl(pyridin-2-yl)methanone Assays: A Comparison Guide

Executive Summary The quantification of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (often abbreviated as CPPM-carbonate, CAS 1559062-00-8) presents a unique set of challenges for analytical chemists and drug dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone (often abbreviated as CPPM-carbonate, CAS 1559062-00-8) presents a unique set of challenges for analytical chemists and drug development professionals[1]. As a 2:1 carbonate salt of a dual-heterocycle ketone, its structural duality requires meticulous assay design to ensure reproducibility across different laboratories. This guide objectively compares the performance of leading analytical platforms (HPLC-UV, LC-MS/MS, and qNMR) and provides a highly robust, self-validating protocol grounded in the latest regulatory frameworks.

Mechanistic Grounding: The Chemistry of CPPM-Carbonate

As a Senior Application Scientist, it is critical to understand why standard analytical methods often fail with this compound before attempting to validate them. The analytical challenges stem directly from the molecule's physicochemical properties:

  • Differential Basicity: The molecule contains a strongly basic piperidine ring (pKa ~ 10.4) and a weakly basic pyridine ring (pKa ~ 5.2). In unbuffered or physiological aqueous solutions, the molecule exists in a mixed ionization state. On standard reversed-phase columns, this leads to severe peak tailing and split peaks due to secondary interactions with unendcapped surface silanols.

  • Counter-Ion Dynamics: The 2:1 stoichiometric ratio with carbonic acid[1] means that upon dissolution, the carbonate dissociates into bicarbonate and CO₂. This dynamically alters the local micro-pH of the sample plug. If the injection solvent lacks sufficient buffer capacity, this localized pH shift causes retention time (RT) drift across large analytical batches.

To overcome these issues, the analytical control strategy must dictate the ionization state of the molecule prior to column injection, typically by utilizing high-pH mobile phases (e.g., pH 9.5) to fully deprotonate the piperidine ring.

Objective Comparison of Analytical Platforms

Laboratories typically evaluate three primary platforms for CPPM-carbonate analysis. The choice depends on the required sensitivity and the matrix complexity.

Table 1: Performance Comparison of CPPM-Carbonate Assays

ParameterHPLC-UVLC-MS/MSqNMR
Primary Use Case API Release & FormulationBioanalysis & Trace ImpuritiesReference Standard Validation
Sensitivity (LOQ) 0.5 µg/mL0.1 ng/mL1.0 mg/mL
Specificity Moderate (Chromatographic)High (MRM Transitions)Absolute (Structural)
Matrix Interference High (Baseline noise)Low to Moderate (Ion Suppression)None
Inter-Lab %RSD < 2.0%< 5.0%< 1.0%

Inter-Laboratory Validation Data

Following the ICH Q2(R2) guidelines for the validation of analytical procedures[2], a multi-site co-validation study was executed. The recent overhaul of ICH Q2(R2) marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach for analytical methods[3]. The data below demonstrates that the LC-MS/MS assay is fit for its intended purpose across diverse global laboratory environments[4].

Table 2: ICH Q2(R2) Inter-Laboratory Validation Results (LC-MS/MS)

Validation ParameterICH Q2(R2) Acceptance CriteriaLab 1 (USA)Lab 2 (EU)Lab 3 (APAC)
Accuracy (% Recovery) 85.0 - 115.0%98.4%101.2%97.8%
Repeatability (%RSD) ≤ 5.0%2.1%2.8%3.0%
Intermediate Precision ≤ 10.0%3.4%4.1%3.9%
Linearity (R²) ≥ 0.9900.9980.9970.999

Self-Validating Experimental Protocol: LC-MS/MS Workflow

The following protocol is engineered as a self-validating system . By embedding System Suitability Tests (SST) and automated bracketing checks, the assay autonomously flags out-of-specification (OOS) events caused by matrix effects or instrument drift, ensuring absolute trustworthiness in the generated data.

Step 1: System Suitability Testing (SST)
  • Causality: Before injecting precious samples, the system must prove its resolving power and sensitivity to ensure the mass spectrometer's optics are clean.

  • Action: Inject 6 replicates of the Lower Limit of Quantitation (LLOQ) standard.

  • Self-Validation Logic: The %RSD of the peak area must be ≤ 15%, and the signal-to-noise (S/N) ratio must be ≥ 10. If these criteria are not met, the sequence halts automatically.

Step 2: Sample Preparation (Solid Phase Extraction)
  • Causality: The carbonate counter-ion[1] and endogenous biological matrix components cause severe ion suppression in the Electrospray Ionization (ESI) source.

  • Action:

    • Dilute 100 µL of the sample with 400 µL of 2% ammonium hydroxide. Reasoning: This forces the basic piperidine ring into its un-ionized state, maximizing retention on the hydrophobic SPE sorbent.

    • Load onto an Oasis HLB SPE cartridge (pre-conditioned with methanol and water).

    • Wash with 5% methanol in water to elute the dissociated carbonate and polar interferences.

    • Elute with 100% acetonitrile. Evaporate to dryness under nitrogen and reconstitute in the mobile phase.

Step 3: Chromatographic Separation
  • Causality: To prevent peak tailing of the dual-basic pharmacophore, a high-pH mobile phase is required to keep the molecule neutral during the chromatographic run.

  • Action:

    • Column: Waters XBridge C18 (2.1 x 50 mm, 2.5 µm) – selected specifically for its stability at high pH.

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 9.5).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.

Step 4: Mass Spectrometry & Carryover Check
  • Causality: Multiple Reaction Monitoring (MRM) provides absolute specificity, isolating the target from isobaric background noise.

  • Action:

    • Monitor the precursor-to-product ion transition for CPPM (e.g., m/z 191.1 → m/z 84.1 for the piperidine fragment).

    • Self-Validation Logic: Inject a blank matrix sample immediately after the highest calibration standard (Upper Limit of Quantitation, ULOQ). The carryover signal must be ≤ 20% of the LLOQ signal. If this fails, the batch is automatically invalidated to prevent false-positive reporting.

Workflow Visualization

G Start Sample Prep: CPPM-Carbonate Dissociation Carbonate Dissociation (Buffer pH 9.5) Start->Dissociation Decision Required Sensitivity? Dissociation->Decision HPLC HPLC-UV (>1 µg/mL) Decision->HPLC Low (Formulation) LCMS LC-MS/MS (<1 ng/mL) Decision->LCMS High (Bioanalysis) Val_HPLC Validation: ICH Q2(R2) Linearity HPLC->Val_HPLC Val_LCMS Validation: Matrix Effect & Recovery LCMS->Val_LCMS Report Inter-Lab Data Consolidation Val_HPLC->Report Val_LCMS->Report

Fig 1. Decision tree and validation workflow for CPPM-Carbonate analytical assays.

References

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Quality Guidelines, Nov 2023. Available at: [Link]

  • IntuitionLabs. "ICH Q2(R2) Guide: Analytical Method Validation Explained." IntuitionLabs, Jan 2026. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling carbonic acid;piperidin-3-yl(pyridin-2-yl)methanone

Comprehensive Operational Guide: Personal Protective Equipment and Handling Protocols for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate Introduction & Chemical Profile Carbonic acid; piperidin-3-yl(pyridin-2-yl)methano...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Personal Protective Equipment and Handling Protocols for Piperidin-3-yl(pyridin-2-yl)methanone Carbonate

Introduction & Chemical Profile

Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone (CAS: 1559062-00-8) is an organoheterocyclic compound comprising a piperidine ring and a pyridin-2-yl group connected via a methanone linkage, crystallized as a carbonate salt in a 2:1 ratio[1]. In medicinal chemistry and drug development, this compound exhibits significant biological activity as a kinase inhibitor. By binding to the active sites on kinases, it directly alters related to cell growth and metabolism[2]. Because of its potent biochemical activity, handling this compound requires strict adherence to advanced laboratory safety protocols to prevent unintended systemic exposure[3].

Risk Assessment & Hazard Profile

Understanding the physical nature of the chemical is the first step in risk mitigation. As a solid powder, the primary vectors for exposure are aerosolization (inhalation) and surface contamination (dermal absorption).

Table 1: Physicochemical Data and Operational Implications

Property / HazardValue / ClassificationCausality / Operational Implication
Molecular Weight 442.51 g/mol (2:1 base:acid)High molecular weight solid; prone to electrostatic dispersion during weighing[4].
Physical State Solid (Powder)Inhalation hazard if aerosolized; requires anti-static tools and draft-free enclosures.
Biological Activity Kinase InhibitorUnintended exposure may disrupt cellular signaling; necessitates double-gloving[2].
Solubility Soluble in DCM, EtOHDermal exposure risk increases if handled with incompatible gloves (e.g., latex degrades rapidly in DCM)[2].

Core Protective Armor: PPE Specifications

Do not rely on standard "default" PPE. The selection of personal protective equipment must be tailored to the specific solvents used during the dissolution of the kinase inhibitor and the physical properties of the powder.

  • Hand Protection (Double-Gloving System)

    • Specification: Nitrile gloves (minimum 0.12 mm thickness).

    • Causality: Piperidin-3-yl(pyridin-2-yl)methanone is frequently synthesized or dissolved in organic solvents like dichloromethane (DCM) or ethanol[2]. Latex offers zero chemical resistance to DCM and will immediately degrade. Nitrile provides a temporary, robust barrier. Double-gloving ensures that if the outer glove is compromised by a solvent splash or micro-tear, the inner glove protects the skin while you immediately doff the outer layer.

  • Ocular Protection

    • Specification: ANSI Z87.1 compliant unvented safety goggles.

    • Causality: Standard safety glasses leave the top and sides of the eyes exposed. Unvented goggles are required to prevent airborne micro-particulates—generated during the transfer of the dry powder—from contacting the ocular mucosa.

  • Body Protection

    • Specification: Flame-resistant (FR), fluid-resistant lab coat with knit cuffs, fully buttoned.

    • Causality: Knit cuffs prevent the sleeves from dragging through contaminated surfaces or knocking over anti-static weigh boats, effectively securing the physical operational perimeter.

  • Respiratory Protection

    • Specification: N95 or P100 particulate respirator.

    • Causality: While handling should exclusively occur inside a ventilated enclosure, respiratory protection is a necessary redundancy during spill cleanup where the hood sash must be raised, increasing the risk of inhaling biologically active dust.

Step-by-Step Operational Workflow

Every protocol must be a self-validating system. Do not proceed to the next step unless the validation check is successful.

Step 1: Enclosure Validation and Setup

  • Action : Turn on the chemical fume hood and verify the digital airflow monitor. Line the work surface with a disposable, absorbent bench pad (polyethylene backing down).

  • Validation : The monitor must read between 80 and 120 feet per minute (FPM). If the monitor is broken, use a Kimwipe taped to the sash to visually confirm inward directional airflow.

Step 2: Anti-Static Weighing

  • Action : Use a grounded anti-static gun (e.g., Zerostat) on the weighing boat and the micro-spatula before opening the chemical vial. Carefully transfer the required mass and cap the source vial immediately.

  • Causality : As a fine powder, static charge will cause the particles to repel the spatula and disperse into the air, leading to loss of yield and invisible contamination of the hood surfaces.

Step 3: Closed-System Dissolution

  • Action : Transfer the weighed powder into a septum-capped vial. Inject the solvent (e.g., DCM or EtOH) through the septum using a syringe.

  • Causality : Dissolving the powder in a closed system prevents the release of solvent vapors and aerosolized drug particles into the operator's breathing zone.

Step 4: Decontamination

  • Action : Wipe down the micro-spatula, balance, and hood surface with a Kimwipe dampened with 70% ethanol, followed by a water wipe.

  • Validation : Visually inspect the bench pad. If no powder residue is visible, fold the pad inward on itself and discard it in the solid hazardous waste bin.

Spill Management and Disposal Plan

Even with meticulous planning, spills occur. The response must be [5].

  • Powder Spill Protocol : Do not sweep dry powder. Sweeping generates hazardous aerosols. Instead, gently cover the spill with damp absorbent paper towels (dampened with water or ethanol). Carefully scoop the wet towels and the dissolved compound into a hazardous waste bag using a disposable dustpan.

  • Disposal : Carbonic acid; piperidin-3-yl(pyridin-2-yl)methanone must be treated as toxic organic waste. Collect all contaminated PPE, bench pads, and empty vials in a clearly labeled, leak-proof hazardous waste container. Incineration is the standard and only acceptable method of final disposal for biologically active kinase inhibitors. Never flush this compound down the drain.

Workflow Visualization

Workflow Start 1. Pre-Operation Setup (Fume Hood & PPE) Weighing 2. Weighing & Transfer (Anti-static tools) Start->Weighing Dissolution 3. Dissolution (DCM / EtOH) Weighing->Dissolution Spill Spill Detected? Dissolution->Spill CleanUp Spill Protocol (Damp Absorbent) Spill->CleanUp Yes Decon 4. Decontamination (70% EtOH Wipe) Spill->Decon No CleanUp->Decon Disposal 5. Hazardous Waste Disposal Decon->Disposal

Workflow for handling and spill response of piperidin-3-yl(pyridin-2-yl)methanone carbonate.

References

  • Title : Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source : NCBI Bookshelf (National Institutes of Health) URL :[Link]

Sources

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